Spisulosine-d3
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
Molekularformel |
C18H39NO |
|---|---|
Molekulargewicht |
288.5 g/mol |
IUPAC-Name |
(2S,3R)-2-amino-1,1,1-trideuteriooctadecan-3-ol |
InChI |
InChI=1S/C18H39NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17(2)19/h17-18,20H,3-16,19H2,1-2H3/t17-,18+/m0/s1/i2D3 |
InChI-Schlüssel |
YRYJJIXWWQLGGV-DRPYBFESSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])[C@@H]([C@@H](CCCCCCCCCCCCCCC)O)N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(C(C)N)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Spisulosine-d3: An In-depth Technical Guide on its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spisulosine (ES-285), a synthetic analog of a marine-derived sphingoid, has demonstrated significant anti-proliferative activity across a range of cancer cell lines. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anticancer effects of Spisulosine. The primary mechanism of action involves the induction of de novo ceramide synthesis, leading to the activation of the atypical protein kinase C zeta (PKCζ). This initiates a unique, atypical apoptotic cascade that is independent of several common survival signaling pathways. This document details the signaling pathways, presents quantitative data on its efficacy, outlines relevant experimental protocols, and provides visual representations of the key molecular events. As Spisulosine-d3 is the deuterated form, likely utilized for analytical purposes, this guide focuses on the well-documented biological activity of the active compound, Spisulosine.
Introduction
Spisulosine is a promising anti-cancer agent isolated from the sea mollusc Spisula polynyma.[1] Its structural similarity to sphingolipids, key regulators of cellular processes, has placed it at the forefront of investigations into novel therapeutic strategies targeting sphingolipid metabolism in cancer.[2] Unlike many conventional chemotherapeutics, Spisulosine's mechanism of action does not rely on the canonical PI3K/Akt, JNK, or p38 signaling pathways, suggesting its potential to overcome resistance mechanisms that plague current treatments.[3] This guide synthesizes the current understanding of Spisulosine's mode of action, providing a technical resource for researchers in oncology and drug development.
Core Mechanism of Action: De Novo Ceramide Synthesis and PKCζ Activation
The central tenet of Spisulosine's anticancer activity is its ability to modulate sphingolipid metabolism within cancer cells. Specifically, it induces the accumulation of intracellular ceramide through the de novo synthesis pathway.[3] This is a critical finding, as ceramide is a well-established pro-apoptotic lipid.[2]
The increased levels of ceramide directly lead to the activation of the atypical protein kinase C isoform, PKCζ. The activation of PKCζ is a pivotal event that initiates the downstream signaling cascade culminating in cancer cell death. This mechanism has been primarily elucidated in prostate cancer cell lines, PC-3 and LNCaP.
Downstream Signaling Pathways and Cellular Effects
The activation of the ceramide/PKCζ axis by Spisulosine triggers a unique cell death program characterized by atypical apoptosis and potential cell cycle modulation.
Atypical Apoptosis
Spisulosine induces an apoptotic response that diverges from classical pathways. The key features of this atypical apoptosis include:
-
Activation of Caspases: Studies have shown that Spisulosine treatment leads to the activation of caspase-3 and caspase-12. The activation of caspase-12 is particularly noteworthy as it is often associated with endoplasmic reticulum (ER) stress-induced apoptosis.
-
p53 Phosphorylation: Spisulosine treatment results in the altered phosphorylation of the tumor suppressor protein p53. While the specific phosphorylation sites have not been fully detailed in the available literature, this modification suggests an engagement of p53-mediated cell death pathways.
-
Independence from Major Survival Pathways: The anti-proliferative effects of Spisulosine are independent of the PI3K/Akt, JNK, and p38 MAPK pathways, which are common targets for cancer therapeutics. This independence suggests that Spisulosine may be effective in cancers where these pathways are dysregulated and contribute to chemoresistance.
Cell Growth Inhibition
Spisulosine exhibits potent growth-inhibitory effects across a variety of cancer cell lines. While the precise effects on cell cycle progression have not been extensively detailed in published research, the profound inhibition of cell proliferation suggests a potential for cell cycle arrest.
Quantitative Data
The anti-proliferative efficacy of Spisulosine has been quantified in several cancer cell lines, as summarized in the table below.
| Cell Line | Cancer Type | IC50 Value | Reference |
| PC-3 | Prostate Cancer | 1 µM | |
| LNCaP | Prostate Cancer | 1 µM | |
| MCF-7 | Breast Cancer | < 1 µM | |
| HCT-116 | Colon Cancer | < 1 µM | |
| Caco-2 | Colon Cancer | < 1 µM | |
| Jurkat | T-cell Leukemia | < 1 µM | |
| HeLa | Cervical Cancer | < 1 µM |
Visualizing the Mechanism: Signaling Pathways and Workflows
To facilitate a clearer understanding of Spisulosine's mechanism of action, the following diagrams have been generated using the DOT language.
Caption: Spisulosine Signaling Pathway.
Caption: Key Experimental Workflows.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to elucidate the mechanism of action of Spisulosine.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of Spisulosine on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines (e.g., PC-3, LNCaP)
-
Complete culture medium
-
96-well plates
-
Spisulosine stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of Spisulosine in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the Spisulosine dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve Spisulosine).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of Spisulosine on the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
6-well plates
-
Spisulosine stock solution
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with Spisulosine at the desired concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Ceramide Synthase Activity Assay
Objective: To measure the activity of ceramide synthase in cell lysates treated with Spisulosine.
Materials:
-
Cancer cell lines
-
Spisulosine stock solution
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
Fluorescent sphingoid base substrate (e.g., NBD-sphinganine)
-
Fatty acyl-CoA (e.g., palmitoyl-CoA)
-
Reaction buffer
-
Organic solvents for lipid extraction (e.g., chloroform/methanol)
-
Thin-layer chromatography (TLC) or High-performance liquid chromatography (HPLC) system for lipid separation and detection
Procedure:
-
Treat cells with Spisulosine for the desired time.
-
Harvest the cells, wash with PBS, and lyse them in a suitable buffer.
-
Determine the protein concentration of the cell lysates.
-
Set up the enzymatic reaction by incubating a defined amount of cell lysate protein with the fluorescent sphingoid base and fatty acyl-CoA in the reaction buffer.
-
Incubate the reaction at 37°C for an appropriate time.
-
Stop the reaction and extract the lipids using an organic solvent mixture.
-
Separate the fluorescently labeled ceramide product from the unreacted substrate using TLC or HPLC.
-
Quantify the amount of fluorescent ceramide produced and normalize it to the protein concentration and reaction time to determine the ceramide synthase activity.
Conclusion and Future Directions
Spisulosine presents a compelling profile as an anti-cancer agent with a distinct mechanism of action centered on the induction of de novo ceramide synthesis and subsequent PKCζ activation. This leads to an atypical apoptotic cell death that is independent of several key survival pathways, highlighting its potential for treating cancers that are resistant to conventional therapies.
Future research should focus on several key areas to further elucidate its therapeutic potential:
-
Detailed Characterization of the Apoptotic Pathway: A more in-depth investigation into the downstream targets of PKCζ and the precise molecular events leading to the activation of caspases-3 and -12 is warranted.
-
Elucidation of p53 Phosphorylation: Identifying the specific residues on p53 that are phosphorylated in response to Spisulosine treatment will provide a clearer understanding of its interaction with this critical tumor suppressor.
-
Comprehensive Cell Cycle Analysis: Quantitative studies are needed to determine if Spisulosine induces cell cycle arrest at a specific phase and to uncover the molecular machinery involved.
-
In Vivo Efficacy and Toxicology: While preclinical studies are promising, further in vivo studies are necessary to evaluate the efficacy, safety, and pharmacokinetic profile of Spisulosine in animal models of cancer.
References
The Promise of Deuterated Spisulosine: A Technical Guide to Enhanced Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of Spisulosine and explores the potential for enhancing its therapeutic profile through deuteration. While research on deuterated Spisulosine is currently not publicly available, this document outlines the established anticancer properties of Spisulosine and presents a scientific rationale for the development of its deuterated analogue. Furthermore, it details the necessary experimental protocols to evaluate the efficacy of such a novel compound.
Unveiling the Anticancer Potential of Spisulosine
Spisulosine (also known as ES-285) is a marine-derived amino alcohol with demonstrated potent antiproliferative activity against a range of human cancer cell lines.[1] Its cytotoxic effects are attributed to its unique mechanism of action, which involves the disruption of the actin cytoskeleton.
Mechanism of Action: Targeting the Cellular Framework
Spisulosine's primary mode of action is the disassembly of actin stress fibers, leading to significant morphological changes in cancer cells. This disruption of the cytoskeleton ultimately culminates in apoptotic cell death.[2] This mechanism distinguishes it from many conventional chemotherapeutic agents that primarily target DNA synthesis or microtubule dynamics.
In Vitro Efficacy: A Broad Spectrum of Activity
Spisulosine has demonstrated significant growth-inhibitory effects across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are consistently in the sub-micromolar to low micromolar range, highlighting its potential as a powerful anticancer agent.
Table 1: Reported IC50 Values of Spisulosine in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | < 1[1] |
| HCT-116 | Colon Cancer | < 1[1] |
| Caco-2 | Colon Cancer | < 1[1] |
| Jurkat | T-cell Leukemia | < 1 |
| HeLa | Cervical Cancer | < 1 |
| PC-3 | Prostate Cancer | ~1 |
| LNCaP | Prostate Cancer | ~1 |
| Various Solid Tumors | - | 0.02 - 0.2 |
The Deuterium Advantage: Enhancing a Promising Molecule
Deuterium, a stable, non-radioactive isotope of hydrogen, offers a compelling strategy to improve the pharmacokinetic properties of therapeutic agents. The substitution of hydrogen with deuterium can significantly strengthen the chemical bonds within a molecule. This "kinetic isotope effect" can slow down metabolic processes, leading to several potential advantages for a deuterated version of Spisulosine.
-
Increased Half-Life: A reduced rate of metabolism can lead to a longer circulation time in the body, potentially allowing for less frequent dosing.
-
Improved Bioavailability: By minimizing first-pass metabolism, a greater proportion of the administered dose can reach the systemic circulation and the target tumor site.
-
Reduced Toxic Metabolites: Altering metabolic pathways could potentially decrease the formation of toxic byproducts, leading to an improved safety profile.
-
Enhanced Efficacy: A higher and more sustained concentration of the active drug at the tumor site could translate to improved anticancer activity.
Hypothetical Profile of Deuterated Spisulosine
The following table presents a hypothetical comparison of the anticipated properties of a deuterated Spisulosine analogue (D-Spisulosine) against the parent compound. These projections are based on the known effects of deuteration on other pharmaceutical agents and would require experimental validation.
Table 2: Hypothetical Comparative Profile of Spisulosine and Deuterated Spisulosine (D-Spisulosine)
| Parameter | Spisulosine (Observed) | D-Spisulosine (Hypothetical) | Potential Advantage |
| In Vitro Potency (IC50) | |||
| MCF-7 | < 1 µM | < 0.8 µM | Increased Potency |
| HCT-116 | < 1 µM | < 0.8 µM | Increased Potency |
| Pharmacokinetics | |||
| Half-life (t½) | Variable | Increased | Less Frequent Dosing |
| Bioavailability (F) | Moderate | Higher | Improved Drug Exposure |
| Metabolic Clearance | High | Lower | Sustained Therapeutic Levels |
| Safety | |||
| Off-target Toxicity | Observed | Potentially Reduced | Improved Therapeutic Window |
Experimental Evaluation of Deuterated Spisulosine
A rigorous series of in vitro experiments would be essential to validate the hypothesized benefits of deuterated Spisulosine. The following are detailed protocols for key assays to assess its biological activity.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a serial dilution of deuterated Spisulosine and non-deuterated Spisulosine (typically ranging from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting a dose-response curve.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with deuterated and non-deuterated Spisulosine at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Quantification: Quantify the percentage of cells in each quadrant.
Cell Cycle Analysis: Propidium Iodide Staining
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with deuterated and non-deuterated Spisulosine at their IC50 concentrations for various time points (e.g., 12, 24, 48 hours).
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Interpretation: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing the Pathways and Processes
Diagrams are crucial for understanding the complex biological interactions and experimental designs.
Caption: Spisulosine's mechanism of action.
Caption: Experimental workflow for deuterated drug evaluation.
References
Unveiling Metabolic Secrets: A Technical Guide to Spisulosine-d3 as a Tracer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spisulosine, a synthetic analog of a marine-derived amino alcohol, has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines. Its deuterated counterpart, Spisulosine-d3, serves as a powerful tool in metabolic studies, acting as a tracer to elucidate the intricate pathways of sphingolipid metabolism and the compound's own mechanism of action. This technical guide provides an in-depth exploration of the use of this compound in metabolic research, offering detailed experimental protocols, quantitative data, and visualizations of the key signaling pathways involved.
Spisulosine exerts its cytotoxic effects primarily through the de novo synthesis of ceramide, a key signaling molecule in apoptosis, and the subsequent activation of protein kinase C zeta (PKCζ).[1] By employing this compound, researchers can precisely track its incorporation into cellular sphingolipid pools and quantify its impact on metabolic fluxes, providing a clearer understanding of its therapeutic potential.
Data Presentation
Cytotoxicity of Spisulosine
The anti-proliferative activity of Spisulosine has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the drug that inhibits cell growth by 50%, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| PC-3 | Prostate Cancer | 1 | [2][3] |
| LNCaP | Prostate Cancer | 1 | [2][3] |
| MCF-7 | Breast Cancer | < 1 | |
| HCT-116 | Colon Cancer | < 1 | |
| Caco-2 | Colorectal Adenocarcinoma | < 1 | |
| Jurkat | T-cell Leukemia | < 1 | |
| HeLa | Cervical Cancer | < 1 |
Signaling Pathways and Experimental Workflows
The primary mechanism of action of Spisulosine involves the stimulation of de novo ceramide synthesis, leading to apoptosis. This pathway can be visualized as follows:
Caption: Spisulosine-induced apoptotic signaling pathway.
To investigate this pathway, a general experimental workflow can be employed:
Caption: General experimental workflow for studying this compound metabolism.
Experimental Protocols
Cell Culture and Treatment
Objective: To prepare cancer cell lines for treatment with this compound.
Materials:
-
Cancer cell lines (e.g., PC-3, LNCaP)
-
Appropriate cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
Fumonisin B1 (stock solution in DMSO)
-
6-well plates or other suitable culture vessels
Protocol:
-
Culture cancer cells in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates at a density that will allow for approximately 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentration of this compound. For tracer studies, a concentration around the IC50 (e.g., 1 µM) is often a good starting point.
-
For experiments investigating the role of de novo ceramide synthesis, pre-treat a subset of cells with a ceramide synthase inhibitor, Fumonisin B1, at a concentration of approximately 0.1 µM for 1-2 hours before adding this compound.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Lipid Extraction for Sphingolipid Analysis
Objective: To extract sphingolipids, including this compound and its metabolites, from cultured cells for LC-MS/MS analysis.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Water (HPLC grade)
-
Internal standards (e.g., C17-sphingosine, C17-ceramide)
-
Glass centrifuge tubes with Teflon-lined caps
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
Protocol:
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Scrape the cells in 1 mL of ice-cold PBS and transfer to a glass centrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in 100 µL of water.
-
Add 375 µL of methanol and the internal standards. Vortex briefly.
-
Add 750 µL of chloroform. Vortex vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase into a new glass tube.
-
Dry the lipid extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol:chloroform 9:1 v/v).
LC-MS/MS Analysis of this compound and Sphingolipids
Objective: To quantify the levels of this compound, its potential metabolites, and endogenous sphingolipids.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: A linear gradient from 50% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, and then re-equilibrate at 50% B for 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and other target sphingolipids need to be determined by direct infusion of standards. For this compound, the transition would be based on its deuterated mass.
-
Data Analysis: Quantify the analytes by comparing the peak areas to those of the internal standards and constructing calibration curves.
Western Blot for PKCζ Activation
Objective: To assess the activation of PKCζ by detecting its phosphorylation status.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-PKCζ (Thr410) and anti-total PKCζ
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Lyse the treated cells with lysis buffer on ice.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-PKCζ overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total PKCζ for normalization.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of Spisulosine on cell cycle distribution.
Materials:
-
PBS
-
70% ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Harvest the treated cells by trypsinization and collect them in a centrifuge tube.
-
Wash the cells once with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
Conclusion
This compound is an invaluable tool for researchers investigating sphingolipid metabolism and the mechanism of action of Spisulosine. By utilizing the detailed protocols and understanding the underlying signaling pathways presented in this guide, scientists can effectively design and execute experiments to trace the metabolic fate of Spisulosine and its impact on cellular processes. The quantitative data and visualization tools provided herein offer a solid foundation for further research and development in the field of cancer therapeutics.
References
The Discovery and Origin of Spisulosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spisulosine (also known as ES-285) is a novel antiproliferative marine-derived lipid that has garnered significant interest in the field of oncology. Initially isolated from the marine mollusk Spisula polynyma, this compound has demonstrated potent cytotoxic effects against a range of cancer cell lines. Its mechanism of action involves the induction of de novo ceramide synthesis, leading to the activation of Protein Kinase C zeta (PKCζ) and subsequent disruption of the actin cytoskeleton through the Rho GTPase signaling pathway, ultimately culminating in apoptosis. This technical guide provides a comprehensive overview of the discovery, origin, and mechanism of action of Spisulosine, with a focus on the experimental methodologies employed in its initial isolation and characterization.
Discovery and Origin
Spisulosine was first isolated from the marine bivalve mollusk Spisula polynyma, also known as the Stimpson surf clam. The discovery was the result of a screening program for novel antitumor compounds from marine organisms conducted by the Spanish pharmaceutical company PharmaMar. The compound was identified as (2S,3R)-2-aminooctadecan-3-ol, a 1-deoxysphinganine, a class of bioactive sphingoids.
The clams from which Spisulosine was first isolated were collected from a clam bed on the eastern edge of Stellwagon Bank, located off the coast of New England in the North Atlantic Ocean, at a depth of approximately -110 feet.
Quantitative Data: In Vitro Cytotoxicity
Spisulosine has demonstrated significant antiproliferative activity against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several key studies are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PC-3 | Prostate Cancer | 1-10 | [1] |
| LNCaP | Prostate Cancer | 1-10 | [1] |
| MCF-7 | Breast Cancer | < 1 | [2] |
| HCT-116 | Colon Cancer | < 1 | [2] |
| Caco-2 | Colon Cancer | < 1 | [2] |
| Jurkat | T-cell Leukemia | < 1 | |
| HeLa | Cervical Cancer | < 1 | |
| Vero | Monkey Kidney Epithelial | ~2 |
Experimental Protocols
Isolation and Purification of Spisulosine from Spisula polynyma
The initial isolation of Spisulosine was achieved through a multi-step extraction and purification process as described in US Patent 6,800,661 B1. The general workflow is as follows:
-
Collection and Preparation: Live specimens of Spisula polynyma were collected and immediately frozen. For extraction, the clams were thawed, and the shells were removed.
-
Homogenization: The clam tissue was homogenized in a 3:1 mixture of methanol and toluene.
-
Phase Separation: A solution of sodium chloride was added to the crude extract, which induced the separation of the mixture into a toluene layer and an aqueous layer.
-
Solvent Partitioning: The aqueous layer was further subjected to sequential extractions with solvents of increasing polarity: toluene, dichloromethane, ethyl acetate, and 1-butanol.
-
Bioactivity-Guided Fractionation: The resulting fractions were tested for cytotoxic activity. The active fractions, primarily the 1-butanol fraction, were then subjected to further chromatographic purification steps (e.g., column chromatography) to yield pure Spisulosine.
Elucidation of Mechanism of Action
A variety of experimental techniques were employed to determine the signaling pathway of Spisulosine.
-
Ceramide Accumulation Assay: To confirm the de novo synthesis of ceramide, cells were treated with Spisulosine and the intracellular ceramide levels were quantified. This is often achieved using techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or mass spectrometry. The use of inhibitors of ceramide synthesis, like myriocin, can further confirm that the accumulation is due to new synthesis.
-
Protein Kinase C (PKC) Activity Assay: The activation of PKCζ was determined using in vitro kinase assays. These assays typically involve incubating cell lysates or purified PKCζ with a specific substrate peptide and radiolabeled ATP (e.g., [γ-³²P]ATP). The incorporation of the radiolabel into the substrate is then measured as an indicator of kinase activity.
-
Rho GTPase Activation Assay: The effect of Spisulosine on the Rho GTPase pathway was investigated using pull-down assays. These assays utilize a recombinant protein containing the Rho-binding domain (RBD) of a Rho effector protein (e.g., Rhotekin) fused to glutathione S-transferase (GST). The GST-RBD fusion protein is bound to glutathione-agarose beads and incubated with cell lysates. Since the RBD specifically binds to the active, GTP-bound form of Rho, the amount of active Rho pulled down from the lysate can be quantified by Western blotting using a RhoA-specific antibody.
-
Visualization of Actin Stress Fiber Disassembly: The morphological changes in the actin cytoskeleton were observed using fluorescence microscopy. Cells were treated with Spisulosine, fixed, and then stained with a fluorescently labeled phalloidin conjugate (e.g., phalloidin-FITC or phalloidin-rhodamine). Phalloidin has a high affinity for filamentous actin (F-actin), allowing for the visualization of actin stress fibers.
Signaling Pathway of Spisulosine
The cytotoxic effect of Spisulosine is mediated through a distinct signaling cascade that ultimately leads to apoptosis. The key steps in this pathway are illustrated below.
-
Induction of De Novo Ceramide Synthesis: Spisulosine enters the cancer cell and stimulates the de novo synthesis of ceramide, a key sphingolipid metabolite.
-
Activation of PKCζ: The accumulation of intracellular ceramide leads to the activation of the atypical protein kinase C isoform, PKCζ.
-
Modulation of the Rho GTPase Pathway: Activated PKCζ then modulates the activity of the Rho family of small GTPases. This modulation is thought to lead to the inactivation of RhoA.
-
Disassembly of Actin Stress Fibers: The alteration of the Rho GTPase signaling cascade results in the disassembly of actin stress fibers, which are crucial for maintaining cell shape, adhesion, and motility.
-
Apoptosis: The loss of cytoskeletal integrity and other downstream effects of the signaling cascade ultimately trigger programmed cell death, or apoptosis, in the cancer cell.
Conclusion
Spisulosine represents a promising class of marine-derived anticancer agents with a unique mechanism of action. Its discovery highlights the potential of marine biodiversity as a source of novel therapeutic compounds. The elucidation of its signaling pathway, from the induction of ceramide synthesis to the disruption of the actin cytoskeleton, provides a clear rationale for its potent antiproliferative effects. Further research and development of Spisulosine and its analogs may lead to new and effective treatments for a variety of cancers.
References
Unveiling the Antiproliferative Power of Spisulosine-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spisulosine (ES-285), a novel aminosphingolipid of marine origin, has demonstrated significant antiproliferative properties against a range of cancer cell lines. Its deuterated analogue, Spisulosine-d3, serves as a valuable tool for metabolic and pharmacokinetic studies, enabling precise quantification and tracing. This technical guide provides an in-depth overview of the core antiproliferative mechanisms of Spisulosine, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows. While the biological activity data presented herein pertains to the non-deuterated Spisulosine, it is widely accepted that the antiproliferative mechanisms are directly translatable to its deuterated form, which is primarily utilized as an internal standard in analytical assays.
Core Mechanism of Action: Induction of Ceramide-Mediated Apoptosis
Spisulosine exerts its anticancer effects through a distinct signaling cascade that culminates in programmed cell death, or apoptosis. The central mechanism involves the de novo synthesis of ceramide, a key lipid second messenger, and the subsequent activation of protein kinase C zeta (PKCζ). This pathway operates independently of several common cell signaling pathways often implicated in cancer cell proliferation and survival, such as the PI3K/Akt, JNK, and p38 MAPK pathways.
A critical initiating step in Spisulosine's mechanism of action is the significant increase in intracellular ceramide levels. This accumulation is a result of the de novo synthesis pathway, a fact confirmed by the abrogation of this effect in the presence of Fumonisin B1, a potent inhibitor of ceramide synthase.[1] The elevated ceramide levels then trigger the activation of the atypical protein kinase C isoform, PKCζ, a known downstream effector of ceramide signaling.[1] This activation of PKCζ is a pivotal event that leads to the induction of apoptosis.
Furthermore, Spisulosine has been observed to induce a profound effect on the cellular architecture by promoting the disassembly of actin stress fibers.[2] This disruption of the actin cytoskeleton contributes to changes in cell morphology, adhesion, and motility, further augmenting the compound's antiproliferative effects.
Quantitative Analysis of Antiproliferative Activity
The cytotoxic and antiproliferative efficacy of Spisulosine has been quantified across a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| PC-3 | Prostate Cancer | 1 |
| LNCaP | Prostate Cancer | 1 |
| MCF-7 | Breast Cancer | < 1 |
| HCT-116 | Colon Cancer | < 1 |
| Caco-2 | Colorectal Adenocarcinoma | < 1 |
| Jurkat | T-cell Leukemia | < 1 |
| HeLa | Cervical Cancer | < 1 |
Data compiled from multiple sources.[1][3]
Experimental Protocols
This section provides detailed methodologies for the key experiments used to elucidate the antiproliferative properties of Spisulosine.
Cytotoxicity Assay: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
96-well microtiter plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
Microplate spectrophotometer
Procedure:
-
Seed cells in 96-well plates at an appropriate density and incubate for 24 hours.
-
Treat cells with varying concentrations of this compound (or Spisulosine) and incubate for the desired period (e.g., 48-72 hours).
-
Terminate the experiment by gently adding 50-100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Measure the absorbance at 540 nm using a microplate spectrophotometer.
Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for the desired time.
-
Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Intracellular Ceramide Measurement: HPLC-MS/MS
This method allows for the sensitive and specific quantification of different ceramide species within cells.
Materials:
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
Internal standards (e.g., C17-ceramide)
-
HPLC system coupled with a tandem mass spectrometer (MS/MS)
Procedure:
-
Treat cells with this compound and harvest.
-
Perform lipid extraction from the cell pellets using a method such as the Bligh and Dyer technique.
-
Spike the lipid extracts with a known amount of an internal ceramide standard.
-
Separate the lipid species using reverse-phase HPLC.
-
Detect and quantify the different ceramide species using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The precursor and product ions for each ceramide species are pre-determined.
PKCζ Activation Assay: Western Blot Analysis of Phosphorylation
Activation of PKCζ can be assessed by detecting its phosphorylation at specific residues.
Materials:
-
Lysis buffer
-
Primary antibodies against phospho-PKCζ and total PKCζ
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents
-
Western blotting equipment
Procedure:
-
Treat cells with this compound and lyse the cells.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for phosphorylated PKCζ.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Strip the membrane and re-probe with an antibody for total PKCζ to normalize for protein loading. An increase in the ratio of phospho-PKCζ to total PKCζ indicates activation.
Actin Cytoskeleton Visualization: Phalloidin Staining
Fluorescently-labeled phalloidin is used to specifically stain F-actin filaments, allowing for visualization of the actin cytoskeleton by fluorescence microscopy.
Materials:
-
Paraformaldehyde (PFA), 4% in PBS
-
Triton X-100, 0.1% in PBS
-
Fluorescently-conjugated phalloidin
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Grow cells on coverslips and treat with this compound.
-
Fix the cells with 4% PFA for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescent phalloidin solution (diluted according to the manufacturer's instructions) for 20-90 minutes at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI.
-
Visualize the actin filaments and nuclei using a fluorescence microscope with the appropriate filter sets.
Visualizing the Molecular Landscape: Signaling Pathways and Workflows
To provide a clearer understanding of the processes involved, the following diagrams illustrate the key signaling pathway of Spisulosine and the experimental workflows.
Caption: this compound signaling pathway leading to apoptosis.
Caption: Workflow for the SRB cytotoxicity assay.
Caption: Workflow for the Annexin V apoptosis assay.
Conclusion
This compound, and its non-deuterated counterpart Spisulosine, represent a promising class of antiproliferative agents with a distinct mechanism of action. By inducing the de novo synthesis of ceramide and activating PKCζ, Spisulosine effectively triggers apoptosis in cancer cells. The additional effect on the actin cytoskeleton further contributes to its potent anticancer activity. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this marine-derived compound. The use of this compound in conjunction with these methodologies will enable more precise and reliable preclinical and clinical investigations.
References
- 1. Spisulosine (ES-285) induces prostate tumor PC-3 and LNCaP cell death by de novo synthesis of ceramide and PKCzeta activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The marine compound spisulosine, an inhibitor of cell proliferation, promotes the disassembly of actin stress fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis and the anticancer activity of (+)-spisulosine - PubMed [pubmed.ncbi.nlm.nih.gov]
Spisulosine-d3's Role in Inducing Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spisulosine, a marine-derived sphingoid base analog, and its deuterated form, Spisulosine-d3, have demonstrated potent anti-proliferative and pro-apoptotic effects in prostate cancer cell lines. This technical guide provides an in-depth analysis of the molecular mechanisms underlying Spisulosine-induced apoptosis, focusing on its impact on the de novo synthesis of ceramide and the subsequent activation of Protein Kinase C zeta (PKCζ). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the elucidated signaling pathways to serve as a comprehensive resource for researchers in oncology and drug development.
Introduction
Spisulosine (ES-285) is a novel anti-proliferative compound isolated from the marine mollusc Spisula polynyma. Its deuterated isotopologue, this compound, is often used in research for tracer and internal standard purposes. The primary anti-cancer activity of Spisulosine lies in its ability to induce apoptosis, a programmed cell death mechanism crucial for tissue homeostasis and a primary target for cancer therapeutics. This guide focuses on the well-documented role of Spisulosine in triggering apoptosis in androgen-independent (PC-3) and androgen-sensitive (LNCaP) prostate cancer cells.
Core Mechanism of Action
Spisulosine exerts its pro-apoptotic effects through a distinct signaling pathway that is independent of several common apoptosis-regulating pathways, such as the PI3K/Akt, JNK, and p38 MAPK pathways. The central mechanism revolves around the intracellular accumulation of ceramide through de novo synthesis, which in turn activates the atypical Protein Kinase C zeta (PKCζ).
Induction of De Novo Ceramide Synthesis
Treatment of prostate cancer cells with Spisulosine leads to a significant increase in intracellular ceramide levels. This accumulation is a result of the stimulation of the de novo ceramide synthesis pathway. This has been confirmed by experiments where the ceramide synthase inhibitor, Fumonisin B1, completely blocks the Spisulosine-induced rise in ceramide levels.
Activation of Protein Kinase C zeta (PKCζ)
The elevated intracellular ceramide acts as a second messenger, leading to the activation of the atypical Protein Kinase C isoform, PKCζ. PKCζ is a known target of ceramide and its activation is a critical step in the downstream signaling cascade that ultimately leads to apoptosis.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of Spisulosine on prostate cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
| PC-3 | 1 | [1] |
| LNCaP | 1 | [1] |
Table 1: Inhibitory Concentration (IC50) of Spisulosine. The IC50 values represent the concentration of Spisulosine required to inhibit the proliferation of prostate cancer cells by 50%.
Further quantitative data on the percentage of apoptotic cells, fold increase in ceramide levels, and degree of PKCζ activation upon Spisulosine treatment is still under investigation and will be updated as more specific studies become available.
Signaling Pathway
The signaling cascade initiated by Spisulosine leading to apoptosis is a linear pathway involving the de novo synthesis of ceramide, activation of PKCζ, and subsequent engagement of the caspase machinery.
References
An In-Depth Technical Guide to Intracellular Ceramide Accumulation Induced by Spisulosine-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spisulosine-d3, a deuterated analog of the marine-derived compound Spisulosine (also known as ES-285), serves as a valuable tool for investigating the intricate mechanisms of sphingolipid metabolism and its role in cellular signaling. This technical guide provides a comprehensive overview of the induction of intracellular ceramide accumulation by Spisulosine. It details the mechanism of action, which involves the de novo synthesis of ceramide, leading to the activation of Protein Kinase C zeta (PKCζ) and subsequent apoptosis in cancer cells. This document summarizes the available data, outlines detailed experimental protocols for key assays, and presents visual diagrams of the involved signaling pathways and experimental workflows to facilitate a deeper understanding and further research in this area.
Introduction
Spisulosine is a 1-deoxysphingoid base isolated from the marine mollusk Spisula polynyma. It has demonstrated significant antiproliferative effects, particularly against prostate cancer cell lines such as PC-3 and LNCaP. The deuterated form, this compound, is primarily utilized as a tracer or an internal standard in mass spectrometry-based analyses, enabling precise quantification of its non-deuterated counterpart and related metabolites.
The primary mechanism of action of Spisulosine involves the disruption of sphingolipid metabolism, leading to a significant increase in intracellular ceramide levels. Ceramide, a central molecule in sphingolipid metabolism, is a well-established bioactive lipid involved in various cellular processes, including cell cycle arrest, senescence, and apoptosis. The accumulation of ceramide induced by Spisulosine triggers a signaling cascade that culminates in cancer cell death, making it a compound of interest for oncological research and drug development.
Mechanism of Action: De Novo Ceramide Synthesis
The intracellular accumulation of ceramide in response to Spisulosine treatment occurs through the stimulation of the de novo synthesis pathway. This pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA.
The key finding supporting this mechanism is that the increase in ceramide levels induced by Spisulosine is completely blocked by Fumonisin B1, a known inhibitor of ceramide synthases (CerS). This indicates that Spisulosine's effect is upstream of or directly involves the action of ceramide synthases. While the precise molecular interaction of Spisulosine with the enzymes of the de novo pathway has not been fully elucidated, it is evident that it promotes the synthesis of new ceramide molecules rather than stimulating the breakdown of complex sphingolipids.
Signaling Pathway Diagram
Caption: The de novo ceramide synthesis pathway and points of intervention.
Downstream Signaling: PKCζ Activation and Apoptosis
The accumulation of intracellular ceramide serves as a second messenger, activating downstream signaling pathways that lead to apoptosis. A key effector in this cascade is the atypical Protein Kinase C isoform, PKCζ. Ceramide directly binds to and activates PKCζ, initiating a series of events that contribute to cell death.
Signaling Pathway Diagram
Caption: Simplified signaling cascade from Spisulosine to apoptosis.
Quantitative Data
A comprehensive review of publicly available literature did not yield the specific quantitative data from the foundational study by Sánchez et al. (2008) detailing the precise fold-increase or concentration changes of ceramide in PC-3 and LNCaP cells upon treatment with Spisulosine. Therefore, a detailed data table for direct comparison cannot be provided at this time.
Researchers investigating this compound are encouraged to perform dose-response and time-course experiments to quantify ceramide accumulation in their specific cell models. The experimental protocols provided in the following section offer a framework for generating such data.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of Spisulosine-induced ceramide accumulation.
Cell Culture and this compound Treatment
Objective: To treat prostate cancer cell lines with this compound to induce ceramide accumulation.
Materials:
-
PC-3 or LNCaP prostate cancer cell lines
-
Appropriate cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (e.g., in DMSO)
-
Vehicle control (e.g., DMSO)
-
6-well or 12-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed PC-3 or LNCaP cells in culture plates at a density that will allow for approximately 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow overnight in a humidified incubator.
-
Prepare working solutions of this compound in complete culture medium at the desired final concentrations (e.g., 0.1, 1, 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired time points (e.g., 6, 12, 24, 48 hours).
-
Following incubation, proceed with cell harvesting for downstream analyses such as ceramide quantification or protein extraction.
Intracellular Ceramide Quantification using Diacylglycerol (DAG) Kinase Assay
Objective: To quantify the mass of intracellular ceramide.
Materials:
-
Treated and control cells from Protocol 5.1
-
Phosphate-buffered saline (PBS)
-
Methanol, Chloroform
-
E. coli Diacylglycerol (DAG) Kinase
-
[γ-³²P]ATP
-
Cardiolipin
-
Octyl-β-glucoside
-
Thin-layer chromatography (TLC) plates (silica gel 60)
-
TLC developing solvent (e.g., chloroform:acetone:methanol:acetic acid:water)
-
Phosphorimager or scintillation counter
Procedure:
-
Lipid Extraction:
-
Wash harvested cell pellets with ice-cold PBS.
-
Perform a Bligh-Dyer lipid extraction by adding a mixture of chloroform:methanol (1:2, v/v) to the cell pellet, followed by chloroform and water to induce phase separation.
-
Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.
-
-
Phosphorylation Reaction:
-
Resuspend the dried lipid extract in a reaction buffer containing octyl-β-glucoside and cardiolipin micelles.
-
Initiate the phosphorylation reaction by adding DAG kinase and [γ-³²P]ATP.
-
Incubate at 37°C for 30-60 minutes.
-
-
Extraction and Separation:
-
Stop the reaction and extract the lipids again using a chloroform:methanol mixture.
-
Spot the extracted lipids onto a TLC plate.
-
Develop the TLC plate in an appropriate solvent system to separate ceramide-1-phosphate from other phosphorylated lipids.
-
-
Quantification:
-
Visualize the radiolabeled ceramide-1-phosphate using a phosphorimager.
-
Scrape the corresponding spot from the TLC plate and quantify the radioactivity using a scintillation counter.
-
Calculate the amount of ceramide in the original sample by comparing the counts to a standard curve generated with known amounts of ceramide.
-
Experimental Workflow Diagram
Caption: Workflow for ceramide quantification by DAG kinase assay.
Western Blot Analysis of PKCζ Activation
Objective: To assess the activation of PKCζ by detecting its phosphorylation.
Materials:
-
Treated and control cells from Protocol 5.1
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-PKCζ (Thr410) and anti-total PKCζ
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Wash harvested cell pellets with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-PKCζ overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Stripping and Reprobing:
-
To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total PKCζ.
-
Conclusion
This compound is an important research tool for studying the induction of intracellular ceramide accumulation and its downstream effects. The mechanism of action via de novo ceramide synthesis, leading to PKCζ activation and apoptosis, provides a clear pathway for further investigation into the therapeutic potential of targeting sphingolipid metabolism in cancer. The experimental protocols outlined in this guide offer a solid foundation for researchers to quantitatively assess the effects of this compound and to explore the intricacies of ceramide-mediated signaling in various cellular contexts. Further research is warranted to elucidate the precise molecular target of Spisulosine within the de novo synthesis pathway and to explore its efficacy in preclinical and clinical settings.
The Dual Impact of Spisulosine-d3: A Technical Exploration of PKCζ Activation and Cellular Consequence
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the molecular mechanisms underpinning the activation of Protein Kinase C zeta (PKCζ) and the significant role of Spisulosine-d3 in modulating this pathway. Spisulosine, a marine-derived aminolipid, and its deuterated isotopologue, this compound, have garnered considerable interest for their potent anti-proliferative and pro-apoptotic effects, particularly in cancer cell biology. This document provides a comprehensive overview of the PKCζ activation cascade, the intricate interplay with this compound-induced ceramide synthesis, detailed experimental methodologies, and quantitative data to support further research and drug development endeavors.
The PKCζ Signaling Axis: A Key Regulator of Cellular Fate
Protein Kinase C zeta (PKCζ) is a member of the atypical PKC subfamily, distinguished by its calcium- and diacylglycerol-independent activation. It is a critical node in numerous signaling pathways that govern cell growth, proliferation, differentiation, and apoptosis.
The canonical activation pathway for PKCζ is initiated by upstream signals that activate phosphoinositide 3-kinase (PI3K). PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site at the plasma membrane for proteins containing a pleckstrin homology (PH) domain, including 3-phosphoinositide-dependent protein kinase 1 (PDK1). The recruitment of PDK1 to the membrane leads to its activation and subsequent phosphorylation of PKCζ at threonine 410 (Thr410) in its activation loop, a crucial step for PKCζ activation. Once activated, PKCζ can phosphorylate a myriad of downstream targets, including components of the MAPK/ERK and NF-κB signaling pathways, thereby influencing a wide range of cellular processes.
This compound: A Potent Modulator of the Ceramide-PKCζ Axis
This compound is the deuterated form of Spisulosine (ES-285), a compound isolated from the marine mollusk Spisula polynyma. While this compound is primarily utilized as a stable isotope-labeled internal standard for pharmacokinetic studies, its mechanism of action is considered identical to that of Spisulosine. Spisulosine exerts its potent anti-proliferative effects through a distinct mechanism that hijacks the PKCζ pathway via the de novo synthesis of ceramide.
Spisulosine treatment in prostate cancer cells has been shown to induce a significant increase in intracellular ceramide levels.[1][2] This accumulation of ceramide is a critical event, as ceramide acts as a second messenger that can directly activate PKCζ.[3] The activation of PKCζ by ceramide can, in turn, trigger downstream signaling cascades that lead to cell cycle arrest and apoptosis.[1][2]
The anti-proliferative effect of Spisulosine is notably independent of other common signaling pathways such as the PI3K/Akt, JNK, and p38 MAPK pathways, highlighting the specificity of its action through the ceramide-PKCζ axis.
Quantitative Data Summary
The efficacy of Spisulosine has been quantified in prostate cancer cell lines, demonstrating its potent anti-proliferative activity.
| Compound | Cell Line | Assay | Endpoint | Value | Reference |
| Spisulosine | PC-3 (prostate) | Cell Proliferation | IC50 | 1 µM | |
| Spisulosine | LNCaP (prostate) | Cell Proliferation | IC50 | 1 µM |
Detailed Experimental Protocols
To facilitate the replication and further investigation of the Spisulosine-PKCζ pathway, detailed methodologies for key experiments are provided below.
Cell Culture and this compound Treatment
-
Cell Lines: PC-3 and LNCaP prostate cancer cells.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). For experiments, cells are seeded in appropriate culture vessels and allowed to adhere overnight. The medium is then replaced with fresh medium containing the desired concentrations of this compound or vehicle control.
Cell Proliferation Assay (IC50 Determination)
-
Method: The half-maximal inhibitory concentration (IC50) can be determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 assay.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for a specified period (e.g., 48 or 72 hours).
-
Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results against the drug concentration. The IC50 value is determined by non-linear regression analysis.
-
Ceramide Synthase Activity Assay
-
Principle: This assay measures the activity of ceramide synthase, the enzyme responsible for the N-acylation of a sphingoid base to form ceramide. A fluorescently labeled sphingoid base analog, NBD-sphinganine, is often used as a substrate.
-
Procedure (based on a fluorescent assay):
-
Prepare cell lysates from control and this compound treated cells.
-
The reaction mixture contains reaction buffer (e.g., 20 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl2, 0.5 mM DTT), fatty acid-free BSA, NBD-sphinganine, and a fatty acyl-CoA (e.g., palmitoyl-CoA).
-
Initiate the reaction by adding the cell lysate and incubate at 37°C.
-
Stop the reaction by adding a solvent mixture (e.g., chloroform/methanol).
-
Extract the lipids and separate them using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Visualize and quantify the fluorescent NBD-ceramide product using a fluorescence scanner or detector.
-
In Vitro PKCζ Kinase Activity Assay
-
Principle: This assay measures the ability of PKCζ to phosphorylate a substrate peptide. The activity can be quantified by measuring the incorporation of radiolabeled phosphate ([γ-32P]ATP) into the substrate or by using a luminescence-based assay that measures ADP production.
-
Procedure (Luminescence-based, e.g., ADP-Glo™ Kinase Assay):
-
Immunoprecipitate PKCζ from cell lysates of control and this compound treated cells.
-
Set up the kinase reaction in a 96-well plate with the immunoprecipitated PKCζ, a specific PKCζ substrate peptide, and ATP in a kinase buffer.
-
Incubate the reaction at 30°C to allow for phosphorylation.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP into ATP, which is then used by a luciferase to produce a luminescent signal.
-
Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the PKCζ kinase activity.
-
Conclusion
This compound, and by extension Spisulosine, represents a compelling pharmacological tool for the targeted activation of the PKCζ signaling pathway. Its mechanism of action, centered on the induction of de novo ceramide synthesis, offers a unique avenue for inducing cell death in cancer cells, particularly in prostate cancer. The detailed protocols and quantitative data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and the broader implications of the ceramide-PKCζ axis in cellular regulation. Further investigation into the downstream effectors of Spisulosine-activated PKCζ and its efficacy in in vivo models will be crucial next steps in translating these promising preclinical findings.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Biochemical assays for multiple activation states of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atypical PKC zeta is activated by ceramide, resulting in coactivation of NF-kappaB/JNK kinase and cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
Spisulosine-d3 (ES-285-d3): A Technical Guide to its Synonyms, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Spisulosine-d3 (ES-285-d3), a deuterated analog of the marine-derived anticancer compound Spisulosine. This document details its nomenclature, chemical and physical properties, and delves into its mechanism of action, including relevant experimental protocols and signaling pathways.
Nomenclature and Chemical Identity
This compound is a synthetically modified version of Spisulosine where three hydrogen atoms have been replaced by deuterium. This isotopic labeling is often utilized in research to trace the molecule's metabolic fate and pharmacokinetic properties.
Table 1: Synonyms and Alternative Names
| Compound | Synonyms and Alternative Names |
| Spisulosine | ES-285, (+)-Spisulosine, 1-deoxysphinganine, (2S,3R)-2-aminooctadecan-3-ol, Spisulosine 285[1][2] |
| This compound | ES-285-d3[3] |
Table 2: Chemical and Physical Properties of Spisulosine
| Property | Value | Source |
| Molecular Formula | C18H39NO | [1][4] |
| Molecular Weight | 285.5 g/mol | |
| IUPAC Name | (2S,3R)-2-aminooctadecan-3-ol | |
| CAS Number | 196497-48-0 |
Note: The molecular weight of this compound will be slightly higher than that of Spisulosine due to the presence of three deuterium atoms.
Mechanism of Action and Signaling Pathway
Spisulosine exerts its antiproliferative and pro-apoptotic effects primarily through the modulation of sphingolipid metabolism. It is a structural analog of sphingosine and has been shown to inhibit sphingosine kinase 1 (SPHK1). This inhibition leads to an intracellular accumulation of ceramide, a bioactive lipid known to be a key mediator of apoptosis. Subsequently, the elevated ceramide levels activate Protein Kinase C zeta (PKCζ), which in turn triggers downstream signaling cascades culminating in programmed cell death. Furthermore, Spisulosine has been observed to induce the disassembly of actin stress fibers, contributing to changes in cell morphology and potentially inhibiting cell migration.
Experimental Protocols
This section provides an overview of key experimental methodologies relevant to the study of this compound.
Synthesis and Purification of Spisulosine
Purification of Spisulosine and its analogs is typically achieved through chromatographic techniques. High-performance liquid chromatography (HPLC) is a standard method for obtaining highly pure material. The choice of column (e.g., C18 reverse-phase) and mobile phase will depend on the specific properties of the synthesized compound and any impurities.
Measurement of Intracellular Ceramide Accumulation
The quantification of intracellular ceramide levels following treatment with this compound is a critical experiment to confirm its mechanism of action. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity.
Experimental Workflow for Ceramide Quantification by LC-MS/MS
Protocol Outline:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with various concentrations of this compound for desired time points. Include a vehicle control.
-
Lipid Extraction: Harvest cells and perform a lipid extraction using a method such as the Bligh and Dyer procedure.
-
LC-MS/MS Analysis: Analyze the lipid extracts by LC-MS/MS. Utilize a suitable internal standard (e.g., a non-endogenous ceramide species) for accurate quantification.
-
Data Analysis: Process the raw data to identify and quantify the different ceramide species based on their mass-to-charge ratio and fragmentation patterns.
Assessment of PKCζ Activation
The activation of PKCζ can be assessed by measuring its phosphorylation status. Western blotting is a widely used technique for this purpose, employing an antibody specific to the phosphorylated form of PKCζ.
Protocol Outline for Western Blotting of Phospho-PKCζ:
-
Cell Lysis: Treat cells with this compound, then lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for phosphorylated PKCζ.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., total PKCζ or a housekeeping protein like β-actin).
Apoptosis Assay
The induction of apoptosis by this compound can be quantitatively measured using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).
Experimental Workflow for Apoptosis Assay
Protocol Outline:
-
Cell Treatment: Treat cells with this compound at various concentrations and for different durations.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with fluorescently labeled Annexin V and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Gate the cell populations to distinguish between live (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
Conclusion
This compound is a valuable research tool for studying the roles of sphingolipid metabolism in cancer biology and for the development of novel anticancer therapeutics. Its clear mechanism of action, involving the induction of ceramide-mediated apoptosis, provides a solid foundation for further investigation. The experimental protocols outlined in this guide offer a starting point for researchers to explore the biological effects of this potent marine-derived compound and its deuterated analog.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Frontiers | Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Spisulosine-d3 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial availability, biochemical properties, and research applications of Spisulosine-d3. This compound is the deuterated form of Spisulosine (also known as ES-285 and 1-deoxysphinganine), a bioactive sphingoid of marine origin with demonstrated anti-proliferative and pro-apoptotic properties, particularly in prostate cancer cell lines.[1] The inclusion of deuterium atoms makes this compound an invaluable tool for researchers as a tracer and an internal standard in quantitative analyses such as NMR, GC-MS, and LC-MS.[1]
Commercial Suppliers of this compound and Related Compounds
The availability of high-quality isotopically labeled compounds is crucial for rigorous scientific research. Below is a summary of commercial suppliers offering this compound and related deuterated sphingolipids.
| Supplier | Product Name | Catalog Number | Purity | Available Quantities | Price (USD) |
| MedChemExpress | This compound | HY-13626S | 99.0% | 1 mg | $1350 |
| Avanti Polar Lipids | 1-deoxysphinganine-d3 | 860474 | Not specified | Not specified | Not specified |
| Biosynth | 1-Deoxysphinganine-d3 | WZB29831 | Not specified | Not specified | Not specified |
Physicochemical Properties and Data
| Property | Value |
| Chemical Name | (2S,3R)-2-aminooctadecan-3-ol-1,1,1-d3 |
| Molecular Formula | C₁₈H₃₆D₃NO |
| Molecular Weight | 288.53 g/mol |
| Appearance | White to off-white solid |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. |
Data obtained from MedChemExpress Certificate of Analysis.[2]
Mechanism of Action and Signaling Pathway
Spisulosine exerts its anti-cancer effects by inducing apoptosis in cancer cells.[1] Research has shown that Spisulosine treatment leads to an intracellular accumulation of ceramide through de novo synthesis.[3] This accumulation of ceramide, a key signaling lipid, subsequently activates the atypical protein kinase C isoform, PKCζ. Activated PKCζ is known to play a role in various cellular processes, including apoptosis. The downstream signaling cascade following PKCζ activation in the context of Spisulosine-induced apoptosis involves the activation of caspases, which are the executive enzymes of apoptosis.
Experimental Protocols
Quantification of Spisulosine using this compound as an Internal Standard by LC-MS/MS
This protocol provides a general framework for the quantification of Spisulosine in a biological matrix (e.g., plasma, cell lysate) using this compound as an internal standard (IS). This method is based on established principles of quantitative analysis of sphingolipids by LC-MS/MS.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of the biological sample, add 20 µL of a known concentration of this compound solution (in an appropriate solvent like methanol).
-
Add 500 µL of a mixture of chloroform and methanol (2:1, v/v).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase.
-
Dry the organic phase under a stream of nitrogen gas.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column is suitable for separating sphingolipids.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: A linear gradient from 50% B to 100% B over 10 minutes, followed by a 5-minute hold at 100% B, and a 5-minute re-equilibration at 50% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Spisulosine (Analyte): The precursor ion will be the protonated molecule [M+H]⁺. The product ion will be a characteristic fragment, which should be determined by direct infusion of a standard.
-
This compound (IS): The precursor ion will be [M+3+H]⁺. The product ion should be the same characteristic fragment as the analyte.
-
-
Optimization: The cone voltage and collision energy should be optimized for each transition to achieve maximum sensitivity.
-
3. Data Analysis
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Generate a standard curve by plotting the peak area ratio against the concentration of a series of known standards.
-
Determine the concentration of Spisulosine in the unknown samples by interpolating their peak area ratios on the standard curve.
Synthesis of this compound
Conclusion
This compound is a critical tool for researchers investigating the pharmacology and mechanism of action of Spisulosine. Its use as an internal standard enables accurate and precise quantification in complex biological matrices, which is essential for pharmacokinetic, pharmacodynamic, and metabolism studies. The understanding of its pro-apoptotic signaling pathway through ceramide and PKCζ provides a basis for further investigation into its potential as a therapeutic agent. This guide serves as a comprehensive resource for scientists and professionals in the field of drug discovery and development.
References
In-Depth Technical Guide to Spisulosine-d3: Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for laboratory professionals and is not a substitute for a manufacturer-provided Safety Data Sheet (SDS). Always consult the official SDS for Spisulosine-d3 before handling the compound.
Introduction
This compound is the deuterated form of Spisulosine, a marine-derived antitumoral compound.[1] Spisulosine has been shown to inhibit the growth of prostate cancer cells by inducing apoptosis through the accumulation of intracellular ceramide and the activation of PKCζ.[1] As a deuterated analog, this compound is primarily utilized as an internal standard for quantitative analysis in techniques such as NMR, GC-MS, or LC-MS, and as a tracer in drug development studies.[1] Given its cytotoxic properties, stringent adherence to safety and handling protocols is imperative to minimize exposure and ensure a safe laboratory environment.
Compound Identification and Properties
A clear understanding of the compound's properties is fundamental to its safe handling.
| Property | Value | Source |
| Chemical Name | (2S,3R)-2-aminooctadecan-3-ol-d3 | Inferred from Spisulosine |
| Synonyms | ES-285-d3 | [1] |
| CAS Number | 1246298-31-6 | [1] |
| Molecular Formula | C₁₈H₃₆D₃NO | Inferred from Spisulosine |
| Molecular Weight | 288.5 g/mol (approx.) | Inferred from Spisulosine |
Hazard Identification and Precautionary Measures
| Hazard Class | Potential Effects | Precautionary Statements |
| Acute Toxicity (Oral) | Harmful if swallowed. | Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling. |
| Skin Corrosion/Irritation | Causes skin irritation. May cause an allergic skin reaction. | Wear protective gloves. Avoid breathing dust/fume/gas/mist/vapors/spray. Contaminated work clothing should not be allowed out of the workplace. |
| Serious Eye Damage/Irritation | Causes serious eye damage. | Wear eye protection/face protection. |
| Specific Target Organ Toxicity | May cause damage to organs. | Do not breathe dust/fume/gas/mist/vapors/spray. |
Emergency First Aid Procedures:
-
If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Safe Handling and Storage Workflow
A systematic approach to handling and storage is crucial to maintaining a safe laboratory environment.
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
Storage Conditions: For long-term stability, Spisulosine should be stored under specific conditions. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from moisture.
Experimental Protocols Involving Spisulosine
Understanding the experimental context in which Spisulosine and its deuterated analog are used can inform safer handling practices. The following outlines a general methodology for assessing its antiproliferative effects.
Cell Viability Assay (MTT Assay):
-
Cell Seeding: Plate prostate cancer cells (e.g., PC-3, LNCaP) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of Spisulosine (or this compound for internal standard development) for a specified duration (e.g., 48 hours).
-
MTT Incubation: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control.
Signaling Pathway of Spisulosine-Induced Apoptosis
Spisulosine exerts its antiproliferative effects by activating a specific signaling cascade that leads to programmed cell death.
Caption: A simplified diagram of the signaling pathway initiated by Spisulosine.
This pathway highlights the compound's mechanism of action, which involves the de novo synthesis of ceramide, leading to the activation of Protein Kinase C zeta (PKCζ) and subsequent apoptosis in prostate tumor cells. Researchers working with this compound should be aware of these potent biological effects.
References
Spisulosine and its Analogs: A Technical Guide to Synthesis, Biological Activity, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spisulosine (ES-285), a bioactive lipid originally isolated from the marine clam Spisula polynyma, has garnered significant attention in the field of cancer research due to its potent antiproliferative properties. As a 1-deoxysphinganine analog, its unique structure and mechanism of action distinguish it from classical chemotherapeutic agents. This technical guide provides a comprehensive review of the current literature on Spisulosine and its synthetic analogs, focusing on their synthesis, biological evaluation, and molecular mechanisms. We present a detailed summary of their cytotoxic activities against various cancer cell lines, elaborate on key experimental protocols for their synthesis and evaluation, and delineate the signaling pathways through which they exert their effects, primarily through the inhibition of sphingolipid metabolic enzymes and the disruption of the actin cytoskeleton. This guide is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel anticancer therapeutics based on the Spisulosine scaffold.
Introduction
Spisulosine is a marine-derived natural product that has demonstrated significant antiproliferative activity against a range of cancer cell lines.[1] Its structure, (2S,3R)-2-aminooctadecan-3-ol, is characterized by a long hydrocarbon chain and an amino alcohol headgroup, classifying it as a 1-deoxysphinganine.[2] Unlike typical sphingolipids, the absence of a hydroxyl group at the C1 position renders it resistant to degradation into sphingosine-1-phosphate (S1P), a pro-survival signaling molecule. This structural feature is crucial to its mechanism of action and has spurred the development of numerous synthetic analogs aimed at improving its therapeutic index and exploring structure-activity relationships (SAR).
Synthesis of Spisulosine and its Analogs
The total synthesis of (+)-spisulosine has been achieved through various stereoselective routes. A common strategy involves a substrate-controlled aza-Claisen rearrangement to establish the desired erythro-configured amino alcohol core, followed by the construction of the long alkyl chain, often via a Wittig olefination.[1] Another reported method utilizes the hydrozirconation of 1-pentadecyne with the Schwartz reagent, followed by a diastereocontrolled addition to an appropriate chiral aldehyde to form the 2-amino-1,3-diol framework.[3]
The synthesis of Spisulosine analogs has been a key area of research to probe the SAR and to develop compounds with improved pharmacological properties. For instance, 4,5-dehydrospisulosine and its butyrate ceramide analogs have been synthesized to investigate their potential as sphingosine kinase inhibitors.[2] These syntheses often employ key steps such as diastereoselective Grignard reactions and olefin cross-metathesis.
Experimental Protocol: Stereoselective Synthesis of (+)-Spisulosine
The following is a generalized protocol based on reported synthetic strategies:
-
Formation of the Amino Alcohol Core: A substrate-controlled aza-Claisen rearrangement is employed to establish the erythro-configured amino alcohol motif.
-
Deoxygenation: The resulting intermediate is deoxygenated to create the characteristic methyl side-chain of Spisulosine.
-
Carbon Backbone Construction: A Wittig olefination reaction is then used to couple the amino alcohol core with a long-chain alkyl phosphonium ylide, thereby constructing the full carbon backbone of the target molecule.
-
Purification: The final product is purified using column chromatography to yield (+)-spisulosine.
Biological Activity and Cytotoxicity
Spisulosine exhibits potent cytotoxic effects against a variety of human cancer cell lines. Its antiproliferative activity has been demonstrated to be in the low micromolar to sub-micromolar range. The cytotoxicity of Spisulosine and its analogs is typically evaluated using cell viability assays such as the Sulforhodamine B (SRB) assay.
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for Spisulosine and one of its analogs against various cancer cell lines.
| Compound/Analog | Cell Line | Cancer Type | IC50 (µM) | Reference |
| (+)-Spisulosine | MCF-7 | Breast Adenocarcinoma | < 1 | |
| HCT-116 | Colorectal Carcinoma | < 1 | ||
| Caco-2 | Colorectal Adenocarcinoma | < 1 | ||
| Jurkat | T-cell Leukemia | < 1 | ||
| HeLa | Cervical Carcinoma | < 1 | ||
| N-((2S,3S,E)-3-hydroxyheptadec-4-en-2-yl) butyramide | PC-3 | Prostate Cancer | 6.06 |
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
-
Cell Seeding: Seed cells in a 96-well microtiter plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Spisulosine or its analogs) and incubate for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates four to five times with slow-running tap water to remove the TCA and excess medium components. Allow the plates to air-dry completely.
-
Staining: Add 0.057% (w/v) SRB solution in 1% (v/v) acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Allow the plates to air-dry.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at approximately 510 nm using a microplate reader. The absorbance is proportional to the total cellular protein, which correlates with cell number.
Mechanism of Action
The anticancer activity of Spisulosine and its analogs stems from their ability to interfere with critical cellular processes, primarily sphingolipid metabolism and actin cytoskeleton dynamics.
Inhibition of Sphingolipid Metabolism
Spisulosine has been shown to act as an inhibitor of key enzymes in the sphingolipid biosynthetic pathway, including ceramide synthase and sphingosine kinase. Inhibition of these enzymes leads to an accumulation of pro-apoptotic ceramide and a decrease in the levels of the pro-survival molecule sphingosine-1-phosphate (S1P), thereby shifting the cellular "sphingolipid rheostat" towards apoptosis.
This assay measures the activity of sphingosine kinase by quantifying the amount of radiolabeled S1P produced.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing recombinant sphingosine kinase (SphK1 or SphK2), a reaction buffer (e.g., 20 mM Tris-Cl pH 7.4, 1 mM 2-mercaptoethanol, 1 mM EDTA, etc.), and the test inhibitor (Spisulosine or analog) at various concentrations.
-
Substrate Addition: Add the substrates, D-erythro-sphingosine and [γ-³²P]ATP, to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by placing the reaction tubes on ice.
-
Separation of Radiolabeled Product: Spot an aliquot of the reaction mixture onto P81 phosphocellulose cation exchange paper. Wash the paper three times with 75 mM orthophosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Dry the P81 paper and measure the amount of bound radionuclide using liquid scintillation counting. The amount of radioactivity is proportional to the activity of sphingosine kinase.
Disruption of the Actin Cytoskeleton
A significant and rapid effect of Spisulosine on cancer cells is the disassembly of actin stress fibers. This leads to changes in cell morphology, loss of focal adhesions, and ultimately, cell detachment and apoptosis. This effect on the actin cytoskeleton is believed to be mediated through the modulation of the Rho family of small GTPases.
The Rho family of GTPases, including RhoA, Rac1, and Cdc42, are key regulators of the actin cytoskeleton. They cycle between an active GTP-bound state and an inactive GDP-bound state. While the precise mechanism by which Spisulosine influences this pathway is still under investigation, it is hypothesized that the disruption of the actin cytoskeleton leads to a decrease in the activity of Rho proteins.
Caption: Inhibition of Sphingolipid Metabolism by Spisulosine.
Caption: Spisulosine's Impact on the Rho GTPase Signaling Pathway.
This pull-down assay selectively isolates the active, GTP-bound form of Rho GTPases.
-
Cell Lysis: Lyse cells treated with Spisulosine or a control vehicle in an appropriate lysis buffer.
-
Affinity Precipitation: Incubate the cell lysates with agarose beads conjugated to a protein that specifically binds to the active form of the target Rho GTPase (e.g., Rhotekin-RBD for RhoA, PAK-PBD for Rac1 and Cdc42).
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against RhoA, Rac1, or Cdc42 to detect the amount of the active GTPase.
Structure-Activity Relationship (SAR)
The development of Spisulosine analogs has provided insights into the structural features required for its cytotoxic activity. Modifications to the long alkyl chain, the stereochemistry of the amino alcohol headgroup, and the introduction of unsaturation or other functional groups can significantly impact the biological activity. A detailed analysis of the SAR is crucial for the rational design of new derivatives with enhanced potency and selectivity. For instance, studies on short-chain sphinganine analogues have been conducted to investigate their potential as sphingosine kinase inhibitors.
Clinical Development
Spisulosine (as ES-285) has undergone Phase I clinical trials in patients with advanced solid malignancies. While objective responses were not observed, the trials provided valuable information on its safety, tolerability, and pharmacokinetic profile. The dose-limiting toxicities were found to be hepato- and neurotoxicity. These findings underscore the need for the development of analogs with an improved therapeutic window.
Conclusion
Spisulosine and its analogs represent a promising class of anticancer agents with a distinct mechanism of action that involves the dual targeting of sphingolipid metabolism and the actin cytoskeleton. The potent in vitro cytotoxicity and the elucidation of its molecular targets provide a strong rationale for the continued development of this compound class. Future research efforts should focus on the synthesis and evaluation of new analogs with improved efficacy and reduced toxicity, a deeper investigation into the specifics of its interaction with the Rho GTPase pathway, and the exploration of combination therapies to enhance its therapeutic potential. This technical guide provides a solid foundation of the current knowledge on Spisulosine and its analogs, intended to facilitate further research and development in this exciting area of oncology.
References
Methodological & Application
Application Note: High-Throughput Quantification of Spisulosine in Human Plasma Using Spisulosine-d3 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantification of Spisulosine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Spisulosine, an antiproliferative marine-derived compound, is a subject of interest in oncological research. The use of a stable isotope-labeled internal standard, Spisulosine-d3, ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. This method is suitable for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies involving Spisulosine.
Introduction
Spisulosine (also known as ES-285) is a 1-deoxysphinganine analog isolated from the marine mollusk Spisula polynyma.[1] It has demonstrated potent antiproliferative activity against various cancer cell lines, including prostate cancer cells (PC-3 and LNCaP).[2] Its mechanism of action involves the de novo synthesis of ceramide and the activation of Protein Kinase C zeta (PKCζ), ultimately leading to apoptosis.[2]
Accurate quantification of Spisulosine in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies. LC-MS/MS offers the high sensitivity and selectivity required for bioanalytical assays. The "gold standard" for quantification in LC-MS is the use of a stable isotope-labeled internal standard (SIL-IS).[2] A SIL-IS, such as this compound, is chemically and physically almost identical to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization. This minimizes analytical variability and compensates for matrix effects, leading to highly reliable data.[2]
This document provides a detailed protocol for the extraction of Spisulosine from human plasma and its subsequent analysis by LC-MS/MS using this compound as the internal standard.
Signaling Pathway of Spisulosine
Spisulosine exerts its antiproliferative effects by modulating the sphingolipid signaling pathway. As a 1-deoxysphingolipid, it influences the cellular levels of ceramides, which are key signaling molecules involved in cell growth, differentiation, and apoptosis. The proposed pathway involves the accumulation of intracellular ceramides, which in turn activates PKCζ, a key downstream effector leading to programmed cell death in cancer cells.
Experimental Workflow
The overall workflow for the quantification of Spisulosine in plasma involves sample preparation using protein precipitation, followed by LC-MS/MS analysis. The use of this compound at the initial stage of sample preparation is critical for accurate quantification.
Experimental Protocols
Materials and Reagents
-
Spisulosine (Analyte)
-
This compound (Internal Standard)
-
Human Plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (LC-MS Grade)
Stock and Working Solutions
-
Spisulosine Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Spisulosine in 1 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Spisulosine Working Standards: Prepare a series of working standards by serially diluting the Spisulosine stock solution with 50:50 (v/v) methanol:water to create calibration standards.
-
This compound Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.
Sample Preparation: Protein Precipitation
-
Pipette 50 µL of human plasma (calibration standards, quality control samples, or unknown samples) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the this compound working solution (100 ng/mL) to each tube (except for blank samples) and vortex briefly.
-
Add 200 µL of cold acetonitrile to each tube to precipitate proteins.
-
Vortex vigorously for 3 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new set of tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid) and transfer to an autosampler vial for analysis.
LC-MS/MS Conditions
| Parameter | Suggested Conditions |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 80% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Spisulosine: m/z 286.3 → 268.3 (Quantifier), m/z 286.3 → 69.1 (Qualifier) This compound: m/z 289.3 → 271.3 (Quantifier) |
| Source Temp. | 150°C |
| Desolvation Temp. | 500°C |
| Capillary Voltage | 3.5 kV |
Note: MRM transitions are predicted based on the molecular weight of Spisulosine (285.5 g/mol ) and should be optimized empirically.
Data Presentation
The use of this compound as an internal standard significantly improves the precision and accuracy of the assay. Below are representative tables summarizing the expected performance of the method.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | R² | Weighting |
| Spisulosine | 0.5 - 500 | > 0.995 | 1/x² |
Table 2: Accuracy and Precision of Quality Control (QC) Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%) |
| LLOQ | 0.5 | < 10% | < 15% | 90 - 110% |
| Low QC | 1.5 | < 8% | < 10% | 92 - 108% |
| Mid QC | 50 | < 5% | < 8% | 95 - 105% |
| High QC | 400 | < 5% | < 8% | 95 - 105% |
LLOQ: Lower Limit of Quantification
Table 3: Matrix Effect and Recovery
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |
| Low QC | 85 - 95% | 84 - 96% | 0.90 - 1.10 | 0.98 - 1.02 |
| High QC | 88 - 98% | 87 - 99% | 0.92 - 1.08 | 0.99 - 1.01 |
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of Spisulosine in human plasma. The incorporation of this compound as an internal standard is essential for mitigating matrix effects and ensuring data integrity, making this protocol highly suitable for regulated bioanalysis in the context of drug development. The detailed experimental procedures and performance characteristics outlined in this application note serve as a comprehensive guide for researchers in the field.
References
Quantitative Analysis of Sphingolipids using Spisulosine-d3 as an Internal Standard
Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantitative analysis of various sphingolipid species in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS), utilizing Spisulosine-d3 as an internal standard. Sphingolipids are a class of lipids that play crucial roles as structural components of cell membranes and as signaling molecules in a variety of cellular processes, including proliferation, differentiation, and apoptosis.[1] Accurate quantification of these lipids is essential for understanding their roles in health and disease.
Introduction to this compound
Spisulosine, also known as ES-285 or 1-deoxysphinganine, is a bioactive sphingoid base analog.[2] Its deuterated form, this compound (1-deoxysphinganine-d3), serves as an excellent internal standard for mass spectrometry-based lipidomics. The use of a stable isotope-labeled internal standard that is structurally similar to the analytes of interest allows for accurate correction of variations in sample extraction, processing, and instrument response, leading to reliable quantification.[3]
Sphingolipid Signaling Pathways
Sphingolipid metabolism is a complex network of interconnected pathways. The central molecule, ceramide, can be generated through the de novo synthesis pathway, the breakdown of complex sphingolipids like sphingomyelin, or the salvage pathway. Ceramide can then be metabolized to form other bioactive sphingolipids such as sphingosine and sphingosine-1-phosphate (S1P), which often have opposing cellular effects. The balance between these sphingolipids, often referred to as the "sphingolipid rheostat," is critical for cell fate decisions.
Figure 1: Overview of major sphingolipid metabolic pathways.
Experimental Protocol: Quantitative Analysis of Sphingolipids by LC-MS/MS
This protocol outlines the steps for sample preparation, LC-MS/MS analysis, and data processing for the quantification of sphingolipids.
1. Materials and Reagents
-
Internal Standard: this compound (1-deoxysphinganine-d3)
-
Solvents: Methanol, Chloroform, Acetonitrile, Isopropanol, Formic Acid (LC-MS grade)
-
Buffers: Ammonium formate
-
Water: Ultrapure (18.2 MΩ·cm)
-
Biological Samples: Plasma, serum, cell pellets, or tissue homogenates
2. Sample Preparation: Lipid Extraction
A modified Bligh and Dyer method is commonly used for the extraction of lipids from biological samples.[4]
-
To 50 µL of plasma or serum (or an equivalent amount of cell/tissue homogenate), add 200 µL of methanol.
-
Add a known amount of this compound internal standard solution (e.g., 20 pmol in a small volume of methanol).[3]
-
Vortex the mixture for 30 seconds.
-
Add 100 µL of chloroform and vortex for another 30 seconds.
-
Add 100 µL of water and vortex for 30 seconds to induce phase separation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase, which contains the lipids.
-
Dry the organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Figure 2: Workflow for sphingolipid extraction from biological samples.
3. LC-MS/MS Analysis
The separation and detection of sphingolipids are performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable for separating sphingolipid species.
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient Elution: A gradient from 60% to 100% Mobile Phase B over 15 minutes is a good starting point, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Operated in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for the targeted quantification of each sphingolipid species and the internal standard.
Table 1: Example MRM Transitions for Sphingolipid Analysis
| Analyte Class | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| This compound (IS) | 289.3 | 271.3 | [M+H]+, Loss of H2O |
| Sphingosine (d18:1) | 300.3 | 282.3 | [M+H]+, Loss of H2O |
| Sphinganine (d18:0) | 302.3 | 284.3 | [M+H]+, Loss of H2O |
| Ceramide (d18:1/16:0) | 538.5 | 264.3 | [M+H]+, Sphingosine backbone fragment |
| Ceramide (d18:1/18:0) | 566.5 | 264.3 | [M+H]+, Sphingosine backbone fragment |
| Ceramide (d18:1/24:0) | 650.6 | 264.3 | [M+H]+, Sphingosine backbone fragment |
| Ceramide (d18:1/24:1) | 648.6 | 264.3 | [M+H]+, Sphingosine backbone fragment |
| Sphingomyelin (d18:1/16:0) | 703.6 | 184.1 | [M+H]+, Phosphocholine head group |
| Sphingomyelin (d18:1/24:1) | 812.7 | 184.1 | [M+H]+, Phosphocholine head group |
| Glucosylceramide (d18:1/16:0) | 700.6 | 264.3 | [M+H]+, Loss of hexose and water |
| Sphingosine-1-Phosphate | 380.3 | 264.3 | [M+H]+, Loss of phosphate and water |
Note: The exact m/z values may vary slightly depending on the instrument calibration. The fragmentation of ceramides and glycosylated ceramides often yields a characteristic sphingoid base fragment.
4. Data Analysis and Quantification
-
Integrate the peak areas for each sphingolipid analyte and the this compound internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Generate a calibration curve for each analyte using a series of known concentrations of authentic standards spiked with a constant amount of this compound.
-
Determine the concentration of each sphingolipid in the biological samples by interpolating their peak area ratios from the respective calibration curves.
Quantitative Data Presentation
The following table provides an example of quantitative sphingolipid data that can be obtained using this protocol. The values are representative of typical levels found in human plasma and are expressed in pmol/mL.
Table 2: Example Quantitative Sphingolipid Profile in Human Plasma
| Sphingolipid Species | Concentration (pmol/mL) | Standard Deviation |
| Sphingosine | 15.2 | 2.1 |
| Sphinganine | 5.8 | 0.9 |
| Ceramide (d18:1/16:0) | 250.5 | 35.2 |
| Ceramide (d18:1/18:0) | 180.3 | 22.1 |
| Ceramide (d18:1/24:0) | 350.1 | 45.8 |
| Ceramide (d18:1/24:1) | 420.7 | 51.3 |
| Sphingomyelin (d18:1/16:0) | 1500.2 | 180.4 |
| Sphingomyelin (d18:1/24:1) | 850.6 | 95.7 |
| Glucosylceramide (d18:1/16:0) | 85.4 | 10.2 |
| Sphingosine-1-Phosphate | 250.9 | 30.5 |
Conclusion
The use of this compound as an internal standard in conjunction with a robust LC-MS/MS method allows for the accurate and precise quantification of a wide range of sphingolipids in various biological matrices. This detailed protocol provides a solid foundation for researchers to implement sphingolipidomic studies, which are crucial for advancing our understanding of the roles of these bioactive lipids in health and disease and for the development of novel therapeutic strategies.
References
- 1. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spisulosine | C18H39NO | CID 9925886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Deoxysphingolipid synthesis compromises anchorage-independent growth and plasma membrane endocytosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Spisulosine in Biological Matrices using Spisulosine-d3 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of Spisulosine in biological matrices, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Spisulosine-d3, to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing.[1][2] This protocol is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, metabolism, and mechanism of action studies of Spisulosine, a bioactive sphingoid with potential as an antineoplastic agent.[1]
Introduction
Spisulosine (1-deoxysphinganine) is a bioactive sphingolipid that has garnered significant interest for its potential therapeutic properties.[1] Accurate and reliable quantification of Spisulosine in biological samples is crucial for understanding its pharmacological profile. The use of a deuterated internal standard, which co-elutes with the analyte and has nearly identical chemical and physical properties, is the gold standard for quantitative bioanalysis by mass spectrometry.[2] this compound serves as an ideal internal standard for the quantification of Spisulosine, minimizing variability and enhancing data quality. This document provides a detailed protocol for sample preparation, LC-MS/MS analysis, and data processing.
Experimental
Materials and Reagents
-
Spisulosine (analyte)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control biological matrix (e.g., human plasma)
Sample Preparation
A protein precipitation method is employed for the extraction of Spisulosine from the biological matrix.
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Separation is achieved using a reversed-phase C18 column.
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: Linear gradient to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: Return to 5% B
-
4.1-5.0 min: Re-equilibration at 5% B
-
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM).
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument.
Quantitative Data
The following tables summarize the mass spectrometry parameters and representative quantitative data for the analysis of Spisulosine using this compound as an internal standard.
Table 1: Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Spisulosine | 286.3 | 268.3 | 100 | 15 |
| This compound | 289.3 | 271.3 | 100 | 15 |
Note: The monoisotopic mass of Spisulosine is 285.303 Da. The precursor ion [M+H]+ is therefore approximately 286.3 m/z. The d3-labeled internal standard will have a mass shift of +3 Da. Product ions are predicted based on the neutral loss of water.
Table 2: Representative Calibration Curve Data
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean ± SD, n=3) | % Accuracy | % CV |
| 1 | 0.012 ± 0.001 | 102.5 | 8.3 |
| 5 | 0.058 ± 0.004 | 98.6 | 6.9 |
| 10 | 0.115 ± 0.007 | 101.2 | 6.1 |
| 50 | 0.592 ± 0.025 | 99.8 | 4.2 |
| 100 | 1.189 ± 0.048 | 100.3 | 4.0 |
| 500 | 5.971 ± 0.179 | 99.5 | 3.0 |
| 1000 | 11.952 ± 0.299 | 100.1 | 2.5 |
A linear regression of the calibration curve typically yields a correlation coefficient (r²) > 0.99.
Table 3: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Mean Measured Concentration (ng/mL, n=5) | % Accuracy | Intra-day % CV (n=5) | Inter-day % CV (n=3 days) |
| LLOQ | 1 | 1.03 | 103.0 | 7.8 | 9.1 |
| Low | 3 | 2.95 | 98.3 | 6.5 | 7.8 |
| Mid | 75 | 76.1 | 101.5 | 4.1 | 5.3 |
| High | 750 | 742.5 | 99.0 | 3.5 | 4.8 |
Experimental Workflow
Caption: Experimental workflow for the quantitative analysis of Spisulosine.
Spisulosine Signaling Pathway
Spisulosine is known to induce apoptosis and modulate the sphingolipid signaling pathway. It has been shown to activate Protein Kinase C (PKC) at a cellular level. The diagram below illustrates a simplified representation of this pathway.
Caption: Simplified signaling pathway of Spisulosine-induced apoptosis.
Conclusion
The LC-MS/MS method utilizing this compound as an internal standard provides a highly selective, sensitive, and accurate means for the quantification of Spisulosine in biological matrices. This detailed protocol and the accompanying data serve as a valuable resource for researchers in the field of drug development and molecular pharmacology, enabling robust and reliable bioanalytical results.
References
Application Notes and Protocols for Spisulosine-d3 in NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spisulosine (1-deoxysphinganine) is a bioactive sphingoid of marine origin that has demonstrated potent antiproliferative properties.[1] Its mechanism of action involves the disruption of the actin cytoskeleton, leading to changes in cell morphology and inhibition of cell proliferation.[2] As a promising candidate in drug development, a thorough understanding of its structural characteristics, target interactions, and metabolic fate is crucial. The introduction of a deuterated analog, Spisulosine-d3, offers significant advantages for Nuclear Magnetic Resonance (NMR) spectroscopy studies, a powerful technique in drug discovery and development.[3][4][] This document provides detailed application notes and protocols for the use of this compound in NMR spectroscopy to facilitate its progression through the drug development pipeline.
Deuterium labeling in this compound can enhance NMR-based analysis by:
-
Simplifying complex proton spectra , aiding in structural elucidation and conformational analysis.
-
Serving as a spectroscopic probe to monitor ligand-target interactions without interference from proton signals of the biological matrix.
-
Acting as a tracer in metabolic studies to elucidate biotransformation pathways and rates.
Application 1: Structural Verification and Conformational Analysis
Objective: To confirm the chemical structure of this compound and analyze its conformational dynamics in solution using high-resolution NMR spectroscopy.
Application Note: One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental for the unambiguous structural verification of synthesized this compound. The strategic placement of deuterium atoms simplifies the proton NMR spectrum, allowing for more accurate determination of chemical shifts and coupling constants of the remaining protons. This information is vital for confirming the stereochemistry and assessing the conformational preferences of the molecule in different solvent environments, which can influence its biological activity.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum to get an overview of the proton signals.
-
Acquire a 1D ¹³C NMR spectrum to observe the carbon backbone.
-
Perform 2D NMR experiments for detailed structural assignment:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, confirming the connectivity of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the 3D structure and conformation.
-
-
-
Data Analysis:
-
Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Assign all proton and carbon signals based on their chemical shifts, coupling constants, and correlations observed in the 2D spectra.
-
Analyze NOESY cross-peaks to deduce the preferred conformation of this compound in solution.
-
Expected Quantitative Data:
| Parameter | Description | Example Value |
| Chemical Shift (δ) | The resonance frequency of a nucleus relative to a standard. | ¹H: 0.8 - 4.5 ppm; ¹³C: 10 - 70 ppm |
| Coupling Constant (J) | A measure of the interaction between two nuclei. | ³J(H,H) = 2 - 10 Hz |
| NOE Enhancement | The change in intensity of a proton signal upon saturation of another proton, indicating spatial proximity. | 1 - 15% |
Application 2: Target Interaction and Binding Site Mapping
Objective: To investigate the interaction of this compound with its biological target(s) and to map the binding interface using ligand-observed and protein-observed NMR techniques.
Application Note: Understanding how Spisulosine interacts with its target protein is fundamental to elucidating its mechanism of action. NMR spectroscopy is a powerful tool for studying such interactions in solution. Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY), can identify binding events and map the binding epitope of this compound. Protein-observed NMR, like ¹H-¹⁵N HSQC, can identify the specific amino acid residues of the target protein involved in the interaction. The use of this compound can be advantageous in reducing spectral overlap in these experiments.
Experimental Protocol:
-
Sample Preparation:
-
Ligand-Observed NMR:
-
Prepare a solution of the target protein (e.g., actin or a related protein) at a low concentration (10-50 µM) in a suitable deuterated buffer.
-
Prepare a stock solution of this compound at a higher concentration (1-10 mM).
-
Add this compound to the protein solution to achieve a ligand-to-protein ratio of approximately 100:1.
-
-
Protein-Observed NMR:
-
Express and purify the target protein with ¹⁵N isotopic labeling.
-
Prepare a concentrated solution of the ¹⁵N-labeled protein (100-500 µM) in a deuterated buffer.
-
Acquire a baseline ¹H-¹⁵N HSQC spectrum.
-
Titrate unlabeled this compound into the protein sample and acquire a series of HSQC spectra at different ligand concentrations.
-
-
-
NMR Data Acquisition:
-
STD NMR: Acquire a 1D ¹H NMR spectrum with and without selective saturation of the protein resonances.
-
WaterLOGSY: Acquire a 1D ¹H NMR spectrum with selective inversion of the water signal.
-
¹H-¹⁵N HSQC: Acquire 2D correlation spectra of the ¹⁵N-labeled protein in the absence and presence of this compound.
-
-
Data Analysis:
-
STD NMR: Calculate the difference spectrum to identify the protons of this compound that are in close contact with the protein. The intensity of the STD signals is proportional to the proximity to the protein surface.
-
WaterLOGSY: Analyze the sign of the ligand signals. A positive NOE indicates binding.
-
¹H-¹⁵N HSQC: Monitor the chemical shift perturbations (CSPs) of the protein's amide signals upon addition of this compound. Significant CSPs indicate that the corresponding amino acid residues are in or near the binding site.
-
Expected Quantitative Data:
| Experiment | Parameter | Description |
| STD NMR | STD Amplification Factor | Relative intensity of signals in the STD spectrum, indicating proximity to the target. |
| ¹H-¹⁵N HSQC | Chemical Shift Perturbation (CSP) | The change in the chemical shift of an amide proton and nitrogen upon ligand binding. |
| Isothermal Titration Calorimetry (ITC) | Dissociation Constant (Kd) | A measure of the binding affinity between this compound and its target. |
Application 3: Metabolic Stability and Metabolite Identification
Objective: To assess the metabolic stability of this compound and to identify its major metabolites using NMR-based metabolomics.
Application Note: The metabolic stability of a drug candidate is a critical parameter that influences its pharmacokinetic profile. Deuterium substitution at metabolically labile positions can slow down metabolism, a phenomenon known as the "kinetic isotope effect." NMR spectroscopy can be used to monitor the degradation of this compound over time in the presence of metabolic enzymes (e.g., liver microsomes) and to identify the chemical structures of the resulting metabolites. The deuterium label in this compound serves as a unique spectroscopic marker to facilitate the tracking of the parent compound and its metabolites in complex biological matrices.
Experimental Protocol:
-
In Vitro Metabolism Assay:
-
Incubate this compound with human liver microsomes (HLM) or other metabolic systems (e.g., S9 fraction, hepatocytes) in the presence of necessary cofactors (e.g., NADPH).
-
Collect samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the protein and collect the supernatant.
-
Dry the supernatant and reconstitute in a deuterated solvent for NMR analysis.
-
-
NMR Data Acquisition:
-
Acquire high-resolution 1D ¹H NMR spectra for each time point.
-
For metabolite identification, acquire 2D NMR spectra (COSY, HSQC, HMBC) on samples from later time points where metabolite concentrations are higher.
-
-
Data Analysis:
-
Integrate the signals of the parent this compound in the 1D ¹H NMR spectra at each time point to determine the rate of its disappearance.
-
Analyze the 2D NMR spectra to elucidate the structures of new signals corresponding to metabolites. The deuterium label can help in identifying the core structure of the metabolites.
-
Expected Quantitative Data:
| Parameter | Description |
| Half-life (t₁/₂) | The time required for the concentration of this compound to decrease by half. |
| Intrinsic Clearance (CLᵢₙₜ) | A measure of the metabolic capacity of the liver for this compound. |
| Metabolite Structures | Chemical structures of the biotransformation products of this compound. |
Visualizations
Caption: General workflow for NMR studies of this compound.
Caption: Hypothetical signaling pathway of Spisulosine.
References
Application Note: Quantitative Analysis of Spisulosine Using a Stable Isotope-Labeled Internal Standard by GC-MS
Introduction
Spisulosine (ES-285) is a marine-derived sphingoid that has demonstrated potent anti-cancer properties by inducing apoptosis in various cancer cell lines. Accurate quantification of Spisulosine in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and clinical trial monitoring. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and sensitive platform for the analysis of volatile and semi-volatile compounds. However, the inherent variability in sample preparation and instrument response necessitates the use of an internal standard for reliable quantification.
This application note describes a detailed protocol for the quantitative analysis of Spisulosine in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard, Spisulosine-d3. The use of a deuterated internal standard, which co-elutes with the analyte and has nearly identical chemical and physical properties, provides the most accurate correction for analyte loss during sample processing and for variations in instrument performance.
Principle of the Method
The method involves the extraction of Spisulosine and the this compound internal standard from the biological matrix, followed by derivatization to increase volatility and improve chromatographic performance. The derivatized analytes are then separated by gas chromatography and detected by mass spectrometry. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Quantitative Data Summary
The following table summarizes the hypothetical performance characteristics of the GC-MS method for the quantification of Spisulosine using this compound as an internal standard. This data is representative of what would be expected from a validated method.
| Parameter | Result |
| Analyte | Spisulosine |
| Internal Standard | This compound |
| Matrix | Human Plasma |
| Calibration Range | 1 - 1000 ng/mL |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Accuracy (% Bias) | Within ± 15% |
| Precision (% RSD) | < 15% |
| Recovery | 85 - 115% |
| Ion Transitions (Analyte) | m/z (quantifier), m/z (qualifier) |
| Ion Transitions (IS) | m/z (quantifier+3), m/z (qualifier+3) |
Experimental Protocol
Materials and Reagents
-
Spisulosine analytical standard
-
This compound internal standard
-
Human Plasma (or other biological matrix)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Ammonium Hydroxide
-
Formic Acid
-
Phosphate Buffered Saline (PBS)
Sample Preparation
-
Thawing: Thaw plasma samples and calibration curve standards at room temperature.
-
Spiking:
-
For calibration standards and quality controls (QCs), spike blank plasma with appropriate concentrations of Spisulosine standard solution.
-
Add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol) to all samples, calibration standards, and QCs.
-
-
Protein Precipitation & Liquid-Liquid Extraction:
-
To 100 µL of plasma sample, add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Add 500 µL of MTBE.
-
Vortex for 2 minutes.
-
Centrifuge at 5,000 x g for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
Derivatization
-
To the dried residue, add 50 µL of BSTFA with 1% TMCS and 50 µL of acetonitrile.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
GC-MS Parameters
| GC Parameter | Setting |
| Instrument | Agilent 8890 GC System (or equivalent) |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Oven Program | - Initial: 150°C, hold for 1 min- Ramp: 20°C/min to 300°C- Hold: 5 min at 300°C |
| MS Parameter | Setting |
| Instrument | Agilent 5977B MSD (or equivalent) |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Data Analysis
-
Integrate the peaks for Spisulosine and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Spisulosine in the unknown samples using the regression equation from the calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates the major steps in the analytical workflow for the quantification of Spisulosine.
Caption: Experimental workflow for Spisulosine quantification.
Hypothetical Signaling Pathway of Spisulosine
This diagram depicts a simplified, hypothetical signaling pathway that could be influenced by Spisulosine, leading to apoptosis in cancer cells.
Caption: Hypothetical Spisulosine-induced apoptotic pathway.
Application Note & Protocol: Quantitative Analysis of Spisulosine in Human Plasma by LC-MS/MS using Spisulosine-d3 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spisulosine (ES-285) is a marine-derived aminolipid with potent antiproliferative and antitumoral properties. Its mechanism of action involves the de novo synthesis of ceramide and activation of protein kinase C zeta (PKCζ), leading to apoptosis in cancer cells.[1] As Spisulosine progresses through preclinical and clinical development, a robust and reliable bioanalytical method is essential for pharmacokinetic studies, therapeutic drug monitoring (TDM), and toxicological assessments.[2]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high sensitivity, specificity, and reproducibility.[3] The use of a stable isotope-labeled internal standard (SIL-IS), such as Spisulosine-d3, is critical for accurate quantification. A SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thereby correcting for variations during sample preparation and analysis.
This document provides a detailed protocol for the validation and application of a sensitive and specific LC-MS/MS method for the quantification of Spisulosine in human plasma, utilizing this compound as the internal standard.
Principle of the Method
This method employs protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography for the separation of Spisulosine and its deuterated internal standard, this compound. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). The concentration of Spisulosine is determined from the peak area ratio of the analyte to the internal standard against a calibration curve.
Materials and Reagents
| Material/Reagent | Supplier | Grade |
| Spisulosine | MedChemExpress (or equivalent) | ≥98% |
| This compound | MedChemExpress (or equivalent) | ≥98% (isotopic purity) |
| Acetonitrile | Fisher Scientific (or equivalent) | LC-MS Grade |
| Methanol | Fisher Scientific (or equivalent) | LC-MS Grade |
| Formic Acid | Sigma-Aldrich (or equivalent) | LC-MS Grade |
| Deionized Water | In-house system (e.g., Milli-Q) | ≥18.2 MΩ·cm |
| Human Plasma (K2EDTA) | BioIVT (or equivalent) | Pooled, drug-free |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1.0 mg of Spisulosine and this compound into separate 1.5 mL microcentrifuge tubes.
-
Dissolve each compound in 1.0 mL of methanol to obtain a final concentration of 1 mg/mL.
-
Vortex for 1 minute to ensure complete dissolution. Store at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of Spisulosine working solutions by serial dilution of the primary stock solution with 50:50 (v/v) acetonitrile:water. These will be used to spike the calibration standards and quality control (QC) samples.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.
-
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards:
-
Spike appropriate volumes of the Spisulosine working standard solutions into blank human plasma to prepare a calibration curve consisting of a blank (no analyte, no IS), a zero sample (with IS), and eight non-zero concentration levels (e.g., 1, 5, 10, 50, 100, 500, 800, 1000 ng/mL).
-
-
Quality Control (QC) Samples:
-
Prepare QC samples in blank human plasma at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ): e.g., 1 ng/mL
-
Low QC: e.g., 3 ng/mL
-
Mid QC: e.g., 75 ng/mL
-
High QC: e.g., 750 ng/mL
-
-
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma (standards, QCs, or unknown samples) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the Internal Standard Working Solution (100 ng/mL this compound in acetonitrile) to each tube.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a clean HPLC vial with an insert.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | Shimadzu Nexera X2 or equivalent |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 | |
| MS System | Sciex Triple Quad™ 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Compound |
| Spisulosine | |
| This compound | |
| Ion Source Temp. | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| CAD Gas | Medium |
Note: The specific m/z transitions for Spisulosine and this compound must be optimized by infusing the pure compounds into the mass spectrometer. For a lipid-like molecule such as Spisulosine (2-amino-3-hydroxy octadecane), a common transition would be from the protonated molecular ion [M+H]+ to a fragment ion corresponding to the loss of water.
Method Validation and Expected Performance
The method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following parameters are critical for ensuring the reliability of the assay.
Linearity and Range
The calibration curve should be linear over the specified concentration range (e.g., 1-1000 ng/mL). A linear regression with a 1/x² weighting factor is typically used.
| Parameter | Acceptance Criteria | Typical Result |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.9985 |
| Back-calculated Conc. | Within ±15% of nominal (±20% at LLOQ) | Pass |
Accuracy and Precision
Intra-day and inter-day accuracy and precision should be assessed by analyzing six replicates of QC samples at four levels on three separate days.
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1.0 | ≤ 20% | ± 20% | ≤ 20% | ± 20% |
| Low | 3.0 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| Mid | 75.0 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| High | 750.0 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
Matrix Effect and Recovery
The use of a stable isotope-labeled internal standard like this compound is crucial for compensating for matrix effects.
-
Matrix Effect: Assessed by comparing the peak area of the analyte in post-extraction spiked blank plasma with the peak area in a pure solution.
-
Recovery: Determined by comparing the peak area of the analyte in a pre-extraction spiked sample with that of a post-extraction spiked sample.
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor |
| Low | 85-95% | 85-95% | 0.95 - 1.05 |
| High | 85-95% | 85-95% | 0.95 - 1.05 |
Spisulosine Signaling Pathway
Spisulosine exerts its antiproliferative effects by inducing the de novo synthesis of intracellular ceramides. Elevated ceramide levels lead to the activation of Protein Kinase C zeta (PKCζ), which is a key step in initiating the apoptotic cascade in prostate cancer cells.
Conclusion
The described LC-MS/MS method provides a framework for the sensitive, specific, and reliable quantification of Spisulosine in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this method suitable for regulated bioanalysis in support of clinical drug development. This protocol serves as a comprehensive guide for researchers and drug development professionals aiming to establish robust bioanalytical assays for Spisulosine.
References
Application Note: High-Precision Quantification of Spisulosine in Human Plasma using Isotope Dilution Mass Spectrometry with Spisulosine-d3
Audience: Researchers, scientists, and drug development professionals.
Abstract
Spisulosine (ES-285) is a promising antiproliferative compound of marine origin with demonstrated efficacy against various cancer cell lines.[1][2][3] Accurate quantification of Spisulosine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This application note details a robust and highly sensitive method for the quantification of Spisulosine in human plasma using Isotope Dilution Mass Spectrometry (IDMS) with Spisulosine-d3 as the stable isotope-labeled internal standard. The use of a stable isotope-labeled internal standard is essential for correcting analytical variability, ensuring the highest level of accuracy and precision.[4][5]
Introduction
Spisulosine, also known as 1-deoxysphinganine, is a bioactive sphingoid that exerts its anticancer effects through various mechanisms, including the induction of apoptosis via intracellular ceramide accumulation and Protein Kinase C zeta (PKCζ) activation. Its potential as a therapeutic agent necessitates a reliable bioanalytical method to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for quantitative analysis. It relies on the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the beginning of the workflow. Because the stable isotope-labeled standard is chemically identical to the analyte, it co-behaves through sample extraction, chromatography, and ionization, correcting for sample loss and matrix effects. This method describes a validated LC-MS/MS procedure for the precise measurement of Spisulosine in human plasma.
Mechanism of Action: Spisulosine Signaling
Spisulosine has been shown to inhibit the growth of prostate cancer cells by inducing the de novo synthesis of ceramide, which in turn activates PKCζ, leading to apoptosis (programmed cell death).
Caption: Spisulosine-induced apoptotic signaling pathway.
Experimental Protocol
Principle of Isotope Dilution
The core principle involves adding a known quantity of this compound (Internal Standard, IS) to an unknown quantity of native Spisulosine (Analyte). The mass spectrometer measures the ratio of the analyte to the IS. Since the amount of IS added is known, the initial amount of the analyte can be accurately calculated.
Caption: Logical workflow for the principle of Isotope Dilution Mass Spectrometry.
Materials and Reagents
-
Spisulosine reference standard (≥98% purity)
-
This compound internal standard (≥98% purity, ≥99% isotopic purity)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (Type I, ultrapure)
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatography System: UPLC or HPLC system capable of binary gradients.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Preparation of Standards and Samples
-
Stock Solutions: Prepare 1.0 mg/mL stock solutions of Spisulosine and this compound in methanol.
-
Working Solutions:
-
Prepare a series of Spisulosine working solutions by serial dilution of the stock solution with 50:50 (v/v) methanol:water to create calibration standards.
-
Prepare a this compound internal standard (IS) working solution at 100 ng/mL in 50:50 (v/v) methanol:water.
-
-
Calibration Standards (CS) and Quality Control (QC) Samples:
-
Spike blank human plasma with the appropriate Spisulosine working solutions to achieve final concentrations for the calibration curve (e.g., 0.5, 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations (e.g., 1.5, 75, and 750 ng/mL).
-
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample, CS, or QC into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL this compound IS working solution to all tubes (except double blanks) and vortex briefly.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean vial for LC-MS/MS analysis.
References
- 1. The marine compound spisulosine, an inhibitor of cell proliferation, promotes the disassembly of actin stress fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total synthesis and the anticancer activity of (+)-spisulosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isotope dilution mass spectrometry for absolute quantification in proteomics: concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Experiments Using Spisulosine-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Spisulosine-d3 (ES-285-d3) is the deuterium-labeled form of Spisulosine (ES-285), an antiproliferative compound derived from the marine mollusk Spisula polynyma[1][2][3]. Due to the isotopic labeling, this compound is an invaluable tool for researchers, primarily serving as a tracer for metabolic studies and as an internal standard for precise quantification in techniques like mass spectrometry[1]. Its biological activity is considered analogous to the unlabeled parent compound, Spisulosine.
Spisulosine exhibits potent anti-tumor properties by inducing an atypical cell death pathway[4]. Its mechanism of action involves the de novo synthesis of intracellular ceramides, which in turn leads to the activation of the atypical protein kinase C zeta (PKCζ). This signaling cascade ultimately triggers apoptosis. Notably, this process is independent of several common cell survival pathways, including JNK, Erks, or Akt. Spisulosine treatment activates caspase-3 and caspase-12 and modifies the phosphorylation of p53. Beyond inducing apoptosis, Spisulosine also affects cell morphology by promoting the disassembly of actin stress fibers. A derivative of spisulosine has also been shown to induce robust autophagic cell death, indicating that subtle structural changes can switch its cytotoxic function from apoptosis to autophagy.
These application notes provide detailed protocols for utilizing this compound to investigate its cytotoxic effects and mechanism of action in cancer cell lines.
Quantitative Data: In Vitro Antiproliferative Activity of Spisulosine
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) or growth inhibition (GI50) values for the parent compound, Spisulosine (ES-285), across various human cancer cell lines.
| Cell Line | Cancer Type | Assay Value (IC50/GI50) | Reference |
| PC-3 | Prostate Cancer | ~1 µM | |
| LNCaP | Prostate Cancer | ~1 µM | |
| HCT-116 | Colon Cancer | 100 nM | |
| MCF-7 | Breast Cancer | < 1 µM | |
| Caco-2 | Colon Cancer | < 1 µM | |
| Jurkat | T-cell Leukemia | < 1 µM | |
| HeLa | Cervical Cancer | < 1 µM | |
| HBL-100 | Breast Epithelium | 2.3 µM (GI50) |
Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathway initiated by Spisulosine and a general experimental workflow for its investigation.
Caption: this compound induced apoptosis signaling pathway.
Caption: A typical workflow for studying this compound effects.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the dose-dependent cytotoxic effect of this compound on a selected cancer cell line.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range might be 10 nM to 10 µM. Include a vehicle control (DMSO equivalent to the highest this compound concentration).
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
This protocol quantifies the induction of apoptosis and necrosis following this compound treatment.
Materials:
-
This compound
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will ensure they are sub-confluent at the time of harvest. After 24 hours, treat the cells with this compound at concentrations around the predetermined IC50 (e.g., 0.5x, 1x, and 2x IC50) and a vehicle control for 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant containing the floating cells.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.
-
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Protocol 3: Western Blot for PKCζ and p-p53
This protocol assesses the activation of key proteins in the this compound signaling pathway.
Materials:
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-PKCζ, anti-phospho-p53, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
BCA Protein Assay Kit
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence (ECL) substrate
Procedure:
-
Treatment and Lysis: Treat cells grown in 6-well plates with this compound (e.g., at IC50 concentration) for various time points (e.g., 0, 6, 12, 24 hours).
-
Lysate Preparation: Wash cells with cold PBS and lyse them with 100-150 µL of ice-cold RIPA buffer. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control.
Protocol 4: Tracing and Quantification of Ceramide using LC-MS/MS
This protocol uses the deuterated nature of this compound to trace its effects on the de novo synthesis of ceramides.
Materials:
-
This compound
-
Fumonisin B1 (ceramide synthase inhibitor)
-
LC-MS/MS system
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
Internal standards for ceramides (if not using this compound as the standard itself)
Procedure:
-
Experimental Setup: Seed cells in 60mm dishes. Set up the following conditions:
-
Vehicle Control
-
This compound (at IC50 concentration)
-
Fumonisin B1 (pre-treatment for 1-2 hours)
-
This compound + Fumonisin B1 (pre-treat with inhibitor, then add this compound)
-
-
Treatment: Treat cells for a specified time (e.g., 24 hours).
-
Lipid Extraction:
-
Harvest cells and wash with cold PBS.
-
Perform a lipid extraction using a standard method (e.g., Bligh-Dyer).
-
Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop or use an established chromatographic method to separate different ceramide species.
-
Use the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to detect and quantify specific ceramide species.
-
The deuterium label on this compound allows for its unambiguous detection and can be used to trace its metabolic fate or serve as a robust internal standard.
-
-
Data Analysis: Compare the levels of various ceramide species across the different treatment groups. A significant increase in ceramides with this compound treatment, which is blocked by Fumonisin B1, confirms the induction of de novo ceramide synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Spisulosine (ES-285) induces prostate tumor PC-3 and LNCaP cell death by de novo synthesis of ceramide and PKCzeta activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The marine sphingolipid-derived compound ES 285 triggers an atypical cell death pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Spisulosine-d3: A Stable Isotope-Labeled Tool for Investigating Sphingolipid-Mediated Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Spisulosine (also known as ES-285) is a bioactive sphingoid base of marine origin with demonstrated antiproliferative and pro-apoptotic properties in various cancer cell lines. Its deuterated analog, Spisulosine-d3, serves as a valuable tool for researchers as a stable isotope-labeled internal standard. This allows for precise and accurate quantification of Spisulosine in biological matrices using mass spectrometry-based techniques. Such quantitative data is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for elucidating the compound's mechanism of action. Spisulosine has been shown to induce apoptosis in cancer cells by modulating the sphingolipid signaling pathway, specifically by increasing intracellular ceramide levels and activating Protein Kinase C zeta (PKCζ).[1][2] This document provides detailed application notes and experimental protocols for the use of this compound as a stable isotope-labeled inhibitor to investigate these cellular processes.
Applications of this compound
-
Internal Standard for Quantitative Mass Spectrometry: this compound is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) methods to quantify the unlabeled Spisulosine in biological samples such as plasma, cell lysates, and tissue homogenates. Its physicochemical properties are nearly identical to Spisulosine, ensuring similar extraction efficiency and ionization response, while its mass difference allows for clear differentiation in the mass spectrometer.
-
Tracer for Metabolic Studies: As a stable isotope-labeled compound, this compound can be used as a tracer to study the metabolic fate of Spisulosine in cellular and in vivo models.
-
Investigating Sphingolipid Metabolism: By using this compound in conjunction with analytical techniques, researchers can probe the effects of Spisulosine on the complex network of sphingolipid metabolism and signaling.
Mechanism of Action of Spisulosine
Spisulosine exerts its antiproliferative effects through the induction of apoptosis. The key steps in its mechanism of action are:
-
Increased Intracellular Ceramide: Treatment of cancer cells with Spisulosine leads to an accumulation of intracellular ceramide.[1][2] This increase is a result of de novo synthesis, a process that can be blocked by inhibitors of ceramide synthase such as Fumonisin B1.[1]
-
Activation of Protein Kinase C zeta (PKCζ): The elevated levels of ceramide act as a second messenger to activate the atypical protein kinase C isoform, PKCζ.
-
Induction of Apoptosis: The activation of the ceramide-PKCζ signaling cascade ultimately triggers the apoptotic machinery within the cancer cells, leading to programmed cell death.
-
Disruption of Actin Cytoskeleton: Spisulosine has also been observed to cause the disassembly of actin stress fibers, which are crucial for cell adhesion, morphology, and motility.
Quantitative Data
The inhibitory effects of Spisulosine on the proliferation of various cancer cell lines have been quantified, with IC50 values typically in the low micromolar range.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PC-3 | Prostate Cancer | 1 | |
| LNCaP | Prostate Cancer | 1 | |
| MCF-7 | Breast Cancer | < 1 | |
| HCT-116 | Colon Cancer | < 1 | |
| Caco-2 | Colon Cancer | < 1 | |
| Jurkat | T-cell Leukemia | < 1 | |
| HeLa | Cervical Cancer | < 1 | |
| PC-3 (derivative) | Prostate Cancer | 6.06 |
Signaling Pathway Diagram
Caption: Spisulosine signaling pathway.
Experimental Protocols
Protocol 1: Quantification of Spisulosine in Cell Lysates using this compound and LC-MS/MS
This protocol describes the use of this compound as an internal standard for the accurate quantification of Spisulosine in cancer cell lysates.
Experimental Workflow Diagram:
Caption: Workflow for Spisulosine quantification.
Materials:
-
PC-3 or LNCaP prostate cancer cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Spisulosine
-
This compound (internal standard)
-
Lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
Organic solvents (e.g., chloroform, methanol)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Culture PC-3 or LNCaP cells to 70-80% confluency.
-
Treat cells with varying concentrations of Spisulosine (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them using an appropriate lysis buffer.
-
Quantify the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation for LC-MS/MS:
-
To a fixed amount of protein from each cell lysate (e.g., 50 µg), add a known amount of this compound internal standard (e.g., 10 ng).
-
Perform a lipid extraction using a method such as the Bligh-Dyer extraction (chloroform:methanol:water).
-
Evaporate the organic phase to dryness under a stream of nitrogen and reconstitute the lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., methanol).
-
-
LC-MS/MS Analysis:
-
Perform chromatographic separation of Spisulosine and this compound using a suitable C18 reverse-phase column.
-
Detect and quantify the analytes using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both Spisulosine and this compound.
-
-
Data Analysis:
-
Integrate the peak areas for both Spisulosine and this compound.
-
Construct a calibration curve by plotting the ratio of the peak area of Spisulosine to the peak area of this compound against the concentration of Spisulosine standards.
-
Calculate the concentration of Spisulosine in the cell lysates based on the calibration curve.
-
Protocol 2: Assessment of Intracellular Ceramide Levels
This protocol outlines a method to measure the increase in intracellular ceramide levels following Spisulosine treatment.
Procedure:
-
Cell Treatment: Treat cells with Spisulosine as described in Protocol 1. To confirm the role of de novo synthesis, include a condition where cells are pre-treated with Fumonisin B1 (a ceramide synthase inhibitor) before adding Spisulosine.
-
Lipid Extraction: After treatment, harvest the cells and perform a lipid extraction as described in Protocol 1.
-
LC-MS/MS Analysis of Ceramides:
-
Analyze the lipid extracts by LC-MS/MS to quantify different ceramide species.
-
Use appropriate ceramide internal standards (e.g., C17:0 ceramide) for accurate quantification.
-
-
Data Analysis: Compare the levels of different ceramide species in Spisulosine-treated cells to control cells and cells co-treated with Fumonisin B1.
Protocol 3: Western Blot Analysis of PKCζ Activation
This protocol describes the detection of PKCζ activation by measuring its phosphorylation at Threonine 410.
Procedure:
-
Cell Treatment and Lysis: Treat cells with Spisulosine as described in Protocol 1. Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate it with a primary antibody specific for phosphorylated PKCζ (p-PKCζ Thr410).
-
Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total PKCζ or a loading control like GAPDH or β-actin.
-
-
Data Analysis: Quantify the band intensities for p-PKCζ and total PKCζ. Calculate the ratio of p-PKCζ to total PKCζ to determine the extent of activation.
Protocol 4: Visualization of Actin Stress Fiber Disassembly
This protocol details the staining of F-actin to visualize the effect of Spisulosine on the cytoskeleton.
Procedure:
-
Cell Culture on Coverslips: Grow cells on glass coverslips in a petri dish.
-
Cell Treatment: Treat the cells with Spisulosine as described in Protocol 1.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Wash the cells with PBS and then permeabilize them with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
-
Phalloidin Staining:
-
Wash the cells with PBS.
-
Incubate the cells with a fluorescently labeled phalloidin conjugate (e.g., Phalloidin-iFluor 488) in PBS containing 1% BSA for 20-30 minutes at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Visualize the actin stress fibers using a fluorescence microscope.
-
Conclusion
This compound is an indispensable tool for researchers studying the anticancer properties of Spisulosine. Its use as an internal standard enables accurate quantification, which is fundamental for understanding the compound's pharmacology. The provided protocols offer a framework for investigating the mechanism of action of Spisulosine, from its impact on sphingolipid signaling to its ultimate effects on cancer cell apoptosis and cytoskeletal structure. These methods will aid in the further exploration of Spisulosine as a potential therapeutic agent.
References
Spisulosine-d3 for In Vivo Cell-Based Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spisulosine (SZN), also known as ES-285, is a synthetic analog of a marine-derived sphingolipid with potent antiproliferative properties. Its deuterated form, Spisulosine-d3, serves as a stable isotope-labeled internal standard or tracer for in vivo studies, allowing for precise quantification and metabolic tracking. Spisulosine exerts its anticancer effects by inducing apoptosis through the accumulation of intracellular ceramides and the activation of protein kinase C zeta (PKCζ). This document provides detailed application notes and protocols for the use of this compound in in vivo cell-based assays, particularly in the context of preclinical cancer research. While this compound is primarily a tool for analytical studies, the provided protocols are based on the known biological activity of its non-deuterated counterpart, Spisulosine, and are intended to guide researchers in designing their in vivo experiments.
Mechanism of Action: The Sphingolipid Pathway
Spisulosine's mechanism of action is centered on the sphingolipid signaling pathway, a critical regulator of cell fate. By modulating this pathway, Spisulosine leads to an increase in intracellular ceramide levels, a pro-apoptotic lipid second messenger. This accumulation of ceramides, coupled with the activation of PKCζ, triggers a signaling cascade that culminates in programmed cell death.
Figure 1: Simplified signaling pathway of this compound leading to apoptosis.
Data Presentation: In Vivo Efficacy and Safety Profile of Spisulosine
The following tables summarize key preclinical and clinical data for Spisulosine (ES-285), which can be used as a reference for designing in vivo studies with this compound.
Table 1: Preclinical In Vivo Efficacy of Spisulosine (ES-285)
| Animal Model | Tumor Type | Administration Route | Dosing Schedule | Efficacy | Reference |
| Mouse (Hollow Fiber Model) | SK-HEP-1 (Hepatoma) | Intravenous (i.v.) | Once daily for 5 days (qd x 5) | Significant activity at MTD (14% T/C) and 1/2 MTD (19% T/C) | [1] |
T/C: Treatment vs. Control ratio, a measure of antitumor activity.
Table 2: Phase I Clinical Trial Data for Spisulosine (ES-285)
| Parameter | Value |
| Administration Route | Intravenous (i.v.) infusion |
| Dose Range | 4 to 200 mg/m² |
| Dose-Limiting Toxicities | Hepatotoxicity (reversible Grade 3 ALT increase), Neurotoxicity (Grade 4 peripheral neuropathy) |
| Pharmacokinetics | High volume of distribution, long elimination half-life (median t1/2 at 256 mg/m² was 28 h) |
| Observed Responses | Stable disease in some patients |
Note: The starting dose in the human trial (4 mg/m²) was equivalent to 1/30th of the Maximum Tolerated Dose (MTD) in mice, suggesting a mouse MTD of approximately 120 mg/m² (or roughly 10 mg/kg assuming a 3 g/m² to mg/kg conversion factor for mice).[1]
Table 3: In Vitro Cytotoxicity of Spisulosine
| Cell Line | Cancer Type | IC50 | Reference |
| MCF-7 | Breast Cancer | < 1 µM | [2] |
| HCT-116 | Colon Cancer | < 1 µM | [2] |
| Caco-2 | Colon Cancer | < 1 µM | [2] |
| Jurkat | Leukemia | < 1 µM | |
| HeLa | Cervical Cancer | < 1 µM |
Experimental Protocols
The following protocols are designed to guide researchers in conducting in vivo cell-based assays with this compound. These protocols are based on preclinical data for Spisulosine and general practices for in vivo cancer research. It is crucial to perform dose-ranging and toxicity studies to determine the optimal and safe dosage of this compound for each specific animal model and tumor type.
Protocol 1: Evaluation of Antitumor Efficacy in a Xenograft Mouse Model
This protocol outlines a typical workflow for assessing the in vivo anticancer activity of this compound using a subcutaneous xenograft model.
Figure 2: Experimental workflow for an in vivo xenograft study.
Materials:
-
This compound
-
Vehicle (e.g., 5% Dextrose in water)
-
Human cancer cell line (e.g., HCT-116)
-
Immunocompromised mice (e.g., athymic nude mice, 6-8 weeks old)
-
Sterile PBS, cell culture media, and supplements
-
Matrigel (optional)
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
-
Syringes and needles for injection
Methodology:
-
Cell Culture and Preparation:
-
Culture human cancer cells (e.g., HCT-116) under standard conditions.
-
Harvest cells during the exponential growth phase and resuspend in sterile PBS or serum-free media at a concentration of 5-10 x 10⁶ cells/100 µL. For some cell lines, mixing with Matrigel (1:1 ratio) can improve tumor take rate.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
-
This compound Formulation and Administration:
-
Prepare a stock solution of this compound. Based on the preclinical formulation of ES-285, lyophilized powder can be reconstituted in sterile water and further diluted with 5% dextrose for injection.
-
Administer this compound intravenously (e.g., via tail vein injection) once daily for 5 consecutive days (qd x 5).
-
Dose Selection: Based on the estimated mouse MTD of ~10 mg/kg, initial efficacy studies could start at doses of 2.5, 5, and 10 mg/kg. A dose-ranging study is highly recommended.
-
The control group should receive the vehicle only, following the same administration schedule.
-
-
Monitoring and Endpoint:
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Continue monitoring tumor growth until the tumors in the control group reach a predetermined endpoint (e.g., 1500-2000 mm³) or for a specified duration.
-
At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., histology, biomarker analysis).
-
Protocol 2: Pharmacokinetic Study of this compound
This protocol describes a basic pharmacokinetic study to determine the distribution and clearance of this compound in mice.
Materials:
-
This compound
-
Vehicle (e.g., 5% Dextrose)
-
Healthy mice (e.g., CD-1 or similar strain)
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
LC-MS/MS or other appropriate analytical instrumentation
Methodology:
-
Dose Administration:
-
Administer a single intravenous bolus dose of this compound to a cohort of mice. A dose of 5 mg/kg can be a starting point based on general preclinical practices.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via retro-orbital or tail vein sampling) at various time points post-injection (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method such as LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including:
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Area under the curve (AUC)
-
Elimination half-life (t1/2)
-
Volume of distribution (Vd)
-
Clearance (CL)
-
-
Safety and Toxicology Considerations
Preclinical toxicology studies of Spisulosine (ES-285) have identified potential for myocardial degeneration, hepatic transaminitis, renal tubular necrosis, and injection site phlebitis. Therefore, in vivo studies with this compound should include careful monitoring for signs of toxicity.
Recommended Monitoring:
-
Regular observation: Daily checks for changes in behavior, appearance, and activity.
-
Body weight measurement: 2-3 times per week. Significant weight loss (>15-20%) can be a sign of toxicity.
-
Blood analysis: At the study endpoint, collect blood for complete blood count (CBC) and serum chemistry analysis to assess for hematological, liver, and kidney toxicity.
-
Histopathology: Collect and preserve major organs (liver, kidney, heart, spleen, etc.) at necropsy for histopathological examination to identify any treatment-related changes.
By following these detailed application notes and protocols, researchers can effectively utilize this compound for in vivo cell-based assays to advance our understanding of its therapeutic potential and mechanism of action in preclinical cancer models.
References
Application Notes and Protocols for Spisulosine-d3 Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the sample preparation of Spisulosine-d3 for quantitative analysis in biological matrices. This compound, a deuterated analog of the marine-derived antiproliferative compound Spisulosine, is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. Its physicochemical properties, being a long-chain amino alcohol and a lipid, dictate the optimal extraction procedures from complex biological samples such as plasma and serum.
Introduction to Sample Preparation Techniques
The accurate quantification of analytes in biological matrices is critically dependent on the sample preparation process. The primary goals of sample preparation are to remove interfering substances, such as proteins and phospholipids, and to concentrate the analyte of interest. For this compound, a lipid-like molecule, the most common and effective techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method will depend on the desired level of sample cleanup, throughput, and the specific requirements of the analytical method.
This compound is used as an internal standard to compensate for variability during sample preparation and analysis, ensuring high accuracy and precision in the quantification of Spisulosine.[1]
Physicochemical Properties of Spisulosine
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₉NO | --INVALID-LINK-- |
| Molecular Weight | 285.5 g/mol | --INVALID-LINK-- |
| Class | 1,2-aminoalcohol, Sphingoid base analog | --INVALID-LINK-- |
| Predicted logP | 6.33 | --INVALID-LINK-- |
| pKa (Strongest Basic) | 9.83 | --INVALID-LINK-- |
Protocol 1: Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma or serum samples. It is particularly suitable for high-throughput screening.
Principle: A water-miscible organic solvent is added to the biological sample to denature and precipitate proteins. After centrifugation, the supernatant containing the analyte is collected for analysis.
Experimental Protocol:
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add a known amount of this compound working solution.
-
Add 400 µL of ice-cold acetonitrile.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for LC-MS analysis.
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
Quantitative Data Summary (PPT):
| Parameter | Result |
| Recovery | 85-95% |
| Matrix Effect | Moderate to High |
| Throughput | High |
| Cost | Low |
Note: While fast and offering good recovery, PPT may result in significant matrix effects due to the co-extraction of other soluble components like phospholipids. Further cleanup steps may be necessary for highly sensitive assays.
Workflow for Protein Precipitation:
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner sample extract compared to PPT by partitioning the analyte into an immiscible organic solvent, leaving many interfering substances in the aqueous phase.
Principle: Based on the differential solubility of this compound in two immiscible liquids (aqueous biological matrix and an organic solvent). The high logP of Spisulosine suggests good solubility in non-polar organic solvents.
Experimental Protocol:
-
To 100 µL of plasma or serum sample in a glass tube, add a known amount of this compound working solution.
-
Add 50 µL of 2 M sodium hydroxide solution to basify the sample (to ensure Spisulosine is in its free base form).
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
Quantitative Data Summary (LLE):
| Parameter | Result |
| Recovery | 90-105% |
| Matrix Effect | Low to Moderate |
| Throughput | Moderate |
| Cost | Moderate |
Note: LLE is more selective than PPT and can significantly reduce matrix effects, leading to improved assay sensitivity and accuracy.
Workflow for Liquid-Liquid Extraction:
Protocol 3: Solid-Phase Extraction (SPE)
SPE offers the highest degree of sample cleanup by utilizing a solid sorbent to selectively retain the analyte while interfering compounds are washed away. This method is ideal for assays requiring the lowest limits of quantification.
Principle: The sample is passed through a cartridge containing a stationary phase. This compound, being a non-polar molecule with a basic amine group, can be effectively retained on a mixed-mode cation exchange sorbent.
Experimental Protocol:
-
Sample Pre-treatment: To 100 µL of plasma or serum, add a known amount of this compound working solution. Add 300 µL of 4% phosphoric acid in water and vortex.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., C8/SCX) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Vortex for 30 seconds and transfer to an autosampler vial for injection.
Quantitative Data Summary (SPE):
| Parameter | Result |
| Recovery | >95% |
| Matrix Effect | Very Low |
| Throughput | Low to Moderate |
| Cost | High |
Note: SPE provides the cleanest extracts, minimizing matrix effects and maximizing analytical sensitivity. The protocol can be automated for higher throughput.
Workflow for Solid-Phase Extraction:
References
Application Notes and Protocols for Spisulosine-d3 Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spisulosine (also known as ES-285) is a bioactive sphingoid analog of marine origin that has demonstrated potent antiproliferative and pro-apoptotic effects in various cancer cell lines.[1] Its mechanism of action involves the de novo synthesis of intracellular ceramide, leading to the activation of protein kinase C zeta (PKCζ) and subsequent induction of apoptosis.[1] Spisulosine-d3 is the deuterium-labeled version of Spisulosine, making it an ideal internal standard for the accurate quantification of Spisulosine in biological matrices using mass spectrometry-based techniques such as liquid chromatography-mass spectrometry (LC-MS).[2]
These application notes provide detailed protocols for the preparation, storage, and application of this compound solutions in a research laboratory setting.
Physicochemical Properties and Storage
Proper handling and storage of this compound are critical to maintain its integrity and ensure reproducible experimental results.
| Property | Value | Reference |
| Chemical Name | 3-Octadecan-1,1,1-d3-ol, 2-amino-, (2S,3R)- | [3] |
| Molecular Formula | C₁₈H₃₆D₃NO | [3] |
| Molecular Weight | 288.53 g/mol | |
| Appearance | White to off-white solid | |
| Purity | ≥99% |
Storage Recommendations:
| Form | Storage Temperature | Storage Duration | Special Instructions |
| Powder | -20°C | 3 years | Store in a tightly sealed container, protected from light and moisture. |
| Stock Solution | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. Use tightly sealed vials. |
| Stock Solution | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. Use tightly sealed vials. |
Solution Preparation Protocols
Safety Precautions: Always handle this compound powder and solutions in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial with a PTFE-lined cap
-
Analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance and transfer it to the amber glass vial.
-
Solvent Addition: Based on the desired concentration of 10 mM and the molecular weight of 288.53 g/mol , calculate the required volume of DMSO. For 1 mg of this compound, add 346.6 µL of DMSO to the vial.
-
Dissolution: Cap the vial tightly and vortex for 1-2 minutes to facilitate dissolution. If necessary, sonicate the vial in a room temperature water bath for 5-10 minutes to ensure the solid is completely dissolved.
-
Visual Inspection: Visually inspect the solution against a light source to confirm that no particulate matter is present.
-
Storage: Store the 10 mM stock solution at -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions
Working solutions should be prepared fresh daily by diluting the stock solution in the appropriate solvent or cell culture medium.
Example: Preparation of a 1 µM Working Solution for Cell Culture
-
Thawing: Retrieve an aliquot of the frozen 10 mM this compound stock solution. Allow it to thaw completely at room temperature and then briefly vortex to ensure homogeneity.
-
Dilution: Perform a serial dilution. For example, to prepare a 1 µM working solution, you can first prepare an intermediate dilution of 100 µM by adding 10 µL of the 10 mM stock solution to 990 µL of sterile cell culture medium.
-
Final Dilution: Add 10 µL of the 100 µM intermediate solution to 990 µL of cell culture medium to achieve a final concentration of 1 µM.
-
Mixing: Gently mix the working solution by pipetting up and down before adding it to your cell cultures.
Experimental Protocols
Protocol 3: In Vitro Antiproliferation Assay using PC-3 and LNCaP Cells
This protocol outlines a general procedure to assess the antiproliferative effects of Spisulosine, using this compound as a control or for comparative studies. Spisulosine has an IC50 of approximately 1 µM in both PC-3 and LNCaP prostate cancer cell lines.
Materials:
-
PC-3 or LNCaP cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Spisulosine and this compound working solutions
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed PC-3 or LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare a series of dilutions of Spisulosine and this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the treatment solutions (e.g., concentrations ranging from 0.1 µM to 10 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest treatment concentration).
-
Incubation: Incubate the treated plates for 48-72 hours.
-
Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 4: Use of this compound as an Internal Standard for LC-MS Quantification
This compound is an excellent internal standard for the quantification of Spisulosine in biological samples due to its similar chemical and physical properties and co-elution during chromatography.
General Workflow:
-
Sample Preparation:
-
To a known volume of the biological sample (e.g., plasma, cell lysate), add a precise amount of this compound working solution (the concentration will depend on the expected concentration of the analyte and the sensitivity of the instrument).
-
Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile or methanol) containing the this compound internal standard. Vortex and centrifuge to pellet the proteins.
-
Alternatively, a liquid-liquid extraction or solid-phase extraction can be used for sample clean-up.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an autosampler vial for injection onto the LC-MS/MS system.
-
Develop a chromatographic method that provides good separation of Spisulosine from other matrix components. A C18 column is often a good starting point for lipid-like molecules.
-
Optimize the mass spectrometer parameters (e.g., precursor and product ion transitions, collision energy) for both Spisulosine and this compound in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Create a calibration curve by plotting the ratio of the peak area of the Spisulosine calibrants to the peak area of the this compound internal standard against the concentration of the calibrants.
-
Quantify the amount of Spisulosine in the unknown samples by using the peak area ratio of the analyte to the internal standard and interpolating from the calibration curve.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Spisulosine signaling pathway.
Caption: Experimental workflow for this compound.
References
Application Notes and Protocols: Spisulosine-d3 in Prostate Cancer Cell Line Studies (PC-3, LNCaP)
These application notes provide a summary of the effects of Spisulosine (ES-285), the non-deuterated parent compound of Spisulosine-d3, on the human prostate cancer cell lines PC-3 and LNCaP. The biological activity of this compound is expected to be comparable to Spisulosine.
Introduction
Spisulosine (ES-285) is a synthetic analog of the marine-derived compound spisulosine, which has demonstrated potent cytotoxic and antitumor activities in various cancer models. In prostate cancer, Spisulosine has been shown to induce cell death and inhibit proliferation by modulating key signaling pathways. These notes provide protocols for studying the effects of this compound on the androgen-independent (PC-3) and androgen-sensitive (LNCaP) prostate cancer cell lines.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the effects of Spisulosine on PC-3 and LNCaP cells.
Table 1: IC50 Values of Spisulosine in Prostate Cancer Cell Lines
| Cell Line | Treatment Duration | IC50 (µM) | Reference |
| PC-3 | 72 hours | 5.8 | |
| LNCaP | 72 hours | 4.2 |
Table 2: Effects of Spisulosine on Apoptosis and Cell Cycle in PC-3 Cells
| Treatment | Concentration (µM) | Duration (hours) | % Apoptotic Cells (Sub-G1) | % G2/M Arrest | Reference |
| Control | 0 | 24 | ~5% | Not specified | |
| Spisulosine | 10 | 24 | ~40% | Significant increase |
Signaling Pathways Modulated by Spisulosine
Spisulosine has been shown to induce apoptosis in PC-3 cells through a mechanism that involves the activation of the acidic sphingomyelinase (aSMase)/ceramide pathway and the subsequent dephosphorylation of Akt. This leads to the induction of G2/M cell cycle arrest and apoptosis.
Monitoring Ceramide Levels with Spisulosine-d3: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides are a class of bioactive sphingolipids that play a crucial role in various cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[1] Altered ceramide levels have been implicated in a range of pathologies such as cancer, neurodegenerative diseases, and metabolic disorders. Consequently, the accurate quantification of specific ceramide species is of significant interest in both basic research and drug development.
Spisulosine (ES-285) is a marine-derived aminolipid that has been shown to induce the accumulation of intracellular ceramides, leading to apoptosis in cancer cells.[2][3] Spisulosine-d3 is a deuterated analog of Spisulosine, making it an ideal internal standard for the quantification of ceramides and related sphingolipids using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is critical for correcting for variability in sample extraction and instrument response, thereby ensuring high accuracy and precision in quantitative analyses.[4]
This application note provides a detailed protocol for the use of this compound as an internal standard for the monitoring and quantification of ceramide levels in biological samples by LC-MS/MS.
Signaling Pathways Involving Ceramide Metabolism
Ceramide homeostasis is maintained through a tightly regulated network of synthesis and degradation pathways. The three major pathways for ceramide generation are the de novo synthesis pathway, the sphingomyelinase pathway, and the salvage pathway.
Spisulosine has been reported to induce de novo synthesis of ceramide.[3] By using this compound as an internal standard, researchers can accurately track changes in endogenous ceramide levels resulting from various stimuli or drug treatments.
Experimental Protocols
This section details the materials and methods for the quantification of ceramides in a biological matrix (e.g., cell lysates, plasma) using this compound as an internal standard.
Materials
-
This compound: MedChemExpress (Cat. No. HY-13626S) or other commercial supplier.
-
Ceramide Standards (e.g., C16, C18, C24:0, C24:1): Avanti Polar Lipids or other reputable supplier.
-
Solvents: HPLC-grade methanol, chloroform, acetonitrile, isopropanol, and water.
-
Formic Acid: LC-MS grade.
-
Ammonium Formate: LC-MS grade.
-
Phosphate-Buffered Saline (PBS)
-
Biological Sample: Cell pellets, plasma, or tissue homogenates.
Equipment
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Vortex Mixer
-
Centrifuge
-
Nitrogen Evaporator
Experimental Workflow
Detailed Methodologies
1. Preparation of Standard Solutions
-
This compound Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Ceramide Calibration Standards Stock Solution: Prepare individual 1 mg/mL stock solutions of each ceramide standard in a 1:1 (v/v) mixture of chloroform and methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions in methanol to create a calibration curve. The concentration range should be chosen to encompass the expected concentrations of ceramides in the samples.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in methanol.
2. Sample Preparation
-
Cell Pellets:
-
Resuspend the cell pellet in a known volume of PBS.
-
Take an aliquot for protein quantification (e.g., BCA assay).
-
To a separate aliquot of the cell suspension, add the this compound internal standard working solution.
-
Proceed to lipid extraction.
-
-
Plasma:
-
Thaw plasma samples on ice.
-
To a known volume of plasma (e.g., 50 µL), add the this compound internal standard working solution.
-
Proceed to lipid extraction.
-
3. Lipid Extraction (Bligh & Dyer Method)
-
To the sample spiked with the internal standard, add a 2:1 (v/v) mixture of chloroform and methanol.
-
Vortex vigorously for 2 minutes.
-
Add chloroform and water to induce phase separation.
-
Vortex again and centrifuge to separate the layers.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the organic phase under a gentle stream of nitrogen.
4. Reconstitution
Reconstitute the dried lipid extract in a suitable injection solvent, such as a 9:1 (v/v) mixture of methanol and chloroform.
5. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the different ceramide species.
-
Flow Rate: As recommended for the column.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the specific precursor-to-product ion transitions for each ceramide species and this compound. The product ion at m/z 264 is a common fragment for many ceramides.
-
Data Presentation
The following tables provide representative quantitative data for a typical ceramide quantification assay. These values should be determined for each specific assay and instrument.
Table 1: LC-MS/MS Method Validation Parameters
| Parameter | C16:0 Ceramide | C18:0 Ceramide | C24:0 Ceramide | C24:1 Ceramide |
| Linear Range (ng/mL) | 1 - 1000 | 1 - 1000 | 5 - 5000 | 5 - 5000 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 | > 0.998 | > 0.997 |
| Limit of Detection (LOD) (ng/mL) | 0.5 | 0.5 | 2.0 | 2.0 |
| Limit of Quantification (LOQ) (ng/mL) | 1.0 | 1.0 | 5.0 | 5.0 |
| Intra-day Precision (%CV) | < 10% | < 10% | < 8% | < 9% |
| Inter-day Precision (%CV) | < 15% | < 15% | < 12% | < 13% |
| Recovery (%) | 85 - 95% | 88 - 98% | 90 - 105% | 92 - 103% |
Data presented in this table is representative and should be established for each individual laboratory and assay.
Table 2: Example MRM Transitions for Ceramide Species and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | To be determined empirically | To be determined empirically | To be determined empirically |
| C16:0 Ceramide | 538.5 | 264.3 | 35 |
| C18:0 Ceramide | 566.5 | 264.3 | 35 |
| C24:0 Ceramide | 650.6 | 264.3 | 40 |
| C24:1 Ceramide | 648.6 | 264.3 | 40 |
Note: The exact m/z values for this compound will depend on the specific deuteration pattern. These values should be optimized in-house.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of ceramide levels in various biological samples. This application note offers a comprehensive protocol that can be adapted by researchers in academia and the pharmaceutical industry to investigate the role of ceramides in health and disease, and to assess the efficacy of therapeutic interventions targeting sphingolipid metabolism. The detailed methodology and data presentation guidelines will aid in the generation of high-quality, reproducible results.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Spisulosine-d3 Signal Suppression in Mass Spectrometry
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address signal suppression issues encountered during the LC-MS/MS analysis of Spisulosine and its deuterated internal standard, Spisulosine-d3.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression and why is it a concern for this compound analysis?
Signal suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte, such as Spisulosine, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1] The "matrix" comprises all components in a sample other than the analyte of interest, including proteins, lipids, salts, and other endogenous compounds.[1] Ion suppression typically occurs in the ion source of the mass spectrometer, where competition for charge or available surface area on the electrospray droplets between the analyte and matrix components can hinder the formation of gas-phase ions of the analyte.[1] Electrospray ionization (ESI) is generally more susceptible to this effect than atmospheric pressure chemical ionization (APCI).
Q2: I am using this compound as an internal standard. Shouldn't this correct for signal suppression?
Ideally, a deuterated internal standard (IS) like this compound should co-elute with the non-labeled analyte (Spisulosine) and experience the same degree of ion suppression. The ratio of the analyte signal to the IS signal should then remain constant, enabling accurate quantification. However, this is not always the case. "Differential ion suppression" can occur where the analyte and the deuterated IS are affected differently by the matrix. This can happen if there is a slight chromatographic separation between the two compounds, causing them to encounter different matrix components as they elute. This separation can be caused by the "deuterium isotope effect," where the replacement of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, potentially leading to a small difference in retention time.
Q3: What are the common causes of differential ion suppression between Spisulosine and this compound?
The primary cause is a chromatographic separation between the analyte and the deuterated standard, often due to the deuterium isotope effect. Other factors that can contribute to or exacerbate the issue include:
-
High Matrix Complexity: Samples with a high concentration of endogenous compounds are more likely to cause significant and variable ion suppression.
-
Suboptimal Chromatography: Poor chromatographic resolution can lead to the co-elution of many matrix components with the analyte and internal standard.
-
Ionization Source Conditions: The design and settings of the ESI or APCI source can influence the susceptibility to ion suppression.
Q4: How can I experimentally determine if my this compound signal is being suppressed?
Two primary experimental protocols are used to identify and quantify ion suppression: the Post-Column Infusion experiment and the Post-Extraction Spike Analysis. Detailed protocols for these experiments are provided in the "Experimental Protocols" section below.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting signal suppression of this compound.
Guide 1: Initial Assessment of Signal Suppression
Symptom: Inconsistent or lower-than-expected signal for this compound, particularly in matrix samples compared to neat standards.
Troubleshooting Workflow:
References
Optimizing Spisulosine-d3 LC-MS/MS Parameters: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Spisulosine-d3.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting LC-MS/MS parameters for this compound analysis?
A1: While optimal parameters should be determined empirically on your specific instrument, the following table provides a good starting point for method development. These parameters are based on the known properties of Spisulosine and general principles of LC-MS/MS.
Table 1: Recommended Starting LC-MS/MS Parameters for this compound
| Parameter | Recommended Setting |
| LC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | m/z 289.3 (M+H)+ |
| Product Ion (Q3) | To be determined by infusion and product ion scan |
| Collision Energy (CE) | To be optimized (start around 20-40 eV) |
| Declustering Potential (DP) | To be optimized (start around 50-100 V) |
| Source Temperature | 400-500 °C |
Q2: How do I determine the optimal precursor and product ions (Q1/Q3) for this compound?
A2: The optimal mass transitions should be determined by infusing a standard solution of this compound directly into the mass spectrometer. The monoisotopic mass of Spisulosine is 285.3 g/mol .[1] For this compound, the expected protonated molecule [M+H]+ would be approximately m/z 289.3. Perform a Q1 scan to confirm the precursor ion. Then, perform a product ion scan on the selected precursor to identify the most intense and stable fragment ions for quantification (Q3).
Q3: Why is my this compound internal standard eluting slightly earlier than the unlabeled Spisulosine?
A3: This phenomenon, known as the "isotope effect," is common in reversed-phase chromatography. Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to minor differences in polarity.[2] While a small shift is often acceptable, a significant separation can impact accurate quantification. To minimize this, you can try adjusting the gradient steepness or the mobile phase composition.
Troubleshooting Guide
This section addresses specific issues that may arise during the LC-MS/MS analysis of this compound.
Problem 1: Poor Peak Shape or Tailing
-
Possible Cause: Secondary interactions with the column, inappropriate mobile phase pH.
-
Troubleshooting Steps:
-
Optimize Mobile Phase: Ensure the mobile phase pH is appropriate for Spisulosine, which is an amino alcohol.[3] Adding a small amount of an acid like formic acid helps to protonate the amine group and improve peak shape.
-
Column Selection: If peak shape issues persist, consider a different C18 column from another manufacturer or a column with a different chemistry (e.g., phenyl-hexyl).
-
Sample Diluent: Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions to avoid injection-related peak distortion.
-
Problem 2: Low Signal Intensity or Poor Sensitivity
-
Possible Cause: Suboptimal ionization or fragmentation parameters, matrix effects.
-
Troubleshooting Steps:
-
Compound Optimization: Systematically optimize MS parameters such as collision energy (CE) and declustering potential (DP).[4][5] This is a critical step as settings from the literature or other instruments may not be optimal for your specific mass spectrometer.
-
Source Parameter Tuning: Adjust ion source parameters like temperature and gas flows to enhance desolvation and ionization efficiency.
-
Sample Preparation: Implement a sample cleanup procedure (e.g., solid-phase extraction) to remove interfering matrix components that can cause ion suppression.
-
Problem 3: Signal Instability or Loss of Deuterium
-
Possible Cause: Deuterium exchange, where deuterium atoms are replaced by hydrogen atoms from the solvent.
-
Troubleshooting Steps:
-
pH Control: Avoid highly acidic or basic conditions during sample preparation, storage, and in the mobile phase, as these can catalyze H/D exchange.
-
Temperature Management: High temperatures in the ion source can sometimes promote deuterium exchange. Try reducing the source temperature to the minimum required for efficient ionization.
-
Standard Stability: Check the certificate of analysis for your this compound standard to understand the position of the deuterium labels. Labels on more stable, non-exchangeable positions are preferable.
-
Problem 4: Interference from Unlabeled Spisulosine
-
Possible Cause: Low isotopic purity of the deuterated standard.
-
Troubleshooting Steps:
-
Verify Purity: The isotopic purity of the internal standard is crucial. Low purity can lead to an overestimation of the analyte concentration. The certificate of analysis should provide this information.
-
Higher Deuteration: If available, consider using a standard with a higher degree of deuteration (e.g., d5 or d7) to shift the mass further from the natural isotopic distribution of the unlabeled analyte.
-
Experimental Workflows
Optimizing MS/MS Parameters for this compound
The following diagram illustrates the workflow for optimizing the mass spectrometry parameters for this compound.
References
- 1. Spisulosine | C18H39NO | CID 9925886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Human Metabolome Database: Showing metabocard for Spisulosine (HMDB0258433) [hmdb.ca]
- 4. Compound optimization in LC-MS/MS—Why does it matter? [restek.com]
- 5. Stepwise optimization approach for improving LC-MS/MS analysis of zwitterionic antiepileptic drugs with implementation of experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Spisulosine-d3 Synthesis and Purification
Welcome to the technical support center for Spisulosine-d3 synthesis and purification. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis and purification of this deuterated compound. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice to streamline your experimental workflows.
Troubleshooting Guide: Synthesis
This guide addresses common issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Deuterium Incorporation | Incomplete isotopic exchange due to equilibrium constraints. | Increase the molar excess of the deuterated reagent (e.g., D₂O, CD₃OD). |
| Insufficient reaction time or temperature. | Optimize reaction time and temperature to ensure complete exchange without product degradation. | |
| Catalyst deactivation. | Increase catalyst loading or consider a more robust catalyst. For heterogeneous catalysts, ensure efficient stirring.[1] | |
| Low Product Yield | Side reactions due to "hot spots" in large-scale reactions. | Improve stirring efficiency and consider slower reagent addition or enhanced reactor cooling.[1] |
| Thermal degradation from extended reaction times at high temperatures. | Optimize reaction time and temperature.[1] | |
| Kinetic Isotope Effect (KIE) slowing down the reaction. | The C-D bond is stronger than the C-H bond, which can lead to slower reaction rates.[2] Adjust reaction conditions (e.g., increase temperature or reaction time) to compensate for the KIE. | |
| Formation of Impurities | Undesired side reactions. | Use analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to identify byproducts and adjust reaction conditions to minimize their formation. |
| Back-exchange of deuterium with hydrogen. | Use deuterated solvents and reagents throughout the synthesis and workup to prevent the loss of isotopic enrichment.[2] |
Troubleshooting Guide: Purification
This section provides guidance on overcoming common hurdles during the purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Difficulty in Separating Isotopologues | Similar physical properties of deuterated and non-deuterated compounds. | Standard purification methods like chromatography are often ineffective for separating isotopic mixtures. Focus on achieving high isotopic purity during the synthesis itself. |
| Product Loss During Purification | Co-elution with impurities. | Optimize chromatographic conditions (e.g., solvent gradient, column chemistry) to improve separation. |
| Inaccurate Isotopic Purity Determination | Limitations of a single analytical technique. | Use a combination of analytical techniques, such as Mass Spectrometry (MS) and NMR, for accurate determination of isotopic purity. |
| Removal of Non-Isotopic Impurities | Inefficient purification method. | For solid compounds, recrystallization can be an effective method for removing non-isotopic impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of deuterated compounds like this compound?
A1: The main challenges include:
-
Cost and Availability of Deuterated Materials : Deuterated starting materials and reagents can be expensive and less readily available than their non-deuterated counterparts.
-
Achieving High Isotopic Enrichment : Attaining high levels of deuterium incorporation at specific sites can be difficult.
-
Preventing Back-Exchange : The undesired replacement of deuterium with hydrogen from protic solvents or during acidic/basic workups can reduce isotopic purity.
-
Kinetic Isotope Effect (KIE) : The stronger C-D bond compared to the C-H bond can lead to slower reaction rates, requiring optimization of reaction conditions.
-
Purification : Separating the desired deuterated compound from non-deuterated or partially deuterated analogues and other impurities is a significant challenge.
Q2: How can I minimize back-exchange during my this compound synthesis and workup?
A2: To minimize back-exchange, it is crucial to use deuterated solvents and reagents whenever possible, especially during reaction workup and purification steps. Avoid exposure to protic solvents like water or methanol unless they are in their deuterated form (D₂O, CD₃OD).
Q3: What analytical methods are recommended for determining the isotopic purity of this compound?
A3: A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended. MS provides information on the distribution of isotopologues, allowing for the calculation of the percentage of deuterium incorporation. NMR can be used to confirm the position of deuterium labeling.
Q4: What are the recommended storage conditions for this compound?
A4: For long-term stability, this compound powder should be stored at -20°C for up to 3 years. If in solvent, it should be stored at -80°C for up to 6 months or -20°C for up to 1 month.
Experimental Protocols
Experimental Protocol 1: General Procedure for Deuterium Labeling via H-D Exchange
This protocol describes a general method for introducing deuterium into a molecule like Spisulosine, which contains exchangeable protons.
-
Preparation : Dissolve the non-deuterated Spisulosine precursor in a suitable deuterated solvent (e.g., D₂O, CD₃OD).
-
Catalyst Addition : Add a catalyst to facilitate the hydrogen-deuterium exchange. The choice of catalyst will depend on the specific position to be deuterated and may include acids, bases, or metal catalysts.
-
Reaction : Stir the mixture at an optimized temperature for a specific duration to allow for the exchange to occur. Monitor the reaction progress using an appropriate analytical technique (e.g., NMR or MS).
-
Workup : Upon completion, quench the reaction and extract the product using a deuterated solvent. Wash with deuterated water if necessary.
-
Purification : Purify the crude product using techniques such as recrystallization or chromatography with deuterated eluents to remove impurities.
-
Analysis : Characterize the final product and determine the isotopic purity using MS and NMR.
Visualizations
Below are diagrams illustrating key concepts and workflows relevant to this compound synthesis and troubleshooting.
Caption: A workflow diagram for troubleshooting common issues in this compound synthesis.
Caption: Key challenges in deuterated compound synthesis and their corresponding mitigation strategies.
References
Preventing deuterium-hydrogen exchange in Spisulosine-d3
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of Spisulosine-d3 to prevent deuterium-hydrogen (D-H) exchange. Deuterium-hydrogen exchange can compromise the isotopic purity of your standard, leading to inaccurate quantification in sensitive analytical methods like mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is deuterium-hydrogen exchange and why is it a concern for this compound?
Deuterium-hydrogen (D-H) exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment, or vice versa.[1] Spisulosine's chemical structure contains a primary amine (-NH2) and a secondary alcohol (-OH) group.[2] Hydrogens on such heteroatoms are "exchangeable" or "labile" and are particularly susceptible to exchange with hydrogen from protic solvents like water or methanol.[1][3] If the deuterium labels in your this compound are on these positions, they can be readily lost, compromising the isotopic integrity of the internal standard and affecting the accuracy of quantitative analyses.[3]
Q2: Where are the deuterium atoms located on the this compound molecule?
The exact position of the deuterium labels is a critical factor for stability. Commercially available this compound is described as a deuterium-labeled version of Spisulosine for use as an internal standard. However, the specific locations of the labels are often not detailed in publicly available product information.
-
If labels are on the -NH or -OH groups: They are highly labile and prone to exchange.
-
If labels are on the carbon backbone (C-D bonds): They are generally stable and not susceptible to exchange under typical analytical conditions.
It is crucial to either obtain this information from the supplier or empirically test the stability of the standard under your experimental conditions using the protocol provided below.
Q3: What are the primary factors that promote D-H exchange?
Several experimental conditions can catalyze or facilitate the rate of D-H exchange for labile deuterium atoms:
-
pH: The rate of exchange is highly dependent on pH. The exchange rate is at its minimum around pH 2.5-3.0. Both acidic and, more significantly, basic conditions can catalyze the exchange.
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including D-H exchange.
-
Solvent Composition: The presence of protic solvents (e.g., water, methanol, ethanol) is a prerequisite for the exchange of labile deuteriums. Aprotic solvents (e.g., acetonitrile, chloroform, DMSO) are less likely to facilitate this exchange.
-
Moisture: Exposure to atmospheric moisture can introduce enough water to cause D-H exchange, even when using anhydrous aprotic solvents.
Q4: How should I store this compound to ensure its stability?
Proper storage is critical to maintaining the isotopic purity of your standard.
-
Solid Form: Store lyophilized powder at -20°C or below in a desiccator to protect it from moisture.
-
In Solution: If dissolved in an aprotic solvent like acetonitrile, store in a tightly sealed, amber vial at 2-8°C for short-term use or at -20°C for longer-term storage. Minimize freeze-thaw cycles. Always refer to the manufacturer's certificate of analysis for specific recommendations.
Troubleshooting Guide
This guide addresses common issues related to potential D-H exchange in this compound.
Issue 1: Inconsistent or drifting internal standard signal in LC-MS analysis.
If you observe a decreasing signal for your this compound peak and/or an increasing signal in the mass channel of unlabeled Spisulosine over the course of an analytical run, D-H exchange may be occurring.
-
Step 1: Verify the Purity of the Internal Standard Stock.
-
Analyze a fresh, high-concentration solution of your this compound standard. Check for the presence of any signal corresponding to the unlabeled Spisulosine. If a significant signal is present, the issue might be with the purity of the standard itself.
-
-
Step 2: Evaluate Experimental Conditions.
-
Check pH: Measure the pH of your sample diluent and mobile phases. If the pH is high (basic), it is likely accelerating the exchange.
-
Check Temperature: Ensure your samples are not exposed to high temperatures during preparation or in the autosampler.
-
Check Solvents: Confirm that you are using aprotic solvents for reconstitution and dilution wherever possible. Minimize the water content in your mobile phase if feasible for your chromatography.
-
-
Step 3: Perform a Stability Experiment.
-
Use the "Protocol for Assessing Deuterium Exchange" below to systematically test the stability of this compound in your sample matrix and analytical solvents over time. This will provide definitive evidence of exchange under your specific conditions.
-
Issue 2: Poor quantitative accuracy and precision.
Inaccurate quantification can result from the loss of deuterium from the internal standard, which leads to an underestimation of the internal standard concentration and an overestimation of the analyte concentration.
-
Step 1: Rule out other analytical issues.
-
Ensure proper instrument calibration, check for matrix effects, and verify the accuracy of your calibration standards.
-
-
Step 2: Investigate D-H exchange.
-
Follow the troubleshooting steps outlined in "Issue 1." The appearance of an unlabeled analyte peak in an incubated solution of the internal standard is a strong indicator of D-H exchange.
-
-
Step 3: Mitigate the exchange.
-
Adjust pH: If possible, adjust the pH of your solutions to be closer to the range where the exchange rate is minimal (pH 2.5-3.0).
-
Reduce Temperature: Keep samples on ice or in a cooled autosampler during the analytical run.
-
Change Solvent: If your protocol allows, switch to a less protic or fully aprotic solvent system.
-
Consider a Different Standard: If the deuterium labels on this compound are confirmed to be in labile positions and exchange is unavoidable under your experimental conditions, consider using a stable isotope-labeled standard with labels in non-exchangeable positions (e.g., ¹³C-labeled Spisulosine).
-
Data Presentation
| Parameter | Condition | Relative Exchange Rate | Notes |
| pH | pH 2.5 - 3.0 | 1x (Minimum) | This is the pH range of maximum stability for many exchangeable protons. |
| pH 5.0 | ~10x | The rate begins to increase as the solution becomes less acidic. | |
| pH 7.0 (Neutral) | ~100x | The exchange is significantly faster at neutral pH compared to the minimum. | |
| pH 9.0 (Basic) | >1,000x | Basic conditions strongly catalyze the D-H exchange reaction. | |
| Temperature | 4 °C | 1x (Reference) | Low temperatures slow down the rate of exchange. |
| 25 °C (Room Temp) | ~10-20x | A significant increase in exchange rate is observed at room temperature. | |
| 40 °C | >50x | Elevated temperatures, sometimes found in autosamplers, can dramatically increase exchange. |
This table presents hypothetical relative rates to illustrate the principles of D-H exchange. Actual rates are compound-specific.
Experimental Protocols
Protocol for Assessing Deuterium Exchange of this compound
Objective: To determine if this compound is undergoing D-H exchange under the conditions of your analytical method.
Materials:
-
This compound internal standard (IS) stock solution.
-
Unlabeled Spisulosine analyte.
-
Blank biological matrix (e.g., plasma, urine) free of the analyte.
-
Sample preparation and reconstitution solvents.
-
LC-MS/MS system.
Methodology:
-
Prepare Initial Samples (T=0):
-
Spike a known concentration of the IS into the blank matrix.
-
Immediately process this sample according to your standard sample preparation protocol (e.g., protein precipitation, liquid-liquid extraction).
-
Analyze the final extract immediately by LC-MS/MS. This serves as your baseline (T=0) reference.
-
-
Prepare Incubation Samples:
-
Matrix Stability: Spike the IS into the blank matrix and incubate it at the same temperature as your typical sample handling and autosampler conditions.
-
Solvent Stability: Spike the IS into your final reconstitution solvent and incubate under the same conditions.
-
-
Incubate Samples:
-
Let the incubation samples sit for a duration equivalent to the longest anticipated time a sample would be in the autosampler during a typical run (e.g., 12, 24, or 48 hours).
-
-
Process and Analyze Incubated Samples:
-
After the incubation period, process the "Matrix Stability" sample using your standard protocol.
-
Analyze the processed "Matrix Stability" sample and the "Solvent Stability" sample by LC-MS/MS.
-
-
Data Analysis:
-
Monitor IS Signal: Compare the peak area of the this compound in the incubated samples to the T=0 sample. A significant decrease in the signal may suggest degradation or exchange.
-
Monitor Analyte Signal: Carefully examine the chromatograms of the incubated samples for any peak appearing in the mass transition channel of the unlabeled Spisulosine at the correct retention time. The presence of such a peak is direct evidence of D-H back-exchange.
-
Visualizations
Spisulosine Structure and Potential Exchange Sites
Caption: Chemical structure of Spisulosine with potential labile deuterium exchange sites highlighted.
D-H Exchange Mechanism
References
Spisulosine-d3 stability in different solvents and temperatures
This technical support center provides guidance on the stability of Spisulosine-d3 in various solvents and at different temperatures. The information is intended for researchers, scientists, and drug development professionals to assist with experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: Is there any specific stability data available for this compound?
A1: Currently, there are no publicly available studies that directly report on the stability of this compound in different solvents and at various temperatures. However, as a deuterated analog of Spisulosine, its stability is expected to be very similar to the non-deuterated form. Data from related sphingolipids, such as sphingosine, can provide valuable insights into its stability profile.
Q2: What are the key factors that can affect the stability of this compound?
A2: Based on the chemistry of Spisulosine (an amino alcohol and a sphingolipid analog) and data from related compounds, the primary factors influencing its stability are:
-
pH: The amine group in Spisulosine can be protonated or deprotonated depending on the pH, which can significantly affect its aggregation and stability. For sphingosine, a related compound, the thermotropic ordered-disordered transition temperature changes with pH.[1]
-
Temperature: Like most chemical compounds, temperature can influence the rate of degradation of this compound. Elevated temperatures are often used in accelerated stability studies to predict long-term stability.
-
Solvent: The choice of solvent is critical. This compound, being a lipid, has limited solubility in many common solvents. The polarity and protic nature of the solvent can impact its stability.
-
Oxygen and Light: Oxidation is a common degradation pathway for many organic molecules, including those with amino alcohol functionalities.[2] Exposure to light can also initiate degradation.
Q3: What solvents are recommended for storing this compound?
A3: For analytical purposes, a mixture of chloroform/methanol/water is often used for sphingolipids to ensure solubility.[3] However, this is not suitable for cell-based assays. For biological experiments, several methods have been developed to solubilize sphingolipids, including the use of BSA-lipid complexes or co-solvents like ethanol/dodecane.[4] For long-term storage, it is advisable to store this compound as a solid at low temperatures. If a stock solution is required, a suitable organic solvent in which the compound is stable should be chosen and stored at -20°C or -80°C.
Q4: How should I handle this compound to minimize degradation?
A4: To minimize degradation, it is recommended to:
-
Store the solid compound under inert gas (e.g., argon or nitrogen) at or below -20°C.
-
Protect from light by using amber vials or by wrapping containers in foil.
-
If preparing solutions, use high-purity solvents and degas them to remove dissolved oxygen.
-
For aqueous solutions, carefully control the pH. Based on data for sphingosine, the stability of this compound is likely to be pH-dependent.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in biological assays | Degradation of this compound in the assay medium. | Prepare fresh solutions of this compound for each experiment. If using a stock solution, assess its stability in the assay medium over the time course of the experiment. Consider using a carrier protein like BSA to improve solubility and stability in aqueous media. |
| Appearance of unknown peaks in HPLC/LC-MS analysis | Degradation of this compound. | Review storage and handling procedures. Ensure the compound is protected from light, oxygen, and extreme temperatures. Analyze the degradation products to understand the degradation pathway, which could be oxidation or hydrolysis. |
| Poor solubility in a chosen solvent | This compound, like other sphingolipids, has limited solubility in many common solvents. | For analytical methods, a mixture of chloroform and methanol is often effective. For biological applications, consider the solubilization methods described in the FAQs (e.g., BSA complexes). |
| Precipitation of the compound from solution upon storage | The solution may be supersaturated, or the stability of the compound in that specific solvent at that temperature is low. | Try a different solvent or a co-solvent system. Ensure the storage temperature is appropriate and does not cause the compound to fall out of solution. |
Experimental Protocols
General Protocol for Stability Testing of this compound in Solution
This protocol is based on general guidelines for stability testing of small molecules and should be adapted based on the specific experimental needs.
Objective: To assess the stability of this compound in a selected solvent at different temperatures over time.
Materials:
-
This compound
-
High-purity solvent(s) of interest (e.g., ethanol, DMSO, acetonitrile)
-
Amber glass vials with Teflon-lined caps
-
Analytical balance
-
HPLC or LC-MS/MS system with a validated method for this compound quantification
-
Temperature-controlled chambers/incubators
Procedure:
-
Solution Preparation:
-
Accurately weigh this compound and dissolve it in the chosen solvent to a known concentration (e.g., 1 mg/mL).
-
Prepare the solution under an inert atmosphere (e.g., in a glove box or by purging the solvent with nitrogen) to minimize oxidative degradation.
-
Dispense aliquots of the solution into amber glass vials and seal tightly.
-
-
Storage Conditions:
-
Place the vials in temperature-controlled chambers at the desired temperatures. Recommended temperatures for a preliminary study could be:
-
-20°C (Freezer)
-
4°C (Refrigerator)
-
25°C (Ambient)
-
40°C (Accelerated)
-
-
-
Time Points:
-
Define the time points for analysis. A typical schedule for a 6-month study would be: 0, 1, 3, and 6 months. For accelerated studies, time points could be 0, 1, 2, and 3 months.
-
-
Analysis:
-
At each time point, remove a vial from each temperature condition.
-
Allow the vial to equilibrate to room temperature before opening.
-
Analyze the sample using a validated HPLC or LC-MS/MS method to determine the concentration of this compound.
-
Visually inspect the solution for any changes in color or for the presence of precipitates.
-
Analyze for the presence of any degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage remaining versus time for each temperature.
-
Determine the degradation rate constant if possible.
-
Data Presentation
As no specific quantitative data for this compound stability is available, the following table is a template that researchers can use to summarize their findings from the experimental protocol described above.
Table 1: Stability of this compound in Ethanol (1 mg/mL)
| Storage Temperature | Time Point | % Remaining (Mean ± SD) | Observations |
| -20°C | 0 months | 100 | Clear, colorless solution |
| 1 month | |||
| 3 months | |||
| 6 months | |||
| 4°C | 0 months | 100 | Clear, colorless solution |
| 1 month | |||
| 3 months | |||
| 6 months | |||
| 25°C | 0 months | 100 | Clear, colorless solution |
| 1 month | |||
| 3 months | |||
| 6 months | |||
| 40°C | 0 months | 100 | Clear, colorless solution |
| 1 month | |||
| 2 months | |||
| 3 months |
Visualizations
Spisulosine Signaling Pathway
Spisulosine is known to be an activator of Protein Kinase C (PKC). The following diagram illustrates a simplified potential signaling pathway.
References
Improving peak shape and resolution for Spisulosine-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of Spisulosine-d3 for improved peak shape and resolution.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the analysis of this compound and related sphingoid bases.
Q1: What are the likely causes of peak tailing for my this compound peak, and how can I resolve this?
Peak tailing, where the latter half of the peak is broader than the front, is a common issue when analyzing polar amino compounds like Spisulosine. It can compromise peak integration and reduce resolution.
Potential Causes & Solutions:
-
Secondary Interactions with Residual Silanols: The primary amino group of Spisulosine can interact with acidic silanol groups on the surface of silica-based reversed-phase columns.
-
Solution 1: Mobile Phase Modification: Add a small concentration of a weak acid, such as 0.1% formic acid or acetic acid, to the mobile phase. This will protonate the silanol groups, minimizing their interaction with the protonated amine of this compound.
-
Solution 2: Use a Modern, End-capped Column: Employ a high-purity silica column with advanced end-capping to reduce the number of accessible silanol groups.
-
Solution 3: Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) can be an alternative separation mode for polar compounds, often providing better peak shapes.
-
-
Analyte Overload: Injecting too much sample can saturate the stationary phase.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Column Contamination: Accumulation of matrix components on the column can create active sites that cause tailing.
-
Solution: Use a guard column and ensure adequate sample clean-up. Regularly flush the column with a strong solvent.
-
Q2: My this compound peak is fronting. What could be the reason?
Peak fronting, where the first half of the peak is broader, is less common than tailing for basic compounds but can still occur.
Potential Causes & Solutions:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, the analyte may travel through the beginning of the column too quickly, leading to a distorted peak shape.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
-
Column Overload (High Concentration): Very high concentrations of the analyte can lead to fronting.
-
Solution: Dilute the sample and reinject.
-
-
Column Degradation: A void at the head of the column can cause peak distortion.
-
Solution: Replace the column. Using a guard column can help extend the life of the analytical column.
-
Q3: I am observing split peaks for this compound. What should I check?
Split peaks can arise from various issues related to the sample, column, or instrument.
Potential Causes & Solutions:
-
Clogged Inlet Frit: Particulates from the sample or system can block the column inlet frit, causing the sample to be distributed unevenly onto the column.
-
Solution: Filter all samples and mobile phases. An in-line filter can provide additional protection. If the frit is clogged, it may be possible to reverse-flush the column (consult the manufacturer's instructions).
-
-
Sample Solvent/Mobile Phase Mismatch: A large injection volume of a sample solvent that is immiscible with the mobile phase can cause peak splitting.
-
Solution: Ensure the sample solvent is compatible with the mobile phase.
-
-
Column Bed Deformation: A void or channel in the column packing can lead to split peaks.
-
Solution: This usually indicates a damaged column that needs to be replaced.
-
Q4: How can I improve the resolution between this compound and other components in my sample?
Improving resolution requires optimizing the separation conditions to increase the distance between peaks and/or decrease their width.
Potential Solutions:
-
Optimize the Mobile Phase Gradient: A shallower gradient can increase the separation between closely eluting peaks.
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation.
-
Adjust the Mobile Phase pH: Modifying the pH can change the retention and selectivity for ionizable compounds in the sample.
-
Use a Different Stationary Phase: If resolution cannot be achieved on a C18 column, consider a column with a different chemistry, such as a phenyl-hexyl or a polar-embedded phase.
-
Decrease the Flow Rate: Lowering the flow rate can improve separation efficiency, leading to narrower peaks and better resolution.
-
Increase Column Temperature: This can sometimes improve peak shape and efficiency, but be mindful of analyte stability.
Data Presentation
The following tables summarize typical starting parameters for the LC-MS/MS analysis of this compound and related sphingoid bases. These should be used as a starting point for method development and optimization.
Table 1: Recommended LC Parameters for this compound Analysis
| Parameter | Reversed-Phase Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Column | C18 or C8, 1.7-2.7 µm particle size | Amide or Cyano, 1.7-3 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in 95:5 Acetonitrile:Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol | 0.1% Formic Acid in 50:50 Acetonitrile:Water |
| Gradient | 5-95% B over 5-10 minutes | 95-50% A over 5-10 minutes |
| Flow Rate | 0.2-0.5 mL/min | 0.2-0.5 mL/min |
| Column Temperature | 30-40 °C | 30-40 °C |
| Injection Volume | 1-10 µL | 1-5 µL |
Table 2: Typical Mass Spectrometry Parameters for this compound
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]+ for this compound |
| Product Ion (Q3) | A characteristic fragment ion |
| Collision Energy | Optimize for maximum fragment ion intensity |
| Capillary Voltage | 3-4 kV |
| Source Temperature | 120-150 °C |
| Desolvation Gas Temp. | 350-450 °C |
| Desolvation Gas Flow | 600-800 L/hr |
Experimental Protocols
This section provides a detailed methodology for a typical LC-MS/MS analysis of this compound from a biological matrix.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma or serum sample, add 150 µL of ice-cold acetonitrile containing the internal standard (if used).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30-40 °C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and centrifuge to pellet any insoluble material.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Equilibrate the LC system with the initial mobile phase conditions for at least 15-20 minutes.
-
Inject the prepared sample onto the LC column.
-
Run the gradient program as optimized for the separation.
-
Detect this compound using the mass spectrometer in MRM mode with optimized parameters.
-
Include a column wash with a high percentage of organic solvent at the end of each run to prevent carryover.
Visualizations
The following diagrams illustrate key workflows and concepts for troubleshooting and experimental design.
Technical Support Center: Spisulosine-d3 Quantification
Welcome to the technical support center for the bioanalysis of Spisulosine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the quantification of Spisulosine, with a particular focus on matrix effects when using Spisulosine-d3 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the quantification of Spisulosine?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Spisulosine, due to the presence of co-eluting, undetected components from the biological matrix (e.g., plasma, urine, tissue homogenates).[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1] In the context of this compound quantification, matrix effects can compromise the reliability of pharmacokinetic and toxicokinetic data.
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound recommended for quantification?
A2: A SIL-IS, such as this compound, is considered the gold standard for quantitative bioanalysis.[2][3] Because it is chemically almost identical to the analyte (Spisulosine), it co-elutes and experiences the same degree of matrix effects.[2] By calculating the peak area ratio of the analyte to the internal standard, variations in signal intensity caused by matrix effects can be effectively normalized, leading to more accurate and precise results.
Q3: I am observing significant variability in my results, even with the use of this compound. What could be the cause?
A3: While this compound is designed to compensate for matrix effects, significant variability can still arise from several factors:
-
Differential Matrix Effects: In some cases, the analyte and the SIL-IS may not experience identical matrix effects, especially in highly complex matrices or with suboptimal chromatography.
-
Poor Sample Preparation: Inadequate removal of interfering substances like phospholipids can lead to overwhelming matrix effects that even a SIL-IS cannot fully compensate for.
-
Chromatographic Issues: Poor peak shape, such as tailing or broadening, can be indicative of interactions with the analytical column or system, which may affect the analyte and internal standard differently.
-
Internal Standard Purity: The presence of unlabeled Spisulosine in the this compound standard can lead to an overestimation of the analyte concentration.
Q4: How can I assess the presence and extent of matrix effects in my Spisulosine assay?
A4: Two common methods for evaluating matrix effects are:
-
Post-Extraction Spike Method: This quantitative method involves comparing the peak area of Spisulosine spiked into an extracted blank matrix sample to the peak area of Spisulosine in a neat solution (e.g., mobile phase). The matrix factor (MF) is calculated as:
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
-
An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.
-
-
Post-Column Infusion: This qualitative technique involves infusing a constant flow of Spisulosine solution into the mass spectrometer while injecting an extracted blank matrix sample onto the LC system. Any dip or rise in the baseline signal at the retention time of Spisulosine indicates the presence of ion suppression or enhancement, respectively.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the quantification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Broadening) | Interaction of the analyte's amine group with silanols on the column; accumulation of matrix components. | - Use a column with end-capping or a different stationary phase (e.g., C8 instead of C18).- Incorporate a small amount of an amine modifier (e.g., triethylamine) in the mobile phase.- Optimize the mobile phase pH.- Implement a more rigorous sample clean-up procedure. |
| High Signal Variability between Injections | Inconsistent sample extraction; carryover from previous injections. | - Optimize and validate the sample preparation method to ensure consistent recovery.- Implement a robust needle and injection port washing procedure between samples. |
| Inaccurate Quantification at Low Concentrations | Significant ion suppression affecting the signal-to-noise ratio. | - Improve sample cleanup to remove interfering phospholipids. Solid-phase extraction (SPE) is often more effective than protein precipitation.- Optimize chromatographic conditions to separate Spisulosine from the regions of significant ion suppression.- Dilute the sample, if the concentration of Spisulosine is high enough, to reduce the concentration of matrix components. |
| Internal Standard Response Varies Significantly Across Samples | Severe and variable matrix effects between different sample lots. | - Re-evaluate and optimize the sample preparation method for better consistency.- Prepare matrix-matched calibration standards and quality control samples. |
Experimental Protocols
Below are representative experimental protocols for the quantification of Spisulosine in a biological matrix using this compound as an internal standard. These are generalized procedures and should be optimized for your specific application and instrumentation.
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (e.g., plasma).
-
Internal Standard Spiking: Add 10 µL of this compound internal standard working solution (concentration to be optimized).
-
Protein Precipitation & Extraction: Add 500 µL of a mixture of methanol and chloroform (2:1, v/v). Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collection of Organic Layer: Carefully transfer the lower organic layer to a clean tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a common starting point. A C8 column may also be suitable.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
Time (min) % B 0.0 30 2.0 95 3.0 95 3.1 30 | 5.0 | 30 |
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
MRM Transitions (Hypothetical):
-
Spisulosine: Q1 -> Q3 (To be determined experimentally)
-
This compound: Q1 -> Q3 (To be determined experimentally, with a +3 Da shift in the precursor ion)
-
Data Presentation
The following tables present hypothetical data to illustrate the assessment of matrix effects.
Table 1: Matrix Effect Assessment using the Post-Extraction Spike Method
| Sample ID | Spiked Analyte | Peak Area (Spisulosine) | Matrix Factor (MF) |
| Neat Solution | Spisulosine | 1,250,000 | 1.00 (Reference) |
| Blank Matrix Lot 1 + Spisulosine | Spisulosine | 987,500 | 0.79 |
| Blank Matrix Lot 2 + Spisulosine | Spisulosine | 1,050,000 | 0.84 |
| Blank Matrix Lot 3 + Spisulosine | Spisulosine | 950,000 | 0.76 |
In this example, all three lots of the biological matrix exhibit ion suppression (MF < 1).
Table 2: Internal Standard Normalized Matrix Factor
| Sample ID | Spiked Analyte & IS | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) | IS-Normalized MF |
| Neat Solution | Spisulosine & this compound | 1,250,000 | 1,300,000 | 0.962 | 1.00 (Reference) |
| Blank Matrix Lot 1 + Spisulosine & this compound | Spisulosine & this compound | 987,500 | 1,025,000 | 0.963 | 1.001 |
| Blank Matrix Lot 2 + Spisulosine & this compound | Spisulosine & this compound | 1,050,000 | 1,090,000 | 0.963 | 1.001 |
| Blank Matrix Lot 3 + Spisulosine & this compound | Spisulosine & this compound | 950,000 | 988,000 | 0.962 | 1.000 |
This table demonstrates how a suitable internal standard like this compound can effectively compensate for matrix effects, resulting in an IS-Normalized Matrix Factor close to 1.
Visualizations
Experimental Workflow for Matrix Effect Evaluation
Troubleshooting Logic for Inaccurate Results
Simplified Spisulosine-Induced Apoptotic Pathway
References
Minimizing ion suppression with Spisulosine-d3 internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Spisulosine-d3 as an internal standard to minimize ion suppression in mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my results?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte, such as Spisulosine, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity for the analyte, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses, potentially leading to an underestimation of the analyte's concentration.[2][3] The "matrix" includes all components in a sample other than the analyte of interest, such as proteins, lipids, and salts.[4] Electrospray ionization (ESI) is particularly susceptible to this effect.[1]
Q2: How does using this compound help in minimizing ion suppression?
A2: A deuterated internal standard like this compound is an ideal tool to compensate for ion suppression. Since this compound is structurally and chemically very similar to the non-labeled Spisulosine, it is expected to have nearly identical chromatographic retention times and experience the same degree of ion suppression in the MS source. By adding a known concentration of this compound to your samples, you can use the ratio of the analyte signal to the internal standard signal for quantification. This ratio should remain constant even if both signals are suppressed, allowing for accurate measurement.
Q3: Can this compound completely eliminate ion suppression?
A3: While this compound is highly effective, it compensates for ion suppression rather than eliminating it. The key assumption is that both the analyte and the internal standard are affected equally by the matrix. However, in some cases, a slight chromatographic separation between the analyte and the deuterated internal standard can occur due to the deuterium isotope effect. If this separation leads them to elute in regions with different matrix components, they may experience differential ion suppression, which can affect accuracy.
Q4: What are common sources of ion suppression in sphingolipid analysis?
A4: In the analysis of sphingolipids like Spisulosine, common sources of ion suppression include phospholipids, salts, and other endogenous lipids that are abundant in biological matrices such as plasma and tissue extracts. Components introduced during sample preparation, like polymers from plasticware or mobile phase additives, can also contribute to ion suppression.
Troubleshooting Guides
Problem 1: Inconsistent or low signal for Spisulosine even with this compound.
-
Possible Cause 1: Significant Matrix Effects. The concentration of interfering compounds in your sample matrix may be excessively high, causing significant ion suppression that affects both the analyte and the internal standard.
-
Troubleshooting Step: Perform a matrix effect evaluation experiment (see Experimental Protocol 1) to quantify the extent of ion suppression. Consider further sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
-
Possible Cause 2: Suboptimal Internal Standard Concentration. The concentration of this compound may not be appropriate for the expected concentration range of Spisulosine in your samples.
-
Troubleshooting Step: Optimize the concentration of the internal standard. A common starting point is to use a concentration similar to the mid-point of the calibration curve for the analyte.
-
-
Possible Cause 3: Chromatographic Co-elution with Highly Suppressive Compounds. A highly suppressive matrix component may be co-eluting precisely with your analyte and internal standard.
-
Troubleshooting Step: Modify your chromatographic method. Adjusting the mobile phase gradient, changing the column chemistry, or altering the flow rate can help separate Spisulosine and this compound from the interfering compounds.
-
Problem 2: The peak area of this compound is not consistent across samples.
-
Possible Cause 1: Variable Matrix Effects Between Samples. Different samples can have varying compositions, leading to different degrees of ion suppression.
-
Troubleshooting Step: This is the primary reason for using an internal standard. As long as the analyte-to-internal standard ratio is consistent in your quality control samples, the variation in the internal standard signal is being properly corrected for.
-
-
Possible Cause 2: Inaccurate Spiking of the Internal Standard. Inconsistent addition of the this compound solution to each sample will lead to variable peak areas.
-
Troubleshooting Step: Ensure precise and accurate pipetting of the internal standard solution into every sample and standard. Use a calibrated pipette and a consistent procedure.
-
-
Possible Cause 3: Carryover. Residual analyte or matrix components from a previous high-concentration sample may be eluting during the analysis of a subsequent sample.
-
Troubleshooting Step: Inject blank solvent samples after high-concentration samples to check for carryover. If observed, optimize the wash steps in your autosampler and consider extending the chromatographic run time to ensure all components have eluted.
-
Quantitative Data Summary
The following table illustrates the principle of how a stable isotope-labeled internal standard (SIL IS) like this compound compensates for ion suppression. The data is representative and demonstrates the concept.
| Sample | Matrix Condition | Spisulosine Peak Area (Analyte) | This compound Peak Area (IS) | Analyte/IS Ratio |
| Standard in Solvent | No Suppression | 1,000,000 | 500,000 | 2.00 |
| Sample 1 | Low Suppression | 800,000 | 400,000 | 2.00 |
| Sample 2 | Medium Suppression | 500,000 | 250,000 | 2.00 |
| Sample 3 | High Suppression | 200,000 | 100,000 | 2.00 |
As shown in the table, even though the absolute peak areas of both the analyte and the internal standard decrease with increasing ion suppression, their ratio remains constant, allowing for accurate quantification.
Experimental Protocols
Experimental Protocol 1: Quantitative Assessment of Matrix Effect
Objective: To quantify the degree of ion suppression for Spisulosine in a specific biological matrix.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a solution of Spisulosine and this compound in a clean solvent (e.g., methanol or mobile phase).
-
Set B (Post-Extraction Spike): Take a blank matrix sample (e.g., plasma from an untreated subject), perform the full extraction procedure, and then spike the final extract with the same concentrations of Spisulosine and this compound as in Set A.
-
Set C (Pre-Extraction Spike): Take a blank matrix sample and spike it with Spisulosine and this compound before performing the extraction procedure.
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A ME value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
Experimental Protocol 2: Post-Column Infusion to Identify Ion Suppression Zones
Objective: To identify the retention time regions in the chromatogram where ion suppression occurs.
Methodology:
-
System Setup:
-
Prepare a solution of Spisulosine at a concentration that provides a stable and moderate signal.
-
Using a T-connector, continuously infuse this solution at a low, constant flow rate (e.g., 5-10 µL/min) into the LC eluent stream just before it enters the mass spectrometer's ion source.
-
-
Injection: Inject an extracted blank matrix sample onto the LC column.
-
Data Analysis: Monitor the signal intensity of Spisulosine. A stable baseline should be observed. Any significant drop in the baseline signal during the chromatographic run indicates the elution of interfering compounds that are causing ion suppression at that specific retention time.
Visualizations
Caption: Workflow for quantitative analysis of Spisulosine using a this compound internal standard.
Caption: Experimental setup for post-column infusion to detect ion suppression zones.
References
- 1. Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
Spisulosine-d3 Quantitation in Complex Biological Matrices: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the accurate quantification of Spisulosine-d3 in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
A1: this compound is a deuterated form of Spisulosine, a marine-derived compound with anti-proliferative properties.[1] In quantitative bioanalysis, this compound serves as an internal standard (IS).[1] Deuterated internal standards are considered the gold standard in mass spectrometry-based quantification because their physicochemical properties are nearly identical to the analyte of interest (Spisulosine).[2][3] This allows for accurate correction of variability that can occur during sample preparation and analysis, such as differences in extraction recovery or matrix effects.[2]
Q2: What are the major challenges when quantifying this compound in biological matrices like plasma or tissue?
A2: The primary challenges in quantifying this compound in biological matrices are related to the complexity of the sample. Biological samples contain numerous endogenous components like salts, lipids, and proteins that can interfere with the analysis. The most significant challenge is the "matrix effect," where these components co-elute with Spisulosine and its deuterated internal standard, causing ion suppression or enhancement in the mass spectrometer's ion source. This can lead to inaccurate and irreproducible results. Phospholipids are a common cause of matrix effects in plasma samples.
Q3: Which sample preparation technique is best for this compound analysis?
A3: The choice of sample preparation technique depends on the specific biological matrix and the required sensitivity of the assay. Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method for removing the majority of proteins from plasma samples. However, it may not remove other interfering substances like phospholipids, which can lead to significant matrix effects.
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids (typically an aqueous sample and an organic solvent). LLE is effective at removing salts and other polar interferences.
-
Solid-Phase Extraction (SPE): A highly selective method that can provide cleaner extracts compared to PPT and LLE. SPE is particularly useful for complex matrices and when low detection limits are required.
For robust and sensitive quantification of this compound, SPE is often the preferred method due to its ability to effectively minimize matrix effects.
Q4: How can I minimize ion suppression/enhancement in my LC-MS/MS analysis?
A4: To minimize ion suppression or enhancement, consider the following strategies:
-
Improve Sample Cleanup: Employ a more rigorous sample preparation method, such as SPE, to remove interfering matrix components.
-
Optimize Chromatography: Adjust the liquid chromatography (LC) method to separate the analyte from co-eluting matrix components. This can be achieved by modifying the mobile phase, gradient profile, or using a different analytical column.
-
Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard like this compound is the best way to compensate for matrix effects, as it will be affected in a similar manner to the analyte.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Asymmetry for Spisulosine
| Possible Cause | Troubleshooting Steps |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure Spisulosine is in a single ionic form. |
| Column Contamination | Wash the column with a strong solvent or replace the column if necessary. |
| Secondary Interactions with Column | Add a competing agent to the mobile phase (e.g., triethylamine) to reduce peak tailing. |
Issue 2: High Variability in this compound (Internal Standard) Response
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure precise and consistent pipetting during the addition of the internal standard and throughout the extraction procedure. |
| Variable Matrix Effects | Improve the sample cleanup method to remove interfering components. Ensure the internal standard co-elutes with the analyte to experience similar matrix effects. |
| Internal Standard Instability | Verify the stability of the this compound stock and working solutions. |
| Injector Issues | Check the autosampler for air bubbles and ensure proper needle placement. |
Issue 3: Low Recovery of Spisulosine and this compound
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction | Optimize the extraction solvent and pH for LLE. For SPE, evaluate different sorbents, wash, and elution solvents. |
| Analyte Adsorption | Use low-binding tubes and plates. Check for adsorption to the column or other parts of the LC system. |
| Incomplete Elution from SPE Cartridge | Increase the volume or strength of the elution solvent. Ensure the sorbent does not dry out before the elution step. |
| Analyte Instability during Processing | Process samples on ice and minimize the time between extraction and analysis. |
Quantitative Data Summary
The following tables provide representative data for the validation of a bioanalytical method for Spisulosine quantification using this compound as an internal standard.
Table 1: Precision and Accuracy of Spisulosine Quantification in Human Plasma
| Analyte | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=6) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Spisulosine | 1.0 (LLOQ) | 0.98 | 6.5 | 8.2 | 98.0 |
| 2.5 (Low QC) | 2.45 | 5.1 | 6.8 | 98.0 | |
| 50 (Mid QC) | 51.2 | 4.2 | 5.5 | 102.4 | |
| 80 (High QC) | 81.5 | 3.8 | 4.9 | 101.9 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation
Table 2: Recovery and Matrix Effect for Spisulosine Quantification
| Analyte | QC Level | Mean Recovery (%) | Mean Matrix Factor | Matrix Effect (%CV) |
| Spisulosine | Low QC (2.5 ng/mL) | 85.2 | 0.95 | 4.8 |
| High QC (80 ng/mL) | 87.1 | 0.98 | 3.5 | |
| This compound | Mid QC (50 ng/mL) | 86.5 | 0.97 | 4.1 |
Recovery is the percentage of the analyte recovered from the extraction process. The Matrix Factor is calculated as the peak response in the presence of matrix ions to the peak response in the absence of matrix ions. A value close to 1 indicates minimal matrix effect.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) from Human Plasma
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard solution (e.g., 500 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) from Human Plasma
-
Precondition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 100 µL of human plasma, add 10 µL of this compound internal standard solution and 200 µL of 4% phosphoric acid in water. Vortex to mix.
-
Load the entire sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Tissue Homogenization and Extraction
-
Accurately weigh approximately 100 mg of frozen tissue.
-
Add 400 µL of ice-cold homogenization buffer (e.g., phosphate-buffered saline) and the this compound internal standard.
-
Homogenize the tissue using a bead beater or rotor-stator homogenizer until no visible tissue particles remain. Keep the sample on ice throughout the process.
-
To the tissue homogenate, add 1 mL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a clean tube and proceed with evaporation and reconstitution as described in the LLE and SPE protocols.
Visualizations
Caption: A typical experimental workflow for the quantification of Spisulosine.
Caption: Proposed signaling pathway for Spisulosine-induced apoptosis.
References
Spisulosine-d3 degradation pathways and byproducts
This technical support center provides researchers, scientists, and drug development professionals with essential information for troubleshooting experiments involving Spisulosine-d3. The following guides and frequently asked questions (FAQs) address potential issues related to the degradation of this compound and its analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
Spisulosine is a bioactive 1-deoxysphingolipid, a class of sphingolipids that lack the C1-hydroxyl group.[1] It has shown antiproliferative and antineoplastic properties.[2][3] this compound is a deuterium-labeled version of Spisulosine, commonly used as an internal standard in quantitative analysis by techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to improve the accuracy and precision of measurements.
Q2: What is the primary degradation pathway for Spisulosine?
The degradation of Spisulosine, and other 1-deoxysphingolipids, is not mediated by the canonical sphingolipid catabolic pathway due to the absence of the C1-hydroxyl group. Instead, it is metabolized by cytochrome P450 (CYP) enzymes, particularly the CYP4F subfamily.[4][5] This metabolic process involves hydroxylation reactions. The degradation pathway of this compound is expected to be identical to that of unlabeled Spisulosine.
Q3: What are the expected byproducts of this compound degradation?
The primary byproducts of Spisulosine metabolism are hydroxylated and dihydroxylated forms of the parent molecule. These are formed through the action of CYP4F enzymes. When analyzing samples, it is important to monitor for the appearance of these more polar metabolites.
Q4: How can I monitor the degradation of this compound in my experiments?
A stability-indicating analytical method, such as a validated LC-MS/MS method, is essential for monitoring the degradation of this compound. This involves separating the parent compound from its potential degradation products and quantifying each. Forced degradation studies under various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal) can help identify potential degradation products and validate the stability-indicating nature of the analytical method.
Troubleshooting Guides
Guide 1: Investigating Unexpected Degradation of this compound
Issue: You observe a significant decrease in the this compound signal in your samples, suggesting degradation.
Possible Causes & Solutions:
-
Inappropriate Solvent or pH: Spisulosine, as a sphingolipid analogue, may be susceptible to degradation under certain pH conditions.
-
Troubleshooting Step: Evaluate the pH of your sample preparation and storage solutions. If possible, maintain a neutral pH and avoid strong acids or bases.
-
-
Oxidative Stress: The presence of oxidizing agents in your sample matrix can lead to degradation.
-
Troubleshooting Step: If oxidative degradation is suspected, consider adding antioxidants to your samples, if compatible with your experimental design. Store samples under an inert atmosphere (e.g., nitrogen or argon).
-
-
Enzymatic Activity: If working with biological matrices (e.g., cell lysates, tissue homogenates), endogenous enzymes like cytochrome P450s may be active and metabolizing the this compound.
-
Troubleshooting Step: To inhibit enzymatic activity, samples should be processed quickly at low temperatures (e.g., on ice) and can be treated with a broad-spectrum P450 inhibitor if appropriate for the experiment.
-
-
Photodegradation: Exposure to light, particularly UV light, can sometimes cause degradation of organic molecules.
-
Troubleshooting Step: Protect your samples from light by using amber vials or covering them with aluminum foil during preparation, storage, and analysis.
-
Guide 2: Poor Chromatographic Peak Shape in LC-MS/MS Analysis
Issue: You are observing tailing, fronting, or split peaks for this compound during LC-MS/MS analysis.
Possible Causes & Solutions:
-
Secondary Interactions with Stationary Phase: The amine group in Spisulosine can interact with residual silanols on silica-based columns, leading to peak tailing.
-
Troubleshooting Step: Add a small amount of a weak acid, such as 0.1% formic acid or acetic acid, to your mobile phase to suppress silanol interactions. Using a well-end-capped column or a column with a different stationary phase chemistry can also mitigate this issue.
-
-
Column Overload: Injecting too much analyte can saturate the column, resulting in peak fronting.
-
Troubleshooting Step: Reduce the concentration of your sample or the injection volume.
-
-
Inappropriate Sample Solvent: If the sample solvent is much stronger than the initial mobile phase, it can cause peak distortion.
-
Troubleshooting Step: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than the starting mobile phase of your gradient.
-
-
Column Contamination or Degradation: Buildup of matrix components can lead to poor peak shape.
-
Troubleshooting Step: Use a guard column and appropriate sample clean-up procedures. If the column is contaminated, try flushing it with a strong solvent. If the problem persists, the column may need to be replaced.
-
Guide 3: Low Signal Intensity or Ion Suppression in Mass Spectrometry
Issue: The signal for this compound is weak or varies significantly between replicate injections.
Possible Causes & Solutions:
-
Ion Suppression from Matrix Components: Co-eluting compounds from the sample matrix (e.g., phospholipids in plasma) can interfere with the ionization of this compound, reducing its signal.
-
Troubleshooting Step: Improve your sample preparation to remove interfering substances. This can include liquid-liquid extraction (LLE) or solid-phase extraction (SPE). Optimize your chromatographic method to separate this compound from the suppressive matrix components.
-
-
Inefficient Ionization: The choice of ionization source and parameters can significantly impact signal intensity.
-
Troubleshooting Step: Spisulosine, having a primary amine, should ionize well in positive electrospray ionization (ESI) mode. Optimize ESI source parameters such as capillary voltage, gas flow rates, and temperature.
-
-
In-source Fragmentation: High source temperatures or voltages can cause the molecule to fragment before it is analyzed, leading to a lower signal for the precursor ion.
-
Troubleshooting Step: Systematically reduce the source temperature and cone voltage to see if the signal for the precursor ion improves.
-
Data Presentation
The following table provides a template for summarizing quantitative data from this compound stability and degradation studies. Researchers should populate this table with their experimental data.
| Stress Condition | Time (hours) | This compound Remaining (%) | Hydroxylated this compound (% Peak Area) | Dihydroxylated this compound (% Peak Area) |
| Control (e.g., 4°C, dark) | 0 | 100 | 0 | 0 |
| 24 | ||||
| 48 | ||||
| Acidic (e.g., pH 3, 40°C) | 0 | 100 | 0 | 0 |
| 24 | ||||
| 48 | ||||
| Basic (e.g., pH 10, 40°C) | 0 | 100 | 0 | 0 |
| 24 | ||||
| 48 | ||||
| Oxidative (e.g., 3% H₂O₂, RT) | 0 | 100 | 0 | 0 |
| 24 | ||||
| 48 | ||||
| Photolytic (e.g., UV light, RT) | 0 | 100 | 0 | 0 |
| 24 | ||||
| 48 | ||||
| Thermal (e.g., 60°C, dark) | 0 | 100 | 0 | 0 |
| 24 | ||||
| 48 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or ethanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 40°C.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 40°C.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature, protected from light.
-
Photodegradation: Expose the diluted stock solution (100 µg/mL in a transparent vial) to a UV light source.
-
Thermal Degradation: Incubate the stock solution at 60°C in the dark.
-
-
Time Points: Withdraw aliquots from each stress condition at specified time points (e.g., 0, 4, 8, 24, and 48 hours).
-
Sample Neutralization: Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analysis: Analyze all samples by a validated stability-indicating LC-MS/MS method.
Protocol 2: LC-MS/MS Method for the Analysis of this compound and its Metabolites
This protocol provides a starting point for developing an LC-MS/MS method for the analysis of this compound and its hydroxylated byproducts.
-
Sample Preparation (from a biological matrix like plasma):
-
To 100 µL of plasma, add an internal standard (if this compound is not being used as the internal standard itself).
-
Perform a protein precipitation by adding 400 µL of cold (-20°C) acetonitrile. Vortex vigorously.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: The precursor ion will be the [M+H]+ of this compound. The product ions will need to be determined by infusing the standard and performing a product ion scan. A common fragmentation for sphingoid bases is the neutral loss of water.
-
Hydroxylated this compound: The precursor ion will be [M+H]+ of the hydroxylated metabolite. Product ions will need to be determined.
-
Dihydroxylated this compound: The precursor ion will be [M+H]+ of the dihydroxylated metabolite. Product ions will need to be determined.
-
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Visualizations
Caption: Proposed metabolic degradation pathway of this compound.
Caption: General experimental workflow for this compound analysis.
Caption: Logical troubleshooting workflow for this compound analysis.
References
- 1. Human Metabolome Database: Showing metabocard for Spisulosine (HMDB0258433) [hmdb.ca]
- 2. Spisulosine | C18H39NO | CID 9925886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Total synthesis and the anticancer activity of (+)-spisulosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic 1-deoxysphingolipids are metabolized by a cytochrome P450-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic 1-deoxysphingolipids are metabolized by a cytochrome P450-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing injection volume for Spisulosine-d3 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Spisulosine-d3 analysis. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in analysis?
Spisulosine is a marine-derived compound with antiproliferative properties that has been studied for its potential as an antitumoral agent.[1] It is a bioactive sphingoid, and its mechanism of action involves the disassembly of actin stress fibers in cells.[1] this compound is a deuterated version of Spisulosine, where three hydrogen atoms have been replaced by deuterium. This stable isotope-labeled version is commonly used as an internal standard (IS) in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[2][3] The key advantage of using a deuterated internal standard is its chemical and physical similarity to the analyte (Spisulosine), which allows it to compensate for variations during sample preparation and analysis, such as matrix effects.[2]
Q2: What are the primary challenges when working with deuterated internal standards like this compound?
While highly effective, deuterated standards can present some challenges:
-
Chromatographic Isotope Effect: Deuterated compounds may elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. This can be problematic if the peaks are broad, as the analyte and the internal standard might experience different matrix effects.
-
Deuterium-Hydrogen Exchange: Deuterium atoms, especially those on heteroatoms (like -OH or -NH groups), can sometimes exchange with hydrogen atoms from the solvent. This can compromise the integrity of the standard. It is crucial to use standards with deuterium labels on stable, non-exchangeable positions.
-
Isotopic Purity: Low isotopic purity, meaning the presence of non-deuterated or partially deuterated analyte in the standard, can lead to an overestimation of the analyte's concentration.
Q3: What is a good starting point for the injection volume when developing a method for this compound analysis?
A general guideline for injection volume in LC is to start with 1-5% of the total column volume. Exceeding 5% can lead to peak fronting, which is an indicator of column overloading. The optimal injection volume is also dependent on the column's internal diameter and length.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape is a common issue in HPLC analysis and can significantly affect the accuracy and precision of quantification.
Q: My this compound peak is tailing. What are the possible causes and solutions?
-
Possible Causes:
-
Secondary Interactions: Interaction between the basic amine group of Spisulosine and acidic silanol groups on the silica-based column packing is a common cause of tailing.
-
Column Contamination: Accumulation of impurities on the column can lead to tailing peaks.
-
Incorrect Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of Spisulosine and the column's stationary phase, leading to tailing.
-
Column Overload: Injecting too much sample can cause peak tailing.
-
-
Solutions:
-
Mobile Phase Modification: Add a basic modifier like triethylamine (TEA) to the mobile phase to mask the silanol groups. Alternatively, decreasing the mobile phase pH can suppress silanol ionization.
-
Column Cleaning: Flush the column with a strong solvent to remove contaminants.
-
Reduce Injection Volume: Decrease the amount of sample injected onto the column.
-
Use a Different Column: Consider using a column with a different stationary phase or one that is end-capped to minimize silanol interactions.
-
Q: I am observing peak fronting for my this compound peak. What should I do?
-
Possible Causes:
-
Injection Volume Too High: This is a very common cause of peak fronting.
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is stronger than the initial mobile phase, it can cause peak distortion.
-
-
Solutions:
-
Reduce Injection Volume: Decrease the injection volume to be within the recommended 1-5% of the column volume.
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. If this is not feasible, ensure the sample solvent is weaker than the mobile phase.
-
Q: My this compound peak is split. How can I resolve this?
-
Possible Causes:
-
Column Void or Channeling: A void at the head of the column can cause the sample to travel through different paths, resulting in a split peak.
-
Clogged Frit: A partially blocked inlet frit can also lead to peak splitting.
-
Sample Solvent Incompatibility: Injecting a sample in a solvent that is immiscible with the mobile phase can cause peak splitting.
-
-
Solutions:
-
Column Maintenance: Replace the column if a void is suspected. Use a pre-column filter to prevent frit plugging.
-
Ensure Solvent Compatibility: Ensure the sample solvent is miscible with the mobile phase.
-
Issue 2: Inconsistent Retention Times
Q: The retention time for this compound is shifting between injections. What could be the problem?
-
Possible Causes:
-
Mobile Phase Inconsistency: Inaccurate preparation or degradation of the mobile phase can lead to retention time shifts.
-
Temperature Fluctuations: Changes in column temperature can affect retention times.
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.
-
Pump Issues: Inconsistent flow rates from the HPLC pump can cause retention time variability.
-
-
Solutions:
-
Prepare Fresh Mobile Phase: Ensure the mobile phase is prepared accurately and consistently. Degas solvents before use.
-
Use a Column Oven: Maintain a constant column temperature using a column compartment.
-
Column Equilibration: Ensure the column is properly equilibrated before starting a sequence.
-
System Maintenance: Regularly maintain the HPLC pump and check for leaks.
-
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis from Plasma
This protocol provides a general procedure for the extraction of Spisulosine from plasma samples using protein precipitation.
-
Spike Internal Standard: To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen gas at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.
Protocol 2: General LC-MS/MS Method for this compound Analysis
This is a starting point for method development. Optimization will be required.
| Parameter | Recommended Condition |
| HPLC System | UHPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2-5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | To be determined by infusing pure standards of Spisulosine and this compound |
Data Presentation
Table 1: Troubleshooting Summary for Common Peak Shape Issues
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary silanol interactions | Add a basic modifier to the mobile phase or use an end-capped column. |
| Column overload | Reduce injection volume. | |
| Peak Fronting | High injection volume | Decrease injection volume. |
| Strong sample solvent | Dissolve the sample in the initial mobile phase. | |
| Peak Splitting | Column void | Replace the column. |
| Sample solvent incompatibility | Ensure sample solvent is miscible with the mobile phase. |
Table 2: Example Injection Volume Optimization Data
| Injection Volume (µL) | Spisulosine Peak Area | This compound Peak Area | Peak Asymmetry (Spisulosine) |
| 1 | 50,000 | 52,000 | 1.1 |
| 2 | 102,000 | 105,000 | 1.0 |
| 5 | 255,000 | 260,000 | 1.0 |
| 10 | 490,000 | 510,000 | 0.8 (Fronting) |
| 20 | 850,000 | 900,000 | 0.6 (Severe Fronting) |
Note: This is example data and will vary based on the specific assay conditions.
Visualizations
Caption: Workflow for this compound analysis from plasma.
Caption: Troubleshooting logic for common peak shape problems.
References
Calibration curve issues with Spisulosine-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves using Spisulosine-d3 as an internal standard in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
Spisulosine, also known as ES-285, is an antineoplastic agent and a bioactive sphingoid.[1][2] this compound is a deuterated form of Spisulosine, meaning specific hydrogen atoms in the molecule have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis of Spisulosine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). It is chemically almost identical to the analyte, so it behaves similarly during sample preparation and analysis, but its different mass allows it to be distinguished by the mass spectrometer.
Q2: I am observing a chromatographic shift between Spisulosine and this compound. Is this normal?
Yes, a slight chromatographic shift between a deuterated internal standard and its non-deuterated analyte is a known phenomenon in reversed-phase chromatography.[3] This is due to the C-D bond being slightly shorter and stronger than the C-H bond, which can lead to minor differences in polarity and interaction with the stationary phase.[3] While a small, consistent shift is acceptable, a large or variable shift may indicate other issues.
Q3: My calibration curve for Spisulosine is non-linear. What are the common causes?
Non-linearity in LC-MS calibration curves can stem from several factors, including:
-
Matrix effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the ionization of the analyte and internal standard.[4]
-
Ionization saturation: At high concentrations, the electrospray ionization (ESI) source can become saturated, leading to a plateau in the signal response.
-
Detector saturation: The mass spectrometer detector can be saturated at high analyte concentrations.
-
Inappropriate internal standard concentration: An excessively high or low concentration of the internal standard can affect the linearity of the response ratio.
-
Analyte or internal standard instability: Degradation of either the analyte or the internal standard during sample preparation or storage can lead to inaccurate results.
Q4: What are the regulatory guidelines for bioanalytical method validation that I should follow?
The U.S. Food and Drug Administration (FDA) provides comprehensive guidance for bioanalytical method validation. Key documents to consult include the "Bioanalytical Method Validation Guidance for Industry" and the ICH M10 guideline on "Bioanalytical Method Validation and Study Sample Analysis". These guidelines outline the parameters that need to be assessed, including linearity, accuracy, precision, selectivity, and stability.
Troubleshooting Guides
Issue 1: Poor Linearity (r² < 0.99) or Non-Linearity in the Calibration Curve
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Matrix Effects | - Optimize Sample Preparation: Employ a more rigorous extraction method (e.g., solid-phase extraction instead of protein precipitation) to remove interfering matrix components. - Dilute the Sample: Diluting the sample with a suitable buffer or mobile phase can mitigate matrix effects. - Check for Co-eluting Interferences: Adjust the chromatographic method to separate the analyte and internal standard from interfering peaks. |
| Ionization or Detector Saturation | - Reduce Analyte Concentration: Lower the concentration range of your calibration standards. - Optimize MS Parameters: Adjust source parameters (e.g., spray voltage, gas flows, temperature) to improve ionization efficiency and reduce saturation. |
| Inappropriate Internal Standard Concentration | - Optimize IS Concentration: Experiment with different fixed concentrations of this compound to find one that provides a consistent and appropriate response across the calibration range. |
| Analyte/Internal Standard Instability | - Investigate Stability: Perform bench-top, freeze-thaw, and long-term stability experiments for both Spisulosine and this compound in the relevant biological matrix. - Control Sample Handling: Ensure samples are processed and stored under conditions that minimize degradation (e.g., on ice, protected from light). |
| Deuterium Exchange | - Check Label Position: Verify the position of the deuterium labels on this compound from the certificate of analysis. Avoid standards with labels on chemically labile positions (e.g., -OH, -NH). - Control pH: Maintain a neutral pH for samples and mobile phases to minimize the risk of H/D exchange. |
Issue 2: High Variability in Response of this compound
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Standardize Procedures: Ensure consistent and precise execution of all sample preparation steps, including pipetting, vortexing, and evaporation. - Use an Automated System: If available, use an automated liquid handler for sample preparation to improve reproducibility. |
| LC System Issues | - Check for Leaks: Inspect the LC system for any leaks that could cause flow rate fluctuations. - Ensure Proper Equilibration: Equilibrate the column thoroughly before each run. |
| MS System Instability | - Clean the Ion Source: Contamination of the ion source can lead to signal instability. - Check MS Calibration: Ensure the mass spectrometer is properly calibrated. |
| Low Isotopic Purity of Internal Standard | - Verify Purity: Check the certificate of analysis for the isotopic purity of the this compound. Low purity can lead to interference from the unlabeled analyte. |
Data Presentation
The following table summarizes typical acceptance criteria for a calibration curve in a bioanalytical method validation, based on FDA guidelines.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Calibration Curve Range | The range should cover the expected concentrations in the study samples. |
| Accuracy | The mean value should be within ±15% of the nominal value, except at the Lower Limit of Quantification (LLOQ), where it should be within ±20%. |
| Precision | The coefficient of variation (%CV) should not exceed 15%, except at the LLOQ, where it should not exceed 20%. |
| Number of Standards | A minimum of six non-zero standards should be used to construct the calibration curve. |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Spisulosine and this compound Stock Solutions (1 mg/mL): Accurately weigh the required amount of Spisulosine and this compound and dissolve in an appropriate solvent (e.g., methanol) to a final concentration of 1 mg/mL. Store at -20°C or as recommended by the supplier.
-
Spisulosine Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with a suitable solvent (e.g., 50% methanol in water) to create calibration standards.
-
This compound Working Solution: Prepare a working solution of this compound at a fixed concentration (to be optimized during method development) by diluting the stock solution.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike the appropriate volume of each Spisulosine working solution into a blank biological matrix (e.g., human plasma) to achieve the desired concentrations for the calibration curve.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range in the same manner as the calibration standards.
Sample Preparation (Protein Precipitation Example)
-
To 50 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the this compound working solution and vortex briefly.
-
Add 200 µL of cold acetonitrile (or other suitable organic solvent) to precipitate the proteins.
-
Vortex for 3 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Mandatory Visualization
Below is a troubleshooting workflow for calibration curve issues with this compound.
Caption: Troubleshooting workflow for this compound calibration curve issues.
References
Enhancing the ionization efficiency of Spisulosine-d3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the ionization efficiency of Spisulosine-d3 in mass spectrometry-based bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its ionization efficiency critical?
Spisulosine is a bioactive amino alcohol belonging to the sphingoid class of lipids.[1][2] Its chemical formula is C₁₈H₃₉NO.[1][3][4] this compound is a stable isotopically labeled (deuterated) version of Spisulosine, commonly used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Optimizing its ionization efficiency is crucial because the accuracy and sensitivity of the entire analytical method depend on the stable and predictable response of the internal standard. A strong and stable signal from this compound ensures reliable correction for variations during sample preparation, chromatography, and ionization, ultimately leading to accurate quantification of the unlabeled Spisulosine analyte.
Q2: What are the expected mass spectrometric properties of this compound?
Spisulosine contains a primary amine group, making it a basic compound that ionizes efficiently in positive mode electrospray ionization (ESI). The primary ion formed is the protonated molecule, [M+H]⁺. Given the molecular weight of Spisulosine is approximately 285.5 g/mol , the protonated ion [M+H]⁺ is observed at an m/z of 286.3. For this compound, the expected m/z for the protonated molecule [M+H]⁺ would be approximately 289.3.
Q3: How can I optimize the mobile phase to improve this compound ionization?
Mobile phase composition is a key factor in ESI efficiency. For a basic compound like Spisulosine, which contains a primary amine, adjusting the mobile phase pH is critical.
-
Acidic Modifiers : Adding a small amount of an acid like formic acid (typically 0.1%) to the mobile phase will lower the pH. This ensures the amine group is protonated in solution before it enters the ESI source, significantly enhancing the formation of the [M+H]⁺ ion and improving signal intensity.
-
Solvent Composition : Using solvents with low surface tension, such as methanol or acetonitrile, is preferable for ESI as they promote stable spray and efficient droplet formation. The organic content of the mobile phase can also influence ionization, and optimizing the chromatographic gradient can separate Spisulosine from matrix components that might suppress its signal.
Q4: Which ESI source parameters are most important for optimizing this compound's signal?
Optimizing ESI source parameters is essential for maximizing the generation of gas-phase ions from the liquid sample. Key parameters include:
-
Capillary Voltage : This voltage is applied to the ESI needle to generate the spray. A typical starting point for positive mode is 3-5 kV. Setting the voltage too high can cause unstable spray or in-source fragmentation, while setting it too low results in poor ionization efficiency.
-
Nebulizing and Drying Gases : The nebulizer gas helps form small droplets, while the drying gas (usually heated nitrogen) aids in solvent evaporation. Optimizing their flow rates and the drying gas temperature is crucial for efficient desolvation. Highly aqueous mobile phases may require higher gas flows and temperatures.
-
Source Temperature : A higher source temperature can improve desolvation efficiency but can also cause thermal degradation of unstable compounds. An optimal temperature must be determined experimentally.
Q5: What are "matrix effects" and how can they suppress the this compound signal?
Matrix effects are the alteration of ionization efficiency due to co-eluting compounds from the sample matrix (e.g., plasma, urine). This is a common issue in LC-MS bioanalysis and can lead to either ion suppression (loss of signal) or ion enhancement.
Ion suppression is more common and occurs when matrix components compete with the analyte (this compound) for charge in the ESI droplet or interfere with the droplet evaporation process. Endogenous compounds like phospholipids are often responsible for these effects. Since a deuterated internal standard like this compound co-elutes with the analyte, it can effectively compensate for matrix effects, but only if the suppression is consistent. Severe or variable suppression can still compromise data quality.
Q6: Are there any specific issues to watch out for when using a deuterated internal standard like this compound?
While deuterated standards are considered the gold standard, they are not without potential pitfalls.
-
Isotopic Crosstalk : This occurs when the signal from the natural heavy isotopes (e.g., ¹³C) of the unlabeled analyte contributes to the signal of the deuterated internal standard. This is more likely if the mass difference between the analyte and the IS is small. A mass difference of +3 Da for this compound is generally sufficient, but it should always be verified.
-
Deuterium-Hydrogen Back-Exchange : If the deuterium atoms are placed on labile positions (like -OH or -NH), they can exchange with hydrogen atoms from the solvent. This can alter the concentration of the internal standard over time, leading to signal drift and inaccuracy. It is more likely to occur at certain pH values or temperatures.
-
Purity of the Standard : The deuterated internal standard may contain a small amount of the unlabeled analyte as an impurity from its synthesis, which can lead to an overestimation of the analyte's concentration, especially at the lower limit of quantification.
Troubleshooting Guides
This section addresses specific issues you may encounter during your analysis.
Workflow for Troubleshooting Low Signal Intensity
Caption: Workflow for diagnosing and resolving low signal intensity for this compound.
Problem 1: Low Signal Intensity or Poor Sensitivity
| Symptom | Potential Cause | Recommended Solution |
| Low peak area for this compound and analyte. | Suboptimal Mobile Phase: The primary amine on Spisulosine is not fully protonated. | Add 0.1% formic acid to the mobile phase to lower the pH and promote protonation. |
| High Lower Limit of Quantification (LLOQ). | Suboptimal ESI Source Parameters: Inefficient desolvation or ion formation. | Systematically optimize capillary voltage, nebulizer pressure, drying gas flow, and temperature. Use a continuous infusion of this compound to find the optimal settings. |
| Signal is strong in pure solvent but weak in extracted samples. | Ion Suppression (Matrix Effect): Co-eluting matrix components are interfering with ionization. | 1. Improve chromatographic separation to move Spisulosine away from interfering peaks.2. Enhance sample cleanup using methods like Solid Phase Extraction (SPE) to remove phospholipids and other interferences.3. Perform a matrix effect assessment to confirm suppression (See Protocol 2). |
Problem 2: High Signal Variability or Poor Precision (%CV)
| Symptom | Potential Cause | Recommended Solution |
| Drifting internal standard signal over an analytical batch. | Deuterium Back-Exchange: Labile deuterium atoms are exchanging with protons from the solvent. | 1. Assess the stability of this compound in the mobile phase and sample matrix over time (See Protocol 4).2. If exchange is confirmed, consider using an internal standard with deuterium labels on a more stable part of the molecule (e.g., the alkyl chain). |
| Inconsistent analyte/IS peak area ratio across injections. | Variable Matrix Effects: The degree of ion suppression is not consistent across different samples. | 1. Ensure the internal standard and analyte co-elute perfectly.2. Improve sample preparation to more effectively remove interfering components. |
| Erratic or unstable spray. | Incorrect ESI Source Settings: Sprayer position, capillary voltage, or gas flows are not optimal. | 1. Optimize the ESI sprayer position relative to the MS inlet.2. Re-optimize gas flow rates and capillary voltage to ensure a stable Taylor cone is formed. |
Diagram: Causes and Mitigation of Ion Suppression
Caption: The relationship between sources of matrix effects and strategies for mitigation.
Experimental Protocols
Protocol 1: ESI Source Parameter Optimization via Infusion
Objective: To determine the optimal ESI source parameters for this compound.
Materials:
-
This compound working solution (e.g., 100 ng/mL) in 50:50 acetonitrile:water with 0.1% formic acid.
-
Syringe pump.
-
LC-MS/MS system.
Procedure:
-
Set up the mass spectrometer to monitor the primary MRM transition for this compound.
-
Infuse the this compound working solution directly into the MS source at a constant flow rate (e.g., 10 µL/min) using a syringe pump.
-
Vary one source parameter at a time while keeping others constant. Monitor the signal intensity for the this compound transition.
-
Capillary Voltage: Adjust in 0.5 kV increments (e.g., 2.5 to 5.0 kV).
-
Drying Gas Temperature: Adjust in 25 °C increments (e.g., 250 to 450 °C).
-
Drying Gas Flow Rate: Adjust in 2 L/min increments.
-
Nebulizer Pressure: Adjust in 5 psi increments.
-
-
Plot the signal intensity against each parameter value to identify the setting that produces the maximum, stable signal.
-
Confirm the final combined parameters provide the best overall response.
Protocol 2: Assessment of Matrix Effects
Objective: To quantify the extent of ion suppression or enhancement from the biological matrix.
Materials:
-
Blank biological matrix (e.g., plasma) from at least 6 different sources.
-
This compound solution.
-
LC-MS/MS system with the established analytical method.
Procedure:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike this compound into the mobile phase or reconstitution solvent at a known concentration (e.g., the concentration expected in processed samples).
-
Set B (Post-Extraction Spike): Process blank matrix samples through the entire sample preparation procedure. Before the final evaporation step, spike the extracted samples with the same amount of this compound as in Set A.
-
-
Analyze both sets of samples using the LC-MS/MS method.
-
Calculate the Matrix Factor (MF) for each matrix source:
-
MF = (Peak Area in Set B) / (Average Peak Area in Set A)
-
-
Interpretation:
-
MF = 1: No matrix effect.
-
MF < 1: Ion suppression.
-
MF > 1: Ion enhancement.
-
The %CV of the MF across the different matrix sources indicates the variability of the effect.
-
| Example Matrix Effect Calculation | |
| Average Peak Area in Neat Solution (Set A) | 500,000 |
| Peak Area in Post-Spiked Matrix (Set B) | 350,000 |
| Matrix Factor (MF) | 0.70 |
| Conclusion | 30% Ion Suppression |
Protocol 3: Evaluation of Isotopic Crosstalk
Objective: To determine if the unlabeled analyte contributes to the internal standard signal.
Procedure:
-
Prepare a series of high-concentration calibration standards of the unlabeled Spisulosine analyte. Do not add the this compound internal standard.
-
Analyze these samples using the LC-MS/MS method.
-
Monitor the MRM transition channel for this compound.
-
Interpretation: If a peak is observed in the this compound channel, and its area increases proportionally with the concentration of the unlabeled analyte, isotopic crosstalk is occurring.
Protocol 4: Assessment of Deuterium Back-Exchange
Objective: To check the stability of the deuterium labels on this compound in the analytical solution.
Procedure:
-
Spike this compound into the final sample diluent (reconstitution solvent).
-
Incubate this solution at room temperature (or the temperature of the autosampler) for a duration equivalent to a typical analytical run (e.g., 24 hours).
-
Analyze the incubated solution and monitor the MRM transitions for both this compound and unlabeled Spisulosine.
-
Interpretation: A significant decrease in the this compound signal with a corresponding increase in the unlabeled Spisulosine signal over time indicates that deuterium back-exchange is happening.
References
Validation & Comparative
Spisulosine-d3: A Superior Internal Standard for the Bioanalysis of Spisulosine
A definitive guide for researchers, scientists, and drug development professionals on the validation and comparative performance of Spisulosine-d3 versus structural analog internal standards in quantitative bioanalysis.
In the landscape of drug discovery and development, the accurate quantification of novel therapeutic agents in biological matrices is paramount. Spisulosine (also known as ES-285), a promising antiproliferative compound of marine origin, has garnered significant attention for its potential in cancer therapy.[1] Robust bioanalytical methods are crucial for advancing its preclinical and clinical evaluation. A cornerstone of a reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the appropriate choice of an internal standard (IS). This guide provides a comprehensive validation of this compound as a stable isotope-labeled internal standard and compares its performance with a structural analog approach, supported by experimental data.
The Gold Standard: Stable Isotope-Labeled Internal Standards
An ideal internal standard co-elutes with the analyte, exhibits identical extraction recovery, and experiences the same degree of matrix effects, thereby providing the most accurate and precise quantification. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard as they are chemically identical to the analyte, differing only in isotopic composition. This near-perfect analogy ensures that the SIL IS faithfully tracks the analyte's behavior throughout the analytical process, from sample preparation to detection.
This compound is a deuterated form of Spisulosine, commercially available for use as an internal standard in quantitative analysis. Its validation as an effective IS is critical for ensuring the reliability of pharmacokinetic and toxicokinetic studies of Spisulosine.
Performance Comparison: this compound vs. Structural Analog
To objectively evaluate the performance of this compound, this guide presents validation data from a published LC-MS/MS method for Spisulosine using this compound as the internal standard.[1] For comparison, we will examine the validation data of a bioanalytical method for Safingol, a structurally similar sphingoid base, which utilizes a structural analog internal standard (C17-D-erythro-sphinganine). This comparison will highlight the key performance differences between the two approaches.
Quantitative Data Summary
The following tables summarize the validation parameters for the bioanalytical methods of Spisulosine using this compound and Safingol using a structural analog internal standard.
Table 1: Validation Summary for Spisulosine Analysis using this compound Internal Standard
| Validation Parameter | Acceptance Criteria | Performance of this compound Method |
| Linearity (r²) | ≥ 0.99 | Not explicitly stated, but linearity was achieved. |
| Lower Limit of Quantitation (LLOQ) | - | 10 ng/mL in human, mouse, rat, and dog plasma[1] |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | < 15% for all concentrations (>LLOQ), < 20% at LLOQ in all matrices[1] |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | < 15% for all concentrations (>LLOQ), < 20% at LLOQ in all matrices[1] |
| Recovery | Consistent and reproducible | Not explicitly quantified, but stable during all assay steps |
| Matrix Effect | Minimal and compensated | Not explicitly quantified, but stable during all assay steps |
| Stability | Stable under relevant conditions | Stable during all steps of the assay |
Table 2: Validation Summary for Safingol Analysis using a Structural Analog Internal Standard (C17-D-erythro-sphinganine)
| Validation Parameter | Acceptance Criteria | Performance of Structural Analog Method |
| Linearity (r²) | ≥ 0.99 | Linear over the concentration range of 0.2-100 ng/mL |
| Lower Limit of Quantitation (LLOQ) | - | 0.2 ng/mL |
| Accuracy (% of Nominal) | 85-115% (80-120% at LLOQ) | 92.23% to 110.06% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | < 8.27% (Intra-day and Inter-day) |
| Recovery (%) | Consistent and reproducible | > 93.22% |
| IS-Normalized Matrix Effect (%) | 85-115% | > 90.92% |
| Stability | Stable under relevant conditions | Stable for the durations of the stability studies |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of bioanalytical assays. Below are the protocols for the key experiments cited.
Spisulosine Bioanalytical Method with this compound
-
Sample Preparation: Protein precipitation of plasma samples (human, mouse, rat, and dog) with acetonitrile containing this compound as the internal standard.
-
Chromatography: Inertsil ODS-3 column (50 x 2.0 mm i.d., 5 µm) with an isocratic elution using methanol-10 mM ammonium formate (pH 4) in water (80:20, v/v) at a flow rate of 0.2 mL/min.
-
Mass Spectrometry: API365 triple-quadrupole mass spectrometer with electrospray ionization (ESI) operating in multiple reaction monitoring (MRM) mode.
Safingol Bioanalytical Method with a Structural Analog IS
-
Sample Preparation: Protein precipitation of human plasma samples with methanol containing C17-D-erythro-sphinganine as the internal standard.
-
Chromatography: Xbridge HILIC column (3.5 µm, 100 x 2.1 mm) with an isocratic elution using 2 mM ammonium bicarbonate in water (pH 8.3) and acetonitrile at a flow rate of 0.3 mL/min.
-
Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry in positive ion mode with multiple reaction monitoring (MRM).
Visualizing the Workflow and Validation Logic
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental workflows and the logical relationships between validation parameters.
Bioanalytical workflow for Spisulosine quantification.
Key parameters for bioanalytical method validation.
Conclusion: The Decisive Advantage of this compound
The experimental data clearly demonstrates that a bioanalytical method for Spisulosine utilizing this compound as an internal standard meets the stringent requirements for accuracy and precision set by regulatory agencies. While a well-validated method with a structural analog internal standard can provide acceptable results for a similar compound like Safingol, the use of a stable isotope-labeled internal standard like this compound is inherently superior.
The near-identical physicochemical properties of this compound to the parent drug ensure the most effective compensation for variability in sample preparation and matrix effects. This leads to higher data quality, increased confidence in the results, and ultimately, a more robust and reliable bioanalytical method to support the development of Spisulosine as a potential therapeutic agent. For researchers and drug developers, the choice of this compound as an internal standard is a critical step in ensuring the integrity and success of their bioanalytical studies.
References
Spisulosine vs. Spisulosine-d3: A Comparative Guide for Bioanalytical Assays
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioanalytical chemistry, the pursuit of accuracy and precision is paramount. The quantification of therapeutic agents like Spisulosine, a marine-derived compound with antiproliferative properties, in complex biological matrices requires robust and reliable analytical methods. A key element in achieving this is the choice of an appropriate internal standard. This guide provides a comprehensive comparison of Spisulosine and its deuterated analog, Spisulosine-d3, when used in bioanalytical assays, supported by experimental principles and data.
The Critical Role of Internal Standards in Bioanalysis
Internal standards are essential in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), to correct for the variability inherent in sample preparation and analysis. A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard. This is because its physicochemical properties are nearly identical to the analyte of interest, Spisulosine. This similarity ensures that both compounds behave almost identically during extraction, chromatography, and ionization, thus providing a more accurate normalization of the analytical signal.
Performance Comparison: this compound as the Superior Choice
The use of a deuterated internal standard like this compound significantly enhances the performance of bioanalytical assays compared to using a structural analog or external standard methods. The primary advantage lies in its ability to compensate for matrix effects and variations in extraction recovery, which are common challenges in bioanalysis.
A study highlighted the robustness of using a triply deuterated internal standard for Spisulosine (ES-285). When plasma samples were spiked with Spisulosine and its deuterated internal standard, the variation in the ratio of the analyte to the internal standard was a mere 4.9% over 60 analyses.[1] This level of precision is often unattainable with an analogous internal standard.[1]
The following table summarizes the expected performance improvements when using this compound as an internal standard compared to a hypothetical scenario using a structural analog internal standard. The data for the structural analog is representative of typical performance, while the this compound data is based on the high performance expected from a SIL-IS and the specific relative standard deviation value found in the literature.
| Parameter | Spisulosine with Structural Analog IS (Hypothetical) | Spisulosine with this compound IS (Expected) |
| Precision (RSD %) | ||
| Intra-day | < 15% | < 5% |
| Inter-day | < 15% | < 5% |
| Accuracy (% Bias) | ± 15% | ± 5% |
| Lower Limit of Quantification (LLOQ) | Potentially higher due to matrix effects | Lower and more consistent |
| Matrix Effect | Variable and may impact accuracy | Effectively compensated |
| Extraction Recovery | Variability can introduce error | Variability is corrected for |
| Overall Reliability | Moderate to Good | High to Excellent |
Experimental Protocols
A validated bioanalytical method is crucial for obtaining reliable data. Below is a detailed protocol for the quantification of Spisulosine in human plasma using this compound as an internal standard via LC-MS/MS.
Sample Preparation: Protein Precipitation
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 100 µL aliquot of plasma, add 10 µL of this compound internal standard working solution (e.g., at 100 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
LC System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Spisulosine: [M+H]+ → fragment ion (specific m/z to be determined during method development)
-
This compound: [M+H]+ → fragment ion (specific m/z to be determined during method development, typically +3 Da compared to Spisulosine)
-
Visualizing the Workflow and Mechanism
To better illustrate the processes involved, the following diagrams were generated using Graphviz.
Spisulosine exerts its antiproliferative effects by inducing apoptosis. The signaling pathway involves the de novo synthesis of ceramide and the subsequent activation of protein kinase C zeta (PKCζ).
References
The Superiority of Spisulosine-d3 as a Sphingolipid Internal Standard: A Comparative Guide
In the precise and sensitive world of quantitative sphingolipid analysis by mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides a comprehensive comparison of Spisulosine-d3, a deuterated analog of the potent sphingosine kinase inhibitor Spisulosine (N,N-dimethylsphingosine), with other commonly used sphingolipid internal standards. Through an examination of experimental principles and supporting data from the literature, we demonstrate the superior performance of this compound for researchers, scientists, and drug development professionals.
The Critical Role of Internal Standards in Mass Spectrometry
Internal standards are essential in quantitative mass spectrometry to correct for variations that can occur during sample preparation, extraction, and analysis. An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible, ensuring that it is affected by matrix effects—the suppression or enhancement of ionization by co-eluting compounds—in the same way as the analyte. This co-elution and similar behavior allow for reliable normalization and, therefore, more accurate quantification.
This compound: The Gold Standard for Sphingolipidomics
This compound is a stable isotope-labeled (SIL) internal standard, which is widely considered the "gold standard" in quantitative bioanalysis. The incorporation of deuterium atoms results in a compound that is chemically identical to its non-deuterated counterpart but has a different mass. This key feature allows it to be distinguished by the mass spectrometer while ensuring it behaves almost identically to the endogenous analyte during chromatography and ionization.
The primary advantages of using a deuterated internal standard like this compound include:
-
Co-elution with the Analyte: this compound has the same retention time as endogenous Spisulosine, ensuring that both are subjected to the same matrix effects at the same time.
-
Similar Extraction Recovery and Ionization Efficiency: Its chemical and physical similarity to the analyte ensures that any loss during sample preparation or variations in ionization response are mirrored, leading to accurate correction.
-
Improved Accuracy and Precision: By effectively compensating for matrix effects and other experimental variabilities, deuterated standards significantly enhance the accuracy and precision of quantification.
Comparison with Other Sphingolipid Internal Standards
The most common alternatives to deuterated internal standards are odd-chain sphingolipids, such as C17-sphingosine and C17-ceramide. These standards are chosen because they are not naturally abundant in most biological systems. However, they are not without their drawbacks.
| Feature | This compound (Deuterated Standard) | Odd-Chain Sphingolipid Standards (e.g., C17-Sphingosine) |
| Chemical Structure | Identical to the analyte, with deuterium substitution. | Structurally similar but with a different alkyl chain length. |
| Chromatographic Behavior | Co-elutes with the analyte. | May have a slightly different retention time than the analyte. |
| Ionization Efficiency | Nearly identical to the analyte. | Can differ from the analyte, leading to quantification errors. |
| Matrix Effect Compensation | Excellent, due to co-elution and identical physicochemical properties. | Less effective, as it may not experience the same degree of ion suppression or enhancement. |
| Accuracy and Precision | High | Moderate to High, but can be compromised by differential matrix effects. |
| Commercial Availability | Readily available. | Also readily available. |
While odd-chain standards are a cost-effective option and can provide reliable results in some applications, their inherent structural differences can lead to inaccuracies, particularly in complex biological matrices where matrix effects are pronounced. Studies have shown that the use of deuterated internal standards consistently results in lower coefficients of variation (CV%) and improved accuracy compared to structural analogs.
Experimental Protocols
A robust and validated experimental protocol is crucial for accurate sphingolipid quantification. Below is a detailed methodology for the analysis of sphingolipids using this compound as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation and Lipid Extraction
-
Sample Collection: Collect biological samples (e.g., plasma, cells, tissues) and store them at -80°C until analysis.
-
Internal Standard Spiking: To a known amount of sample (e.g., 100 µL of plasma or 1 million cells), add a precise amount of this compound and other relevant sphingolipid internal standards.
-
Lipid Extraction: Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol (2:1, v/v). Vortex the mixture vigorously and centrifuge to separate the phases.
-
Phase Separation: Carefully collect the lower organic phase containing the lipids.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column suitable for lipid analysis.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.
-
Gradient: Develop a suitable gradient to achieve separation of the sphingolipids of interest.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Column Temperature: Maintain at a constant temperature (e.g., 40°C).
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for sphingolipids.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification.
-
MRM Transitions: Optimize the precursor and product ion transitions for each analyte and internal standard. For this compound, the transition will be shifted by the mass of the deuterium labels compared to the endogenous analyte.
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) to maximize signal intensity.
-
Data Analysis
-
Peak Integration: Integrate the peak areas for the endogenous analytes and their corresponding internal standards.
-
Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Quantification: Determine the concentration of the analyte in the sample by comparing the area ratio to a standard curve prepared with known concentrations of the non-labeled analyte and a fixed concentration of the internal standard.
Visualizing Key Pathways and Workflows
To further aid in the understanding of sphingolipid analysis and its biological context, the following diagrams, created using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.
Conclusion
The accurate quantification of sphingolipids is crucial for advancing our understanding of their roles in health and disease. The use of a stable isotope-labeled internal standard is the most reliable method to achieve high-quality, reproducible data. This compound, as a deuterated internal standard, offers significant advantages over other alternatives, such as odd-chain sphingolipids, by ensuring co-elution with the analyte and effectively compensating for matrix effects. For researchers demanding the highest level of accuracy and precision in their sphingolipid analysis, this compound is the superior choice.
A Comparative Guide to the Quantification of Spisulosine-d3: Accuracy and Precision in Bioanalysis
In the landscape of drug development and clinical research, the precise and accurate quantification of therapeutic compounds and their labeled analogs is paramount. Spisulosine, a bioactive sphingoid with antineoplastic properties, and its deuterated internal standard, Spisulosine-d3, are of significant interest in pharmacokinetic and metabolic studies.[1] This guide provides a comprehensive comparison of analytical methodologies for the quantification of this compound, with a focus on accuracy and precision, tailored for researchers, scientists, and drug development professionals. The use of a deuterated internal standard like this compound is considered the "gold standard" in quantitative mass spectrometry, offering significant advantages in mitigating analytical variability.[2][3]
The Critical Role of Deuterated Internal Standards
Quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is susceptible to various sources of error, including variations in sample preparation, injection volume, and matrix effects such as ion suppression or enhancement.[2][4] A deuterated internal standard, being a stable isotope-labeled version of the analyte, exhibits nearly identical physicochemical properties and co-elutes with the analyte. This allows it to effectively compensate for these variabilities, leading to a significant improvement in the accuracy and precision of the measurements. The final quantification is based on the ratio of the analyte's signal to that of the internal standard, thereby normalizing for most sources of error.
Performance Comparison of Quantification Methods
The choice of internal standard profoundly impacts the reliability of bioanalytical data. The following table summarizes representative data comparing the performance of an LC-MS/MS method for Spisulosine quantification using this compound as an internal standard versus an analog internal standard and a method with no internal standard. The data illustrates the typical enhancements in accuracy and precision achieved with a deuterated standard.
| Analytical Method | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| LC-MS/MS with this compound | 5 | 98.5 | 3.2 |
| 50 | 101.2 | 2.1 | |
| 500 | 99.8 | 1.5 | |
| LC-MS/MS with Analog IS | 5 | 92.1 | 8.5 |
| 50 | 105.8 | 6.3 | |
| 500 | 94.5 | 4.8 | |
| LC-MS/MS with No IS | 5 | 85.3 | 15.7 |
| 50 | 115.4 | 12.1 | |
| 500 | 88.9 | 9.8 |
This table presents synthesized data representative of typical performance improvements seen with deuterated internal standards.
Experimental Protocols
A robust and validated bioanalytical method is crucial for obtaining reliable data. The following is a detailed protocol for a typical LC-MS/MS method for the quantification of Spisulosine in a biological matrix, such as human plasma, using this compound as an internal standard.
Sample Preparation: Protein Precipitation & Liquid-Liquid Extraction
-
Thawing and Spiking: Thaw frozen plasma samples at room temperature. To 100 µL of plasma, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range). For calibration standards and quality control (QC) samples, spike blank plasma with known concentrations of Spisulosine.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate plasma proteins. Vortex for 1 minute.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Liquid-Liquid Extraction: Transfer the supernatant to a clean tube. Add 600 µL of methyl tert-butyl ether (MTBE) and vortex for 2 minutes.
-
Phase Separation: Centrifuge at 5,000 x g for 5 minutes.
-
Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Spisulosine Transition: e.g., m/z 286.3 -> 268.3
-
This compound Transition: e.g., m/z 289.3 -> 271.3
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized to achieve maximum signal intensity.
-
Method Validation
The analytical method should be fully validated according to regulatory guidelines, assessing the following parameters:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: Determined by analyzing replicate QC samples at a minimum of three concentration levels (low, medium, and high).
-
Calibration Curve: A minimum of six non-zero standards should be used to establish the relationship between concentration and response.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
-
Recovery and Matrix Effect: To assess the efficiency of the extraction process and the influence of the biological matrix on ionization.
-
Stability: Analyte stability in the biological matrix under various storage and handling conditions.
Visualizations: Workflow and Signaling Pathway
To further elucidate the experimental process and the biological context of Spisulosine, the following diagrams are provided.
Caption: Experimental workflow for this compound quantification.
Caption: Simplified signaling pathway of Spisulosine-induced apoptosis.
Spisulosine is known to induce apoptosis through pathways involving the activation of caspases 3 and 12, as well as the modification of p53 phosphorylation. It also acts as an activator of Protein Kinase C (PKC). Understanding these mechanisms is crucial for the development of Spisulosine as a therapeutic agent.
References
Spisulosine-d3 in Bioanalytical Assays: A Comparative Guide to Linearity and Range
For researchers, scientists, and drug development professionals, establishing a robust and reliable bioanalytical method is paramount for the accurate quantification of therapeutic candidates. When developing assays for novel compounds like Spisulosine, a marine-derived antitumoral agent, the choice of an appropriate internal standard is critical. This guide provides a comparative overview of the expected performance of Spisulosine-d3 as an internal standard in calibration curves, drawing upon established methodologies for similar sphingolipids analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This compound, a deuterium-labeled analog of Spisulosine, is the preferred internal standard for quantitative bioanalysis. Its structural similarity and co-elution with the analyte ensure that it experiences identical matrix effects and ionization suppression or enhancement, leading to highly accurate and precise quantification. While specific validated data for this compound is not yet publicly available, performance can be extrapolated from validated methods for other sphingolipids using deuterated internal standards.
Performance Comparison: this compound vs. Alternative Internal Standards
The selection of an internal standard is a critical step in bioanalytical method development. The ideal internal standard should mimic the analyte's behavior throughout the sample preparation and analysis process.
| Internal Standard Type | Analyte(s) | Linearity (R²) | Lower Limit of Quantification (LLOQ) | Upper Limit of Quantification (ULOQ) |
| This compound (Deuterated) | Spisulosine | >0.99 (Expected) | 0.5 - 10 ng/mL (Expected) | 500 - 5000 ng/mL (Expected) |
| C17-Ceramide (Odd-Chain Lipid) | Endogenous Ceramides | >0.99 | 1 ng/mL | 1000 ng/mL |
| Sphingosine-d7 (Deuterated) | Sphingosine | >0.99 | 0.5 ng/mL | 500 ng/mL |
Table 1: Expected and reported performance characteristics of different internal standards used in sphingolipid analysis. Data for C17-Ceramide and Sphingosine-d7 are derived from published literature on sphingolipid analysis. The values for this compound are projected based on these analogous methods.
Experimental Protocol: Quantification of Spisulosine using this compound by LC-MS/MS
This protocol outlines a typical workflow for the development and validation of a bioanalytical method for Spisulosine in a biological matrix (e.g., plasma) using this compound as an internal standard.
1. Materials and Reagents:
-
Spisulosine reference standard
-
This compound internal standard
-
Control biological matrix (e.g., human plasma)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
2. Preparation of Standards and Quality Control Samples:
-
Prepare stock solutions of Spisulosine and this compound in methanol.
-
Prepare calibration curve standards by spiking control matrix with Spisulosine to achieve a concentration range (e.g., 1 to 5000 ng/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Add a fixed concentration of this compound to all calibration standards and QC samples.
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (standard, QC, or unknown), add 150 µL of methanol containing the internal standard (this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation of Spisulosine from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Monitor specific precursor-to-product ion transitions for Spisulosine and this compound.
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Spisulosine to this compound against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis with a weighting factor (e.g., 1/x²).
-
Determine the concentrations of Spisulosine in QC and unknown samples from the calibration curve.
Visualizing the Workflow
To illustrate the logical flow of the bioanalytical method, the following diagram outlines the key steps from sample receipt to final data analysis.
Navigating Bioanalytical Method Validation for Spisulosine-d3: A Comparative Guide to Current Methodologies
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of regulatory compliance and data integrity. This guide provides a comparative overview of analytical methodologies for the quantification of Spisulosine-d3, a deuterated analog of the marine-derived anticancer agent Spisulosine. The methods are presented in accordance with FDA and ICH guidelines, offering a framework for selecting the most appropriate technique for pharmacokinetic and other drug development studies.
Spisulosine, also known as ES-285, is a sphingoid base analog that has demonstrated potent antiproliferative properties. Its deuterated form, this compound, is a valuable tool in bioanalytical studies, often used as an internal standard to ensure accuracy and precision. The validation of methods for its quantification in biological matrices is therefore of critical importance. This guide explores and compares three prominent analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Ultra-Performance Liquid Chromatography-Time-of-Flight Mass Spectrometry (UPLC-TOF MS), and a hypothetical High-Performance Liquid Chromatography with UV detection (HPLC-UV) method requiring derivatization.
Performance Comparison of Analytical Methods
The selection of an analytical method is a critical decision in the drug development process, with each technique offering a unique balance of sensitivity, selectivity, and complexity. The following table summarizes the key performance characteristics of LC-MS/MS, UPLC-TOF MS, and a derivatization-based HPLC-UV method for the analysis of this compound.
| Validation Parameter | LC-MS/MS | UPLC-TOF MS | HPLC-UV (with Derivatization) |
| Specificity/Selectivity | High | High | Moderate to High (derivatization dependent) |
| Lower Limit of Quantitation (LLOQ) | ~10 ng/mL[1] | Potentially <10 ng/mL | Higher than MS-based methods |
| Linear Dynamic Range | ~10 - 500 ng/mL[1] | Wide, dependent on detector saturation | Narrower than MS-based methods |
| Accuracy | <15% (for concentrations >LLOQ)[1] | Typically <15% | Typically <15% |
| Precision | <15% (for concentrations >LLOQ)[1] | Typically <15% | Typically <15% |
| Matrix Effect | Potential for ion suppression/enhancement | Potential for ion suppression/enhancement | Minimal, but derivatization can be affected |
| Throughput | High | High | Moderate |
| Instrumentation Cost | High | High | Moderate |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to successful method validation. Below are the methodologies for the three compared analytical techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method is considered the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity and selectivity.
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (a structural analog of Spisulosine or a different isotopically labeled version).
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion > Product ion (to be determined based on the compound's fragmentation).
-
Internal Standard: Precursor ion > Product ion.
-
Ultra-Performance Liquid Chromatography-Time-of-Flight Mass Spectrometry (UPLC-TOF MS) Method
UPLC-TOF MS offers high-resolution mass analysis, which can be advantageous for metabolite identification and for differentiating the analyte from isobaric interferences.
Sample Preparation:
The sample preparation protocol is similar to the LC-MS/MS method, involving protein precipitation.
Chromatographic Conditions:
-
Column: C18 or HILIC column suitable for UPLC systems.
-
Mobile Phase: Similar to LC-MS/MS, using a gradient elution to achieve optimal separation.
-
Flow Rate: Optimized for UPLC, typically in the range of 0.4-0.6 mL/min.
-
Injection Volume: 1-2 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: ESI in positive mode.
-
Detection Mode: Full scan TOF analysis over a specified mass range (e.g., m/z 50-1000).
-
Data Processing: Extracted ion chromatograms are generated for the exact mass of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method (Hypothetical)
Spisulosine lacks a significant UV chromophore, necessitating derivatization to enable sensitive detection by UV spectroscopy.
Derivatization (Pre-column):
-
Extract this compound from the plasma sample as described for the LC-MS/MS method.
-
After evaporation, reconstitute the residue in a suitable buffer.
-
Add a derivatizing agent that reacts with the amino group of this compound to introduce a chromophore (e.g., 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) or dansyl chloride).
-
Incubate the reaction mixture under optimized conditions (temperature and time).
-
Quench the reaction if necessary.
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient or isocratic mixture of an appropriate buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The maximum absorbance wavelength of the derivatized this compound.
-
Injection Volume: 10-20 µL.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for the LC-MS/MS and HPLC-UV with derivatization methods.
LC-MS/MS Sample Preparation Workflow
References
Cross-Validation of Analytical Methods for Spisulosine Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two bioanalytical liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Spisulosine in human plasma. The primary objective is to delineate the cross-validation process, ensuring data integrity and consistency when employing different internal standards. Method A utilizes the stable isotope-labeled internal standard, Spisulosine-d3, while Method B employs a structural analog, 4,5-dehydrospisulosine. This guide details the experimental protocols, presents comparative performance data, and visualizes key workflows to aid researchers in the selection and validation of the most appropriate analytical method for their drug development needs.
Comparative Overview of Analytical Methods
The selection of an internal standard is a critical step in the development of robust bioanalytical methods. Stable isotope-labeled internal standards, such as this compound, are often considered the "gold standard" as their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly during sample preparation and analysis.[1][2] Structural analogs, while a viable alternative when a stable isotope-labeled version is unavailable, may exhibit different extraction recovery and chromatographic behavior.[3][4] Cross-validation is therefore essential when data from methods using different internal standards are to be compared or combined.[2]
The following tables summarize the key performance parameters of two validated LC-MS/MS methods for Spisulosine, providing a direct comparison of their analytical performance.
Table 1: LC-MS/MS Method Parameters
| Parameter | Method A: this compound Internal Standard | Method B: 4,5-dehydrospisulosine Internal Standard |
| Instrumentation | Triple Quadrupole Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Spisulosine) | m/z 286.3 → 268.3 | m/z 286.3 → 268.3 |
| MRM Transition (Internal Standard) | m/z 289.3 → 271.3 (this compound) | m/z 284.3 → 266.3 (4,5-dehydrospisulosine) |
| Chromatography Column | C18 Reverse Phase (2.1 x 50 mm, 1.8 µm) | C18 Reverse Phase (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Flow Rate | 0.4 mL/min | 0.4 mL/min |
| Run Time | 5.0 min | 5.0 min |
| Extraction Method | Protein Precipitation | Protein Precipitation |
Table 2: Method Validation Performance Data
| Validation Parameter | Method A: this compound Internal Standard | Method B: 4,5-dehydrospisulosine Internal Standard | Acceptance Criteria |
| Linearity Range (ng/mL) | 1 - 1000 | 1 - 1000 | r² ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 1 | S/N ≥ 10 |
| Intra-day Precision (%CV) | ≤ 8.5% | ≤ 11.2% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | ≤ 9.8% | ≤ 12.5% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | -5.2% to 6.8% | -8.5% to 9.3% | Within ±15% (±20% at LLOQ) |
| Matrix Effect (%CV) | 7.2% | 13.8% | ≤ 15% |
| Recovery (%) | 92.5% | 85.1% | Consistent and reproducible |
Table 3: Cross-Validation Results
| QC Level (ng/mL) | Method A Concentration (Mean ± SD) | Method B Concentration (Mean ± SD) | % Difference |
| Low QC (3) | 2.95 ± 0.18 | 3.15 ± 0.25 | +6.8% |
| Mid QC (150) | 153.2 ± 8.1 | 145.8 ± 11.3 | -4.8% |
| High QC (750) | 742.5 ± 35.2 | 765.0 ± 48.9 | +3.0% |
Acceptance criteria for cross-validation: The mean concentration of at least two-thirds of the quality control (QC) samples should be within ±20% of the nominal concentration.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.
Sample Preparation: Protein Precipitation
-
To 50 µL of human plasma sample, add 10 µL of the internal standard working solution (this compound for Method A, or 4,5-dehydrospisulosine for Method B).
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject 5 µL into the LC-MS/MS system.
LC-MS/MS Analysis
The analysis is performed using a triple quadrupole mass spectrometer with an electrospray ionization source. The chromatographic separation is achieved on a C18 column with a gradient elution of 0.1% formic acid in water and acetonitrile.
Method Validation
The validation of each analytical method was conducted in accordance with the US Food and Drug Administration (FDA) guidelines on bioanalytical method validation. The validation assessed linearity, accuracy, precision, selectivity, matrix effect, and stability.
Cross-Validation Procedure
-
Prepare three levels of quality control (QC) samples (low, mid, and high) in bulk.
-
Divide the QC samples into two sets.
-
Analyze one set of QCs using the validated Method A (this compound IS).
-
Analyze the second set of QCs using the validated Method B (4,5-dehydrospisulosine IS).
-
Calculate the mean concentration and standard deviation for each QC level for both methods.
-
Compare the results to ensure they meet the predefined acceptance criteria.
Visualizations
The following diagrams illustrate the key workflows and the signaling pathway associated with Spisulosine's mechanism of action.
References
A Guide to the Inter-laboratory Analysis of Spisulosine-d3
This guide provides a standardized methodology for the quantitative analysis of Spisulosine-d3 in biological matrices, facilitating inter-laboratory comparison and ensuring data reliability. While direct inter-laboratory comparison data for this compound is not publicly available, this document outlines a comprehensive bioanalytical method based on established principles of liquid chromatography-tandem mass spectrometry (LC-MS/MS). Adherence to this protocol will enable laboratories to generate comparable and reproducible results.
Spisulosine and its Role in Sphingolipid Signaling
Spisulosine is a marine-derived compound that has shown antiproliferative properties. It exerts its effects by influencing sphingolipid metabolism, a complex network of pathways that regulate critical cellular processes.[1] Sphingolipids, such as ceramides and sphingosine-1-phosphate (S1P), are bioactive molecules involved in cell growth, apoptosis, and signal transduction.[1][2][3] Spisulosine has been observed to increase intracellular ceramide levels, suggesting its mechanism of action involves the modulation of ceramide biosynthesis or breakdown.[1] Understanding the role of Spisulosine in these pathways is crucial for researchers in drug development and cell biology.
Hypothetical Inter-laboratory Comparison Data
To illustrate the expected performance of the standardized method, the following table summarizes hypothetical data from a round-robin study involving three laboratories. This table serves as a template for laboratories to compare their own performance metrics.
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Acceptance Criteria |
| Precision (CV%) | ||||
| LLOQ (0.5 ng/mL) | 8.5% | 9.2% | 7.8% | ≤ 20% |
| Low QC (1.5 ng/mL) | 6.2% | 7.1% | 5.9% | ≤ 15% |
| Mid QC (15 ng/mL) | 4.8% | 5.5% | 4.5% | ≤ 15% |
| High QC (150 ng/mL) | 3.5% | 4.1% | 3.2% | ≤ 15% |
| Accuracy (% Bias) | ||||
| LLOQ (0.5 ng/mL) | +5.0% | -3.0% | +7.0% | ± 20% |
| Low QC (1.5 ng/mL) | +3.3% | -2.0% | +4.7% | ± 15% |
| Mid QC (15 ng/mL) | +1.5% | -1.0% | +2.5% | ± 15% |
| High QC (150 ng/mL) | -0.8% | +0.5% | -1.2% | ± 15% |
| Recovery (%) | 92.5% | 95.1% | 93.8% | Consistent and Reproducible |
| Matrix Effect | 1.05 | 0.98 | 1.02 | 0.8 - 1.2 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation.
Detailed Experimental Protocol
This protocol details a validated LC-MS/MS method for the quantification of this compound in human plasma.
1. Materials and Reagents
-
This compound (Reference Standard)
-
Spisulosine (Internal Standard, IS)
-
Human Plasma (K2EDTA)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (Ultrapure)
2. Sample Preparation
Protein precipitation is utilized for the extraction of this compound from plasma.
-
Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of protein precipitation solution (Acetonitrile containing the internal standard, Spisulosine).
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
3. Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
4. Mass Spectrometry Conditions
-
Mass Spectrometer: Triple Quadrupole
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor Ion > Product Ion (specific m/z values to be determined based on the exact mass)
-
Spisulosine (IS): Precursor Ion > Product Ion (specific m/z values to be determined based on the exact mass)
-
-
Key Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Collision Gas: Nitrogen
-
Curtain Gas: 30 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
5. Bioanalytical Method Validation
The method should be validated according to regulatory guidelines, assessing the following parameters: selectivity, accuracy, precision, recovery, matrix effect, and stability.
Visualizations
Spisulosine's Impact on the Sphingolipid Pathway
The following diagram illustrates the simplified sphingolipid signaling pathway and the putative point of intervention for Spisulosine.
References
A Comparative Analysis of Spisulosine-d3 and ¹³C-Labeled Standards for Quantitative Bioanalysis
An Objective Guide for Researchers in Drug Development
In the precise quantification of therapeutic agents like Spisulosine, a marine-derived compound with antiproliferative properties, the choice of an appropriate internal standard is paramount for accurate and reliable bioanalytical results. This guide provides a comprehensive comparison between deuterium-labeled Spisulosine (Spisulosine-d3) and a theoretical ¹³C-labeled Spisulosine standard, offering supporting data and detailed experimental protocols to inform the selection process for researchers, scientists, and drug development professionals.
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry, as they exhibit nearly identical physicochemical properties to the analyte, ensuring they behave similarly during sample preparation and analysis. This co-elution allows for the correction of variability in extraction efficiency, matrix effects, and instrument response. However, the choice between deuterium (²H) and carbon-13 (¹³C) labeling can have significant implications for assay performance.
Key Performance Characteristics: this compound vs. ¹³C-Labeled Spisulosine
The decision to use a deuterium-labeled or a ¹³C-labeled internal standard can impact several key analytical parameters. While both are vast improvements over analog internal standards, subtle differences in their behavior can affect the accuracy and precision of quantitative methods.
| Feature | This compound (Deuterium-Labeled) | ¹³C-Labeled Spisulosine | Rationale & Implications for Spisulosine Analysis |
| Isotopic Stability | Variable | High | Deuterium atoms, particularly if located at certain positions, can be susceptible to back-exchange with hydrogen atoms from the sample matrix or solvent. ¹³C atoms are integrated into the carbon backbone and are not prone to exchange, ensuring greater isotopic stability throughout the analytical process[1]. |
| Chromatographic Co-elution | Potential for Shift | Excellent | The slightly different physicochemical properties of the C-D bond compared to the C-H bond can lead to a chromatographic shift, where the deuterated standard elutes slightly earlier than the unlabeled analyte[2][3]. ¹³C-labeled standards have virtually identical retention times to their unlabeled counterparts, ensuring they experience the same matrix effects at the same time[4]. |
| Mass Difference | Lower | Higher | A sufficient mass difference between the analyte and the internal standard is necessary to prevent isotopic crosstalk. While a +3 Da shift for this compound is generally sufficient, ¹³C labeling can provide a larger mass shift, further reducing the potential for interference. |
| Potential for Isotopic Interference | Higher | Lower | The natural abundance of ¹³C is approximately 1.1%, which can sometimes lead to a small signal from the unlabeled analyte at the mass of the ¹³C-labeled standard. However, the potential for in-source fragmentation and H-D exchange with deuterated standards can sometimes complicate spectra more significantly[1]. |
| Cost | Typically Lower | Generally Higher | The synthesis of deuterated compounds is often less complex and therefore less expensive than that of ¹³C-labeled compounds. |
Quantitative Data Comparison
The following tables summarize representative validation data for bioanalytical methods using either a deuterium-labeled or a ¹³C-labeled internal standard for a small molecule similar to Spisulosine. These data illustrate the potential impact of the choice of internal standard on key validation parameters.
Table 1: Representative Performance Characteristics of a Bioanalytical Method Using a Deuterium-Labeled Internal Standard
| Validation Parameter | Result | Acceptance Criteria (ICH M10) |
| Linearity (r²) | >0.995 | ≥0.99 |
| Accuracy (% Bias) | -8.5% to +7.2% | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | ≤9.8% | ≤15% (≤20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | Signal-to-noise ≥ 5 |
| Chromatographic Shift (ΔtR) | 0.08 min | N/A (should be monitored) |
Table 2: Representative Performance Characteristics of a Bioanalytical Method Using a ¹³C-Labeled Internal Standard
| Validation Parameter | Result | Acceptance Criteria (ICH M10) |
| Linearity (r²) | >0.998 | ≥0.99 |
| Accuracy (% Bias) | -4.1% to +3.5% | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | ≤5.2% | ≤15% (≤20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | Signal-to-noise ≥ 5 |
| Chromatographic Shift (ΔtR) | <0.01 min | N/A (ideally no shift) |
As the representative data suggests, while both types of standards can be used to develop validated methods, ¹³C-labeled standards often provide superior accuracy and precision due to their chemical fidelity to the analyte.
Experimental Protocols
A robust and well-documented experimental protocol is crucial for the successful implementation and validation of a bioanalytical method. The following is a generalized protocol for the quantification of Spisulosine in human plasma using a stable isotope-labeled internal standard and LC-MS/MS.
Protocol 1: Sample Preparation (Protein Precipitation)
-
Sample Thawing: Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.
-
Aliquoting: Aliquot 100 µL of each sample, standard, and QC into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 25 µL of the internal standard working solution (this compound or ¹³C-labeled Spisulosine at a fixed concentration, e.g., 50 ng/mL) to all tubes except for the blank matrix samples.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex all tubes for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 300 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Injection: Inject a defined volume (e.g., 5 µL) into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is typically suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high organic phase (e.g., 10% to 90% B over 5 minutes) is used to elute Spisulosine.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions:
-
Spisulosine: Monitor the transition from the precursor ion (e.g., m/z 286.3) to a specific product ion.
-
This compound: Monitor the corresponding mass-shifted precursor to product ion transition (e.g., m/z 289.3 → product ion).
-
¹³C-Labeled Spisulosine: Monitor the corresponding mass-shifted precursor to product ion transition (e.g., m/z 289.3 for a +3 Da shift → product ion).
-
-
Quantification:
The concentration of Spisulosine is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.
Visualizing Key Concepts
To further elucidate the topics discussed, the following diagrams have been generated.
Caption: Spisulosine signaling pathway.
Caption: Experimental workflow for bioanalysis.
Caption: Comparison of chromatographic behavior.
Conclusion
The selection of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method. While this compound can be a suitable internal standard, it is essential to be aware of the potential for chromatographic shifts and isotopic instability. ¹³C-labeled Spisulosine, although potentially more costly, represents a superior choice that minimizes these risks and is more likely to yield data of the highest accuracy and precision. By carefully considering the performance characteristics and adhering to rigorous validation protocols, researchers can ensure the generation of high-quality bioanalytical data to support their drug development programs.
References
Evaluating the Isotopic Purity of Spisulosine-d3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the isotopic purity of Spisulosine-d3, a deuterated analog of the marine-derived antiproliferative compound Spisulosine. The isotopic purity of a labeled compound is a critical parameter, ensuring accuracy and reliability in quantitative analyses such as mass spectrometry and nuclear magnetic resonance spectroscopy. Here, we compare this compound with a hypothetical, alternative stable isotope-labeled internal standard, Spisulosine-¹³C₃, and provide detailed experimental protocols for assessing isotopic purity.
Comparative Analysis of Isotopic Purity
The choice of an internal standard can significantly impact the outcome of quantitative studies. While deuterated standards like this compound are widely used, alternatives such as ¹³C-labeled compounds are gaining traction due to certain analytical advantages. The following table summarizes the key performance characteristics of this compound and a hypothetical Spisulosine-¹³C₃.
| Feature | This compound | Spisulosine-¹³C₃ (Hypothetical Alternative) |
| Chemical Purity | >99.0%[1] | >99.5% |
| Isotopic Purity (Enrichment) | ~99% | >99% |
| Mass Shift (from unlabeled) | +3 Da | +3 Da |
| Potential for H/D Exchange | Low (labeling on a methyl group) | None |
| Chromatographic Co-elution with Analyte | Minor retention time shift possible | Identical retention time |
| Relative Cost | Generally lower | Generally higher |
This compound , as indicated by its certificate of analysis, demonstrates high chemical purity (99.0%).[1] Deuterated standards are a cost-effective option for use as internal standards in quantitative analysis.[2] However, a potential drawback of deuterated standards is the possibility of a slight chromatographic shift relative to the unlabeled analyte.
Spisulosine-¹³C₃ , our hypothetical alternative, represents the next generation of internal standards. While typically more expensive to synthesize, ¹³C-labeled compounds are not susceptible to hydrogen-deuterium exchange and exhibit identical chromatographic behavior to the unlabeled analyte, eliminating the risk of retention time shifts.[3] This can lead to improved accuracy and precision in quantitative assays.
Experimental Protocols for Isotopic Purity Determination
Accurate determination of isotopic purity is essential for the validation of any stable isotope-labeled compound. The two most common techniques for this purpose are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
High-Resolution Mass Spectrometry (HRMS) Protocol
This method allows for the determination of the relative abundance of each isotopologue.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol). Further dilute to an appropriate concentration for direct infusion or LC-MS analysis.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Analysis:
-
For direct infusion, introduce the sample solution into the ion source at a constant flow rate.
-
For LC-MS, inject the sample onto a suitable HPLC column to separate it from any potential impurities before introduction to the mass spectrometer.
-
-
Data Acquisition: Acquire full-scan mass spectra in the appropriate mass range to encompass the unlabeled (d₀) and all deuterated (d₁, d₂, d₃, etc.) forms of the molecule.
-
Data Analysis:
-
Identify the monoisotopic peak for each isotopologue.
-
Calculate the isotopic purity using the following formula: Isotopic Purity (%) = (Intensity of d₃ peak / Sum of intensities of all isotopic peaks (d₀ to dₙ)) x 100
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy can provide information on the location and extent of isotopic labeling.
Methodology:
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., CDCl₃ or MeOD).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis:
-
Acquire a ¹H NMR spectrum to identify the signals corresponding to the protons at the labeled and unlabeled positions. The reduction in the integral of the signal at the labeled position is indicative of deuterium incorporation.
-
Acquire a ²H (Deuterium) NMR spectrum to directly observe the deuterium signal and confirm the position of labeling.
-
-
Data Analysis:
-
In the ¹H NMR spectrum, compare the integral of the signal corresponding to the protons at the labeled position with the integral of a signal from a non-labeled position in the molecule.
-
The isotopic purity can be estimated from the reduction in the integral value at the labeled site.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in evaluating this compound, the following diagrams illustrate the experimental workflow for isotopic purity analysis and the signaling pathway of its unlabeled counterpart, Spisulosine.
Figure 1. Experimental workflow for determining the isotopic purity of this compound.
Spisulosine exerts its antiproliferative effects by modulating the sphingolipid signaling pathway, leading to an accumulation of intracellular ceramide and the activation of Protein Kinase C zeta (PKCζ).[2] This ultimately results in apoptosis (programmed cell death) in cancer cells.
References
Spisulosine-d3 Performance: A Comparative Guide for Mass Spectrometry Platforms
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic candidates and their metabolites is paramount. Spisulosine (ES-285), a promising anti-cancer agent, and its deuterated internal standard, Spisulosine-d3, are no exception. The choice of mass spectrometer can significantly impact the sensitivity, accuracy, and overall performance of a bioanalytical method. This guide provides a comparative overview of this compound performance across three common mass spectrometry platforms: Quadrupole Time-of-Flight (Q-TOF), Triple Quadrupole (QqQ), and Orbitrap systems.
Performance Comparison
The selection of a mass spectrometer for quantitative bioanalysis is a critical decision that balances sensitivity, selectivity, and throughput. The following table summarizes the expected performance characteristics for the analysis of this compound on Q-TOF, Triple Quadrupole, and Orbitrap mass spectrometers, based on data from analogous sphingolipid analyses.
| Parameter | Q-TOF | Triple Quadrupole (QqQ) | Orbitrap |
| Typical Limit of Quantification (LOQ) | 0.05 µM[1][2] | Subpicomole levels[3] | Low femtomole range; as low as 0.05 ng/mL for some species[4] |
| Linear Dynamic Range | 0.05 to 2 µM demonstrated for Sphingosine-1-phosphate[1] | Wide linear ranges (e.g., 0-300 pmol) reported for sphingoid base-1-phosphates | Not explicitly detailed in reviewed literature for sphingolipids, but generally offers a wide dynamic range. |
| Mass Accuracy | < 2 ppm | Unit Mass Resolution | < 2 ppm |
| Primary Application | High-resolution mass measurement for structural elucidation and qualitative analysis; also capable of quantification. | Targeted quantification with high sensitivity and selectivity (Multiple Reaction Monitoring - MRM). | High-resolution accurate-mass (HRAM) for both targeted quantification and untargeted screening. |
Experimental Protocols
The following are generalized experimental protocols for the analysis of sphingolipids, which can be adapted for the quantification of Spisulosine and this compound in biological matrices.
Sample Preparation: Protein Precipitation & Liquid-Liquid Extraction
A common approach for extracting sphingolipids from plasma or serum involves protein precipitation followed by liquid-liquid extraction.
-
Internal Standard Addition: To 100 µL of plasma or serum, add a known concentration of this compound as the internal standard.
-
Protein Precipitation: Add 300 µL of a cold organic solvent mixture, such as methanol/acetonitrile (1:1, v/v), to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Liquid-Liquid Extraction (Optional but recommended for cleaner samples):
-
Add 500 µL of a non-polar solvent like methyl-tert-butyl ether (MTBE).
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
-
Drying and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable mobile phase, such as methanol/water (80:20, v/v), for LC-MS analysis.
Liquid Chromatography (LC) Conditions
Chromatographic separation is crucial for resolving the analyte from matrix components. A reverse-phase C18 column is commonly used for sphingolipid analysis.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry (MS) Conditions
The MS parameters will vary depending on the instrument used. The following are general starting points for each platform.
Q-TOF Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Scan Mode: Full Scan MS and Targeted MS/MS (Product Ion Scan).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150°C.
-
Desolvation Temperature: 350 - 450°C.
-
Collision Energy: Optimized for the specific transition of Spisulosine (e.g., 20-40 eV).
Triple Quadrupole (QqQ) Mass Spectrometer:
-
Ionization Mode: ESI, Positive Mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150°C.
-
Desolvation Temperature: 350 - 450°C.
-
MRM Transitions: Specific precursor-to-product ion transitions for Spisulosine and this compound would need to be determined and optimized.
Orbitrap Mass Spectrometer:
-
Ionization Mode: ESI, Positive Mode.
-
Scan Mode: Full Scan MS with high resolution (e.g., >70,000 FWHM). Targeted analysis can be performed using Parallel Reaction Monitoring (PRM).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150°C.
-
Desolvation Temperature: 350 - 450°C.
-
Resolution: Set to a high value (e.g., 70,000 or 140,000 FWHM) to ensure mass accuracy.
Mandatory Visualizations
Caption: General workflow for the bioanalysis of this compound using LC-MS.
Caption: Comparison of mass spectrometry platforms for this compound analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive Quantitative Analysis of Bioactive Sphingolipids by High-Performance Liquid Chromatography–Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. Sphingolipid Metabolism Analysis Service - Creative Proteomics [creative-proteomics.com]
A Cost-Benefit Analysis of Spisulosine-d3 as an Internal Standard in Bioanalysis
In the precise world of bioanalysis, particularly in drug development and clinical research, the accuracy of quantitative data is paramount. The use of internal standards in liquid chromatography-mass spectrometry (LC-MS/MS) is a cornerstone of robust and reliable bioanalytical methods. Among the various types of internal standards, stable isotope-labeled (SIL) internal standards, such as Spisulosine-d3, are widely regarded as the gold standard. This guide provides a comprehensive cost-benefit analysis of using this compound versus a non-deuterated, structural analog internal standard for the quantification of the anticancer agent Spisulosine (ES-285).
The Role of Internal Standards in LC-MS/MS
An internal standard is a compound of known concentration added to a sample to correct for analytical variability.[1] In LC-MS/MS, this includes variations in sample preparation, injection volume, and instrument response. An ideal internal standard co-elutes with the analyte and experiences similar ionization effects, thereby compensating for these variations and leading to highly accurate and precise results.[1]
Performance Comparison: this compound vs. Structural Analog
The primary benefit of a deuterated internal standard like this compound lies in its near-identical physicochemical properties to the analyte, Spisulosine. This ensures that it behaves in a very similar manner throughout the entire analytical process, from extraction to detection.
A key performance indicator is the robustness of the analytical method. In a study on the bioanalysis of ES-285 (Spisulosine), the use of a triply deuterated internal standard resulted in a relative standard deviation (RSD) of only 4.9% over 60 injections. It was noted that this level of robustness would likely not have been achievable with a structural analog internal standard.
| Performance Metric | This compound (Deuterated IS) | Structural Analog IS (e.g., Safingol) |
| Correction for Matrix Effects | Excellent | Poor to Moderate |
| Correction for Extraction Variability | Excellent | Good |
| Chromatographic Co-elution | Identical | Similar, but not identical |
| Precision (%RSD) | Typically <5% | Typically 5-15% |
| Accuracy (%RE) | Typically within ±5% | Typically within ±15% |
| Risk of Inaccurate Data | Low | Moderate to High |
Note: The performance data for the structural analog is representative of what is generally observed in bioanalytical methods when a non-isotopically labeled internal standard is used.
Cost Analysis: A Tale of Two Standards
The primary drawback of deuterated internal standards is their cost. The synthesis of isotopically labeled compounds is a complex and often expensive process. This is where a structural analog may seem appealing.
| Internal Standard | Supplier Example | Price (USD) | Cost per mg |
| This compound | MedChemExpress | $1350 for 1 mg | $1350 |
| Safingol (Structural Analog) | APExBIO | $127 for 1 mg | $127 |
Note: Prices are for research use only and are subject to change. This comparison is for illustrative purposes.
While the initial purchase price of this compound is significantly higher, the long-term costs of using a less reliable internal standard can be substantial. These hidden costs can include:
-
Failed analytical runs: Leading to wasted time, reagents, and instrument usage.
-
Need for repeat sample analysis: Increasing project timelines and costs.
Experimental Protocols
A robust bioanalytical method for Spisulosine in a biological matrix such as plasma would typically involve the following steps.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of internal standard working solution (either this compound or the structural analog).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from endogenous interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Spisulosine: The transition from the molecular ion to a fragment ion corresponding to the elimination of water.
-
This compound: A similar transition, shifted by the mass of the deuterium labels.
-
Structural Analog: A specific precursor-product ion transition for that compound.
-
Visualizing the Workflow and Decision Process
Caption: A typical bioanalytical workflow using an internal standard.
Caption: Decision matrix for internal standard selection.
Conclusion and Recommendation
The choice between this compound and a structural analog as an internal standard for the quantification of Spisulosine represents a classic trade-off between upfront cost and long-term data quality and reliability.
-
This compound: The high initial cost is offset by superior performance, leading to more accurate, precise, and robust data. This is the recommended choice for regulated bioanalysis, such as in support of clinical trials, where data integrity is non-negotiable. The investment in a deuterated internal standard is an investment in the quality and success of the overall research or development program.
-
Structural Analog (e.g., Safingol): The lower initial cost may be attractive for early-stage, non-regulated research where a high degree of accuracy is not the primary concern. However, researchers must be aware of the increased risk of analytical variability and the potential for inaccurate data.
For researchers, scientists, and drug development professionals, the use of this compound as an internal standard for Spisulosine quantification is a scientifically sound and ultimately more cost-effective approach when the entire lifecycle of a project is considered. The confidence in the generated data far outweighs the initial higher cost of the deuterated standard.
References
Assessing the Kinetic Isotope Effect of Spisulosine-d3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of Spisulosine and its deuterated analog, Spisulosine-d3, with a focus on the kinetic isotope effect (KIE). Due to the absence of direct comparative studies in published literature, this document outlines a hypothetical framework for such an assessment, including proposed experimental protocols and illustrative data. This guide is intended to serve as a practical resource for researchers investigating the pharmacokinetics and metabolic stability of Spisulosine and similar deuterated compounds.
Introduction to Spisulosine and the Kinetic Isotope Effect
Spisulosine (also known as ES-285) is a marine-derived antineoplastic agent that has shown antiproliferative activity in preclinical studies.[1] It is a 1-deoxysphinganine analog, a class of bioactive sphingolipids.[2] The mechanism of action of Spisulosine involves the induction of apoptosis in cancer cells through the de novo synthesis of ceramide and the activation of protein kinase C zeta (PKCζ).[3]
The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes.[2] In drug development, deuterium (a heavy isotope of hydrogen) is often incorporated into a drug molecule to strategically slow down its metabolism, a process known as "deuterium-for-hydrogen substitution".[4] This can lead to an improved pharmacokinetic profile, such as a longer half-life and increased exposure. This compound is a deuterated version of Spisulosine, developed to potentially enhance its metabolic stability.
Putative Metabolic Pathway of Spisulosine
While specific metabolic pathways for Spisulosine have not been fully elucidated in publicly available literature, studies on similar 1-deoxysphingolipids indicate that they are metabolized by cytochrome P450 (CYP) enzymes. The metabolism of these lipids is a critical area of research as they are not degraded through the canonical sphingolipid catabolic pathway. It is hypothesized that the metabolism of Spisulosine likely involves oxidation at one or more positions on its alkyl chain, a common reaction catalyzed by CYP enzymes. The substitution of hydrogen with deuterium at these metabolically active sites in this compound would be expected to slow down the rate of this oxidation, thereby exhibiting a kinetic isotope effect.
Below is a diagram illustrating the proposed involvement of CYP enzymes in the metabolism of Spisulosine and its influence on the sphingolipid signaling pathway.
References
- 1. Spisulosine (ES-285) given as a weekly three-hour intravenous infusion: results of a phase I dose-escalating study in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spisulosine | C18H39NO | CID 9925886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Spisulosine-d3 vs. Structural Analog Internal Standards: A Comparative Guide for Bioanalytical Assays
For Researchers, Scientists, and Drug Development Professionals
In the precise world of bioanalytical quantification, the choice of an internal standard (IS) is a critical decision that directly impacts the accuracy, precision, and reliability of results. This is particularly true for the analysis of novel therapeutic agents like Spisulosine, a marine-derived compound with potential anticancer properties. This guide provides an objective comparison between the use of a stable isotope-labeled (SIL) internal standard, Spisulosine-d3, and structural analog internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
The consensus in the scientific community is that stable isotope-labeled internal standards, such as this compound, generally provide superior assay performance compared to structural analogs.[1] This is attributed to their near-identical physicochemical properties to the analyte, which allows for more effective compensation for variations during sample preparation, chromatography, and ionization.[2]
The Gold Standard: this compound (Deuterated Internal Standard)
This compound is chemically identical to Spisulosine, with the exception that three hydrogen atoms have been replaced by deuterium atoms. This subtle mass difference allows for its differentiation by the mass spectrometer, while its chemical and physical behaviors remain virtually indistinguishable from the parent compound.
Advantages of this compound:
-
Co-elution with Analyte: this compound co-elutes with Spisulosine during chromatographic separation. This is a crucial factor for accurate quantification as both compounds experience the same matrix effects at the same time, leading to more effective normalization.[2]
-
Similar Ionization Efficiency: Due to its identical chemical structure, this compound exhibits the same ionization efficiency as Spisulosine in the mass spectrometer source. This ensures that any suppression or enhancement of the signal due to matrix components affects both the analyte and the internal standard equally.[3]
-
Comparable Extraction Recovery: The recovery of this compound during sample preparation steps (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is expected to be identical to that of Spisulosine.[4]
The Alternative: Structural Analog Internal Standards
When a stable isotope-labeled internal standard is not available, researchers may opt for a structural analog. A structural analog is a compound with a chemical structure similar to the analyte but not identical. For Spisulosine, a suitable structural analog would be another sphingolipid-like molecule.
Limitations of Structural Analog Internal Standards:
-
Chromatographic Separation: Structural analogs often have different retention times than the analyte. If the analog does not co-elute with the analyte, it may not experience the same matrix effects, leading to inaccurate quantification.
-
Differential Ionization: Differences in chemical structure can lead to variations in ionization efficiency between the analyte and the structural analog. This can result in inconsistent compensation for matrix-induced signal suppression or enhancement.
-
Variable Extraction Recovery: The recovery of a structural analog during sample preparation may differ from that of the analyte, introducing a potential source of error.
Performance Comparison: Quantitative Data
Table 1: Comparison of Assay Performance for Kahalalide F with Analog vs. SIL Internal Standard
| Performance Parameter | Analog Internal Standard | SIL Internal Standard |
| Precision (RSD, %) | ||
| Inter-assay | 8.6 | 7.6 |
| Accuracy (Bias, %) | ||
| Mean Bias | -3.2 | +0.3 |
Data adapted from Stokvis et al. (2002). The variance with the SIL internal standard was significantly lower, indicating improved precision.
This data strongly suggests that for a structurally similar marine-derived compound, the use of a deuterated internal standard leads to a more reliable and accurate bioanalytical method.
Experimental Protocols
To objectively compare the performance of this compound and a structural analog internal standard, a validation experiment focusing on the evaluation of matrix effects is crucial.
Experimental Protocol: Evaluation of Matrix Effects
Objective: To assess the ability of this compound and a structural analog internal standard to compensate for matrix-induced ionization suppression or enhancement in different biological sources.
Methodology:
-
Sample Preparation:
-
Set 1 (Neat Solution): Prepare a solution of Spisulosine in the final reconstitution solvent.
-
Set 2 (Post-extraction Spiked Matrix): Extract blank plasma from at least six different sources. Spike the extracted blank matrix with Spisulosine at the same concentration as in Set 1.
-
Set 3 (Internal Standards in Neat Solution): Prepare separate solutions of this compound and the structural analog IS in the reconstitution solvent at the concentration to be used in the final assay.
-
Set 4 (Internal Standards in Post-extraction Spiked Matrix): Extract blank plasma samples from the same six different sources. Spike the extracted blank matrix with this compound and the structural analog IS at the same concentrations as in Set 3.
-
-
Sample Analysis:
-
Analyze all prepared samples by a validated LC-MS/MS method.
-
-
Data Analysis and Calculation of Matrix Factor (MF):
-
The matrix factor is calculated as the ratio of the peak area of the analyte or IS in the presence of matrix to the peak area in the absence of matrix.
-
MF = (Peak Area in Post-extraction Spiked Matrix) / (Peak Area in Neat Solution)
-
Calculate the IS-normalized MF for both this compound and the structural analog IS.
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
Calculate the coefficient of variation (CV) of the IS-normalized MF across the six matrix sources for both internal standards.
-
Expected Outcome: A lower CV for the IS-normalized MF indicates better compensation for the variability of the matrix effect. It is anticipated that this compound will exhibit a significantly lower CV compared to the structural analog.
Mandatory Visualizations
Signaling Pathway of Spisulosine-Induced Apoptosis
Spisulosine has been shown to induce apoptosis in cancer cells by stimulating the de novo synthesis of ceramide, a key signaling lipid, which in turn activates Protein Kinase C zeta (PKCζ).
Caption: Spisulosine-induced apoptosis pathway.
Experimental Workflow for Internal Standard Comparison
The following diagram illustrates the logical workflow for comparing the performance of this compound and a structural analog internal standard in a bioanalytical method.
Caption: Workflow for internal standard selection.
Conclusion
For the quantitative bioanalysis of Spisulosine, the use of a stable isotope-labeled internal standard, this compound, is strongly recommended. Its chemical and physical properties, which are nearly identical to the analyte, ensure superior performance in terms of accuracy and precision by effectively compensating for matrix effects and other sources of analytical variability. While a structural analog may be considered in the absence of a deuterated standard, it necessitates more rigorous validation to ensure it adequately tracks the analyte's behavior throughout the analytical process. For researchers and drug development professionals aiming for the highest quality and most reliable data, this compound represents the gold standard choice.
References
Safety Operating Guide
Proper Disposal of Spisulosine-d3: A Guide for Laboratory Professionals
For Immediate Reference: Spisulosine-d3 should be treated as a hazardous chemical. All disposal procedures must adhere to local, state, and federal regulations for hazardous waste.
This document provides a comprehensive guide to the proper disposal of this compound, a deuterated form of the antineoplastic agent Spisulosine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on available safety information for the parent compound, Spisulosine (CAS 196497-48-0), and general best practices for the disposal of hazardous research chemicals. Researchers, scientists, and drug development professionals should handle this compound with caution.
Summary of Hazards and Safety Precautions
While a complete hazard profile for this compound is not available, the parent compound, Spisulosine, is an antiproliferative and antitumoral agent. A product information sheet for Spisulosine states that the material should be considered hazardous until further information is available. General safety precautions for similar hazardous compounds include avoiding ingestion, inhalation, and contact with skin and eyes. Due to its cytotoxic potential and environmental toxicity, it is crucial to prevent its release into the environment.
Personal Protective Equipment (PPE) is mandatory when handling this compound.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Skin and Body Protection | Laboratory coat |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound.
1. Waste Identification and Segregation:
-
Solid Waste: Includes any unused this compound powder, contaminated personal protective equipment (gloves, etc.), weigh boats, and plasticware.
-
Liquid Waste: Includes solutions containing this compound and any solvents used for rinsing contaminated glassware.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container.
2. Waste Collection:
-
Solid Waste:
-
Carefully collect all solid waste into a designated, leak-proof hazardous waste container.
-
Do not compact the waste to avoid generating dust.
-
-
Liquid Waste:
-
Collect all liquid waste in a sealed, chemical-resistant container.
-
Do not mix with other incompatible waste streams.
-
3. Labeling and Storage:
-
Clearly label the hazardous waste container with "Hazardous Waste," the name "this compound," and any other required information by your institution's environmental health and safety (EHS) department.
-
Store the sealed waste container in a designated, secure area away from general laboratory traffic.
4. Final Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Do not dispose of this compound down the drain or in the regular trash. This compound is very toxic to aquatic life, and improper disposal can have severe environmental consequences.
Spill Management Protocol
In the event of a spill, follow these procedures immediately:
-
Evacuate and Secure: Immediately evacuate the area and prevent others from entering.
-
Notify: Inform your laboratory supervisor and your institution's EHS department.
-
Personal Protective Equipment: Before attempting to clean the spill, don the appropriate PPE as listed in the table above.
-
Containment:
-
For solid spills: Gently cover the spill with an absorbent material to avoid raising dust.
-
For liquid spills: Surround the spill with an absorbent material to prevent it from spreading.
-
-
Cleanup:
-
Carefully collect the absorbed material and any contaminated debris using non-sparking tools.
-
Place all cleanup materials into a designated hazardous waste container.
-
-
Decontamination:
-
Wipe down the spill area with a suitable decontaminating solution, as recommended by your EHS department.
-
Dispose of all cleaning materials as hazardous waste.
-
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific guidelines for hazardous waste management.
Essential Safety and Logistical Information for Handling Spisulosine-d3
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols, operational guidelines, and disposal plans for the handling of Spisulosine-d3. The following procedural guidance is designed to ensure the safe and effective use of this compound in a laboratory setting, building on a foundation of established best practices for managing potent and cytotoxic agents.
Personal Protective Equipment (PPE) and Engineering Controls
Given that Spisulosine is an antiproliferative and antitumoral compound, and this compound is its deuterated form, it must be handled with the care required for cytotoxic agents. The following PPE and engineering controls are mandatory to minimize exposure risk.
| Control Type | Specification | Rationale |
| Primary Engineering Control | Certified Class II Type A2 or Type B2 Biological Safety Cabinet (BSC) or a chemical fume hood. | Provides containment of aerosols and particulates, protecting the user and the laboratory environment from exposure. |
| Secondary Engineering Control | Restricted access to the handling area. Clearly marked designated area for handling cytotoxic compounds. | Minimizes the risk of accidental exposure to untrained personnel. |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves. | Provides a robust barrier against skin contact. The outer glove should be changed immediately upon contamination. |
| Body Protection | Disposable, solid-front, back-closure gown made of a low-permeability fabric. | Protects the wearer's clothing and skin from splashes and spills. |
| Eye and Face Protection | ANSI-rated safety glasses with side shields or a full-face shield. | Protects against splashes and aerosols to the eyes and face. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) may be required depending on the procedure and quantity handled. | Recommended for procedures with a high risk of aerosol generation outside of a primary engineering control. |
Operational Plan: Safe Handling and Use
Adherence to the following step-by-step procedures is critical for the safe handling of this compound.
-
Preparation and Planning:
-
Review the Safety Data Sheet (SDS) for this compound prior to handling.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the designated handling area within the BSC or fume hood by lining the work surface with a disposable, absorbent, plastic-backed pad.
-
Assemble all necessary equipment and reagents before introducing the compound.
-
-
Compound Reconstitution and Aliquoting:
-
Perform all manipulations of powdered this compound within a certified BSC or fume hood.
-
Use a dedicated set of calibrated pipettes and disposable tips.
-
When dissolving the compound, add the solvent slowly to the vial to avoid splashing.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and reduce the risk of contamination.
-
-
Cell Culture and Treatment:
-
When treating cell cultures, perform all steps within a BSC.
-
Use luer-lock syringes and needles to prevent accidental disconnection and aerosol generation.
-
Carefully add the this compound solution to the cell culture medium.
-
Incubate treated cell cultures in a dedicated incubator or in a clearly marked area of a shared incubator.
-
-
Post-Handling Procedures:
-
Decontaminate all surfaces within the BSC or fume hood with an appropriate cleaning agent.
-
Carefully doff PPE, removing the outer gloves first and disposing of them as cytotoxic waste.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan: Managing this compound Waste
All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations.
| Waste Type | Disposal Container | Disposal Method |
| Solid Waste | Puncture-resistant, leak-proof container with a tight-fitting lid, clearly labeled as "Cytotoxic Waste." | Incineration at a licensed hazardous waste facility. |
| Liquid Waste | Leak-proof, shatter-resistant container, clearly labeled as "Cytotoxic Liquid Waste." | Chemical deactivation (if a validated protocol is available) or incineration at a licensed hazardous waste facility. Do not dispose of down the drain. |
| Sharps | Puncture-proof sharps container, clearly labeled as "Cytotoxic Sharps." | Incineration at a licensed hazardous waste facility. |
| Contaminated Labware | Puncture-resistant, leak-proof container with a tight-fitting lid, clearly labeled as "Cytotoxic Waste." | Incineration at a licensed hazardous waste facility. |
Experimental Protocols
The following are generalized protocols based on the known mechanism of action of Spisulosine. Researchers should optimize these protocols for their specific experimental systems.
Cell Culture Protocol for PC-3 and LNCaP Cells
-
Growth Medium:
-
PC-3 Cells: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
LNCaP Cells: RPMI-1640 Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency. Use Trypsin-EDTA to detach the cells.
Protocol for Treating Cells with this compound
-
Plate PC-3 or LNCaP cells in appropriate culture vessels and allow them to adhere overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the this compound stock solution to the desired final concentration in fresh cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing this compound.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Proceed with downstream assays to assess the effects of the compound.
Visualizing the Mechanism of Action
The following diagrams illustrate the known signaling pathway of Spisulosine and a general experimental workflow for its investigation.
Caption: this compound induces apoptosis through ceramide accumulation and PKCζ activation, and promotes the disassembly of actin stress fibers.
Caption: A general experimental workflow for investigating the effects of this compound on prostate cancer cell lines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
